Product packaging for N-(4-ethoxyphenyl)ethanesulfonamide(Cat. No.:CAS No. 57616-19-0)

N-(4-ethoxyphenyl)ethanesulfonamide

货号: B2376059
CAS 编号: 57616-19-0
分子量: 229.29
InChI 键: QBIODRNAWHXHPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

N-(4-ethoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3S B2376059 N-(4-ethoxyphenyl)ethanesulfonamide CAS No. 57616-19-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(4-ethoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-14-10-7-5-9(6-8-10)11-15(12,13)4-2/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIODRNAWHXHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known chemical and physical properties of N-(4-ethoxyphenyl)ethanesulfonamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on the compound's identification, physicochemical characteristics, and potential biological significance, while also providing a representative synthetic protocol.

Compound Identification and Core Properties

This compound is a member of the N-aryl sulfonamide class of organic compounds.[1] While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been established.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 57616-19-0[2][3]
Molecular Formula C10H15NO3S[2][3]
Molecular Weight 229.3 g/mol [2]
Canonical SMILES CCOS(=O)(=O)Nc1ccc(OCC)cc1
MDL Number MFCD01107002[2]

Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound, confirming its chemical structure and purity.[2]

Physicochemical Data

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, based on general methods for the synthesis of N-aryl sulfonamides, a plausible and standard experimental approach would involve the reaction of 4-ethoxyaniline (p-phenetidine) with ethanesulfonyl chloride.[1]

General Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-ethoxyaniline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath. Slowly add a solution of ethanesulfonyl chloride in the same solvent to the stirred mixture via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Potential Applications

There is no specific information in the reviewed literature regarding the biological activity or mechanism of action of this compound. However, the broader class of N-aryl sulfonamides is of significant interest in medicinal chemistry due to their wide range of biological and pharmaceutical activities.[1]

Compounds containing the N-aryl sulfonamide scaffold are known as "sulfa drugs" and have been developed for various therapeutic applications.[1] The biological activities associated with this class of compounds include:

  • Antibacterial properties[1][5]

  • Antitumor and cytotoxic activity[1][6]

  • Anti-HIV activity[1]

  • Anti-inflammatory effects[7]

  • Antiviral properties[7]

  • Enzyme inhibition (e.g., α-glucosidase, α-amylase)[7]

The mechanism of action for many N-aryl sulfonamides involves the inhibition of specific enzymes crucial for the survival and proliferation of pathogens or cancer cells.[1] Given the presence of the N-aryl sulfonamide motif in this compound, it is plausible that this compound could be investigated for similar biological activities. Further research and screening are necessary to determine its specific pharmacological profile.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound from 4-ethoxyaniline and ethanesulfonyl chloride.

SynthesisWorkflow reactant1 4-Ethoxyaniline (p-Phenetidine) product This compound reactant1->product reactant2 Ethanesulfonyl Chloride reactant2->product reagents Aprotic Solvent (e.g., Dichloromethane) + Base (e.g., Pyridine) reagents->product +

Caption: Proposed synthesis of this compound.

References

Technical Guide: N-(4-ethoxyphenyl)ethanesulfonamide (CAS 57616-19-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of N-(4-ethoxyphenyl)ethanesulfonamide (CAS 57616-19-0). Due to the limited availability of public data for this specific compound, this document also includes information on general synthetic methods for related compounds and highlights areas where further research is needed. The information is presented to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is a sulfonamide derivative with the molecular formula C10H15NO3S.[1] It is structurally related to other N-aryl sulfonamides, a class of compounds with a wide range of biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 57616-19-0[1]
Molecular Formula C10H15NO3S[1]
Molecular Weight 229.3 g/mol [1]
Boiling Point Predicted: 352.8 ± 44.0 °CVendor Data
Melting Point Data not available
Solubility Data not available
Appearance Solid (form not specified)[2]

Note: Much of the experimental physicochemical data for this specific compound is not publicly available. The boiling point is a predicted value from chemical suppliers.

Proposed Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound has not been identified in the public literature. However, a standard method for the synthesis of N-arylsulfonamides involves the reaction of an arylamine with a sulfonyl chloride in the presence of a base.[3][4]

General Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound based on general procedures for N-arylsulfonamide formation.

Materials:

  • p-Phenetidine (4-ethoxyaniline)

  • Ethanesulfonyl chloride

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (drying agent)

  • Silica gel (for chromatography)

  • Hexane and Ethyl Acetate (eluent)

Procedure:

  • In a round-bottom flask, dissolve p-phenetidine in dichloromethane.

  • Cool the solution in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Slowly add ethanesulfonyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Quench the reaction with dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Proposed Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product p_phenetidine p-Phenetidine reaction_step Sulfonylation Reaction (0°C to Room Temp) p_phenetidine->reaction_step ethanesulfonyl_chloride Ethanesulfonyl Chloride ethanesulfonyl_chloride->reaction_step base Pyridine/Triethylamine base->reaction_step solvent Dichloromethane solvent->reaction_step quench Quench with HCl reaction_step->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography final_product This compound chromatography->final_product

Caption: Proposed synthesis workflow for this compound.

Spectral and Analytical Data

While several chemical suppliers claim to possess spectral data such as NMR, HPLC, and LC-MS for this compound, these are not publicly available.[1] Researchers are advised to acquire the compound from a reputable source that can provide a certificate of analysis with detailed spectral data.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity, pharmacological effects, or mechanism of action of this compound. The N-arylsulfonamide scaffold is present in numerous biologically active compounds, suggesting that this molecule could be of interest for biological screening.[5]

Given the absence of data on its biological targets and pathways, a signaling pathway diagram cannot be provided at this time.

Safety and Handling

Detailed safety and handling information for this compound is not widely available. As with any laboratory chemical, it should be handled with care.

General Handling Precautions:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2]

  • Avoid inhalation of dust and contact with skin and eyes.[2]

  • In case of contact, wash the affected area thoroughly with water.[6]

  • For spills, dampen the solid material with a suitable solvent like ethanol and collect it in a sealed container for disposal.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly sealed.

Conclusion and Future Directions

This compound is a compound for which basic chemical identity is known, but a comprehensive profile of its physicochemical properties, biological activity, and safety is lacking in the public domain. The proposed synthesis protocol provides a starting point for its preparation and subsequent characterization.

Future research should focus on:

  • The experimental determination of its melting point, boiling point, and solubility in various solvents.

  • Full spectral characterization using NMR, IR, and mass spectrometry.

  • Screening for biological activity across various assays to identify potential therapeutic applications.

  • Toxicological studies to establish a comprehensive safety profile.

This technical guide serves as a foundational document to encourage and support further investigation into the properties and potential applications of this compound.

References

An In-depth Technical Guide to N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of N-(4-ethoxyphenyl)ethanesulfonamide for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is an organic compound belonging to the N-aryl sulfonamide class. Its structure features an ethanesulfonyl group linked to the nitrogen atom of a 4-ethoxyaniline moiety.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound-
CAS Number 57616-19-0[1][2][3][4]
Molecular Formula C10H15NO3S[1][2][3]
Molecular Weight 229.30 g/mol [1][2]
Canonical SMILES CCS(=O)(=O)Nc1ccc(OCC)cc1[2]
MDL Number MFCD01107002[1][2]

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for assessing its potential as a drug candidate, including its solubility, permeability, and metabolic stability.

Table 2: Predicted Physicochemical Properties

PropertyValueNotes
Molecular Weight 229.30 g/mol -
XLogP3 1.9Predicted lipophilicity
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 3-
Rotatable Bond Count 4-
Topological Polar Surface Area 54.6 Ų-

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Ethyl group (ethoxy): A triplet around 1.4 ppm (CH3) and a quartet around 4.0 ppm (OCH2). - Ethyl group (ethanesulfonyl): A triplet around 1.3 ppm (CH3) and a quartet around 3.1 ppm (SO2CH2). - Aromatic protons: A pair of doublets in the range of 6.8-7.2 ppm, characteristic of a para-substituted benzene ring. - NH proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR - Ethyl group carbons: Peaks in the aliphatic region (approx. 15-70 ppm). - Aromatic carbons: Peaks in the aromatic region (approx. 115-160 ppm). - Sulfonamide carbon: A peak for the CH2 group adjacent to the sulfonyl group.
IR Spectroscopy - N-H stretch: A characteristic absorption band around 3200-3300 cm⁻¹. - S=O stretches: Two strong absorption bands characteristic of the sulfonyl group, typically in the ranges of 1320-1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). - C-O-C stretch: An absorption band for the ether linkage. - Aromatic C-H and C=C stretches: Bands in their respective characteristic regions.
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z = 229. - Fragmentation Pattern: Fragmentation would likely involve cleavage of the C-N bond, the S-N bond, and loss of the ethoxy group.

Experimental Protocols

Synthesis of this compound

A standard and widely applicable method for the synthesis of N-aryl sulfonamides involves the reaction of an appropriate aniline with a sulfonyl chloride in the presence of a base.[7] The following protocol describes a plausible synthetic route for this compound.

Reaction Scheme:

Synthesis_of_N_ethoxyphenylethanesulfonamide cluster_reactants Reactants cluster_conditions Conditions cluster_product Product p_phenetidine 4-Ethoxyaniline p_phenetidine->reaction_center + ethanesulfonyl_chloride Ethanesulfonyl Chloride ethanesulfonyl_chloride->reaction_center base Pyridine or Triethylamine base->reaction_center solvent Dichloromethane (DCM) solvent->reaction_center temperature 0°C to Room Temperature temperature->reaction_center product This compound reaction_center->product Reaction

Caption: General synthesis scheme for this compound.

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Ethanesulfonyl chloride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-ethoxyaniline (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution.

  • Slowly add ethanesulfonyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Biological Activity and Drug Development Context

While no specific biological activity has been documented for this compound, the N-aryl sulfonamide scaffold is a well-established "privileged structure" in medicinal chemistry. This motif is present in a wide array of FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities.[8][9][10]

Derivatives of ethanesulfonamide have been investigated as potent and orally active endothelin-A receptor antagonists, which have potential applications in treating cardiovascular diseases.[11][12] The sulfonamide group is a key pharmacophore that contributes to the binding of these molecules to their biological targets and can improve the physicochemical properties of a drug candidate.[13]

The general workflow for investigating a novel compound like this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow synthesis Synthesis of This compound purification Purification & Characterization synthesis->purification screening High-Throughput Screening (HTS) purification->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo & In vitro) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A simplified workflow for the investigation of a novel chemical entity in drug discovery.

Conclusion

This compound is a compound of interest due to its N-aryl sulfonamide core structure, a common feature in many therapeutic agents. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on its known identifiers, predicted properties, a plausible synthetic route, and the broader context of its chemical class in drug development. Further research, including synthesis, purification, and biological screening, is necessary to fully elucidate its potential as a pharmacologically active agent.

References

An In-depth Technical Guide to the Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-ethoxyphenyl)ethanesulfonamide, a molecule of interest in medicinal chemistry and drug development. This document details the core synthesis pathway, experimental protocols, and key characterization data.

Core Synthesis Pathway

The primary synthetic route to this compound involves the nucleophilic substitution reaction between 4-ethoxyaniline (also known as p-phenetidine) and ethanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct formed during the reaction. The solvent of choice is often an aprotic solvent like dichloromethane, chloroform, or tetrahydrofuran.

The overall reaction can be summarized as follows:


Reaction Scheme:

G 4-ethoxyaniline 4-Ethoxyaniline product This compound 4-ethoxyaniline->product ethanesulfonyl_chloride Ethanesulfonyl Chloride ethanesulfonyl_chloride->product base Base (e.g., Pyridine) hcl HCl base->hcl

Caption: Synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of N-arylsulfonamides.

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Ethanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 4-ethoxyaniline (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Reagent: Add anhydrous pyridine (1.2 eq.) to the solution. Slowly add a solution of ethanesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physicochemical Properties of Reactants

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
4-EthoxyanilineC₈H₁₁NO137.18Colorless to yellowish liquid2-4253-255
Ethanesulfonyl chlorideC₂H₅ClO₂S128.58Colorless to light yellow liquid-177

Table 2: Characterization Data for this compound

PropertyValue
Chemical Formula C₁₀H₁₅NO₃S
Molecular Weight 229.30 g/mol
Appearance White to off-white solid
Melting Point Data not readily available in cited sources
Purity ≥98% (Commercially available specifications)[1]
Yield Dependent on specific reaction conditions and purification method

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR Specific spectral data not available in cited sources. Expected signals would include those for the ethyl group protons (triplet and quartet), aromatic protons, and the ethanesulfonyl group protons.
¹³C NMR Specific spectral data not available in cited sources.
Infrared (IR) Specific spectral data not available in cited sources. Expected characteristic peaks would include N-H stretching, S=O stretching (asymmetric and symmetric), and C-O-C stretching.
Mass Spectrometry (MS) Specific spectral data not available in cited sources. The molecular ion peak (M+) would be expected at m/z = 229.3.

Note: While the synthesis pathway is well-established based on general chemical principles, specific experimental and spectroscopic data for this compound is not extensively detailed in the readily available scientific literature. The provided protocol is a representative method, and optimization may be required to achieve high yields and purity. Spectroscopic data should be obtained on the synthesized material for full characterization.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve 4-ethoxyaniline in anhydrous DCM Cool Cool to 0 °C Dissolve->Cool Add_Base Add anhydrous pyridine Cool->Add_Base Add_Reagent Add ethanesulfonyl chloride solution dropwise Add_Base->Add_Reagent Stir Stir at room temperature (12-24h) Add_Reagent->Stir Dilute Dilute with DCM Stir->Dilute Wash_HCl Wash with 1 M HCl Dilute->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄/Na₂SO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product Characterize

Caption: Experimental workflow for the synthesis of this compound.

References

The Enigmatic Profile of N-(4-ethoxyphenyl)ethanesulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of N-(4-ethoxyphenyl)ethanesulfonamide, a small molecule with limited publicly available data. Despite its structural similarity to the well-characterized analgesic phenacetin, this ethanesulfonamide derivative remains largely unexplored. This document aims to provide a comprehensive overview of the available information, including its chemical properties and a proposed synthetic route. Due to the scarcity of published research, this guide will also draw logical inferences from related compounds to suggest potential areas for future investigation. This paper highlights the significant knowledge gap and underscores the opportunity for novel research into the synthesis, biological activity, and therapeutic potential of this compound.

Introduction

This compound (CAS 57616-19-0) is an organic compound featuring a sulfonamide linkage, a functional group prevalent in a wide array of therapeutic agents. Its core structure consists of a 4-ethoxyphenyl group bonded to the nitrogen atom of an ethanesulfonamide moiety. While chemical suppliers list the compound, indicating its synthesis is feasible, the scientific literature lacks substantial research on its discovery, biological effects, and mechanism of action. The structural resemblance to phenacetin (N-(4-ethoxyphenyl)acetamide), a once-common analgesic and antipyretic, suggests that this compound could be a subject of interest for medicinal chemists and pharmacologists. This document serves as a foundational resource, consolidating the sparse existing data and proposing a logical framework for its synthesis and potential evaluation.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in Table 1. This information is primarily derived from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 57616-19-0Synblock[1]
Molecular Formula C₁₀H₁₅NO₃SSynblock[1]
Molecular Weight 229.3 g/mol Synblock[1]
Predicted Boiling Point 352.8 ± 44.0 °CChemSrc[2]
Purity ≥97% (as offered by suppliers)RHAWN[3]
GHS Pictogram GHS07 (Exclamation mark)Synblock[1]
Hazard Statements H302 (Harmful if swallowed)Synblock[1]
Precautionary Statements P280, P305+P351+P338Synblock[1]

Table 1: Physicochemical and Safety Data for this compound

Proposed Synthesis

While no specific literature detailing the discovery and synthesis of this compound was identified, a plausible synthetic route can be proposed based on established methods for sulfonamide formation. The most direct approach would involve the reaction of 4-ethoxyaniline (p-phenetidine) with ethanesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure for the synthesis of sulfonamides and has not been specifically validated for the target compound.

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Ethanesulfonyl chloride

  • A suitable base (e.g., pyridine, triethylamine)

  • An inert solvent (e.g., dichloromethane, tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Silica gel (for chromatography)

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxyaniline in the chosen inert solvent.

  • Cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add a stoichiometric equivalent of ethanesulfonyl chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Ethoxyaniline 4-Ethoxyaniline Reaction_Vessel Reaction in Inert Solvent with Base 4-Ethoxyaniline->Reaction_Vessel Ethanesulfonyl_Chloride Ethanesulfonyl_Chloride Ethanesulfonyl_Chloride->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash with Acid and Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Mechanism of Action

As of the date of this publication, no studies on the biological activity or mechanism of action of this compound have been found in the public domain.

Comparison with a Structural Analog: Phenacetin

To provide a contextual framework for potential future research, it is useful to consider the properties of the structurally similar compound, phenacetin (N-(4-ethoxyphenyl)acetamide). Phenacetin was historically used as an analgesic and antipyretic.[4] Its analgesic effects are attributed to its actions on the sensory tracts of the spinal cord.[4] It also exhibits a depressant action on the heart, acting as a negative inotrope.[4] Phenacetin is metabolized in the body to paracetamol (acetaminophen), which is a clinically relevant analgesic.[4] However, phenacetin was withdrawn from the market due to its association with nephropathy (kidney damage) and its potential carcinogenicity.[4]

It is crucial to emphasize that the biological profile of phenacetin should not be directly extrapolated to this compound. The replacement of the acetamide group with an ethanesulfonamide group can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Sulfonamides, for instance, are known to have a wide range of biological activities, including antimicrobial, diuretic, and anticancer effects, which are not characteristic of acetamides.

Future Directions

The significant lack of data on this compound presents a clear opportunity for original research. Key areas for investigation include:

  • Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route and full spectroscopic characterization of the compound.

  • In Vitro Biological Screening: A broad-based screening approach to identify any potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

  • In Vivo Studies: Should in vitro studies yield promising results, subsequent in vivo studies in animal models would be warranted to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the structural requirements for any observed biological activity.

Conclusion

This compound is a chemical entity with a confirmed structure but a completely uncharacterized biological profile. This technical guide has summarized the limited available information and proposed a logical synthetic pathway. The stark contrast between the wealth of data for its analog, phenacetin, and the void of information for the title compound highlights a niche for new scientific inquiry. Future research into this compound could potentially uncover novel biological activities and contribute to the broader understanding of the structure-activity relationships of sulfonamide-containing molecules. Researchers in drug discovery and medicinal chemistry are encouraged to explore the untapped potential of this and other under-investigated small molecules.

References

N-(4-ethoxyphenyl)ethanesulfonamide: A Technical Guide to its Physicochemical Properties and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The structure of N-(4-ethoxyphenyl)ethanesulfonamide, featuring an aromatic ring, an ether linkage, and a sulfonamide group, suggests it is a crystalline solid at room temperature with limited aqueous solubility. The presence of the sulfonamide group, which is weakly acidic, implies that its solubility will be pH-dependent.

Solubility Data (Illustrative)

Due to the absence of specific experimental data for this compound, the following table presents illustrative solubility data in various solvents at different temperatures. These values are hypothetical and intended to provide a framework for expected solubility behavior. Actual experimental values would need to be determined empirically.

SolventTemperature (°C)Expected Solubility (g/L)Expected Solubility (mol/L)
Water (pH 5.0)25LowLow
Water (pH 7.4)25Moderately LowModerately Low
Water (pH 9.0)25ModerateModerate
Ethanol25SolubleSoluble
Methanol25SolubleSoluble
Dimethyl Sulfoxide (DMSO)25Highly SolubleHighly Soluble
Acetone25SolubleSoluble
Dichloromethane25Sparingly SolubleSparingly Soluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The following are standard experimental protocols that can be employed to measure the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[1][2][3]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials containing the desired solvents (e.g., water at various pH values, ethanol, DMSO). The exact amount of excess solid should be enough to ensure saturation without significantly altering the solvent volume.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to sediment. Alternatively, centrifuge or filter the samples to separate the solid phase from the saturated solution. Syringe filters with a pore size of 0.22 µm are commonly used.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original solubility in the solvent by back-calculating from the dilution factor.

G start Start: Add Excess Compound to Solvent equilibration Equilibrate (e.g., 24-72h shaking at constant T) start->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation quantification Quantify Solute in Supernatant (e.g., HPLC, LC-MS) separation->quantification end_node End: Determine Solubility quantification->end_node

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like sulfonamides, potentiometric titration is a valuable method to determine the intrinsic solubility (solubility of the neutral species) and the pKa.[4][5]

Principle: The compound is titrated with a strong acid or base, and the change in pH is monitored using a pH electrode. The resulting titration curve can be used to determine the pKa and, subsequently, the solubility at different pH values.

Detailed Methodology:

  • Sample Preparation: Prepare a saturated solution of this compound in water.

  • Titration Setup: Place the saturated solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

  • Solubility Calculation: Using the Henderson-Hasselbalch equation and the measured pKa, the solubility of the ionized and unionized species at any given pH can be calculated.

Biological Activity and Mechanism of Action

Sulfonamides are a well-known class of synthetic antimicrobial agents.[6][7] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[8][9][10] Folic acid is an essential precursor for the synthesis of nucleotides and, consequently, DNA and RNA. Humans are not affected by this mechanism as they obtain folic acid from their diet.[7]

General Sulfonamide Mechanism of Action

The following diagram illustrates the established mechanism of action for antibacterial sulfonamides. It is anticipated that if this compound possesses antibacterial properties, it would follow this pathway.

G cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Sulfonamide This compound (Sulfonamide) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF via Dihydrofolate Reductase Growth_Inhibition Bacterial Growth Inhibition Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA

Caption: Competitive Inhibition of Dihydropteroate Synthase by Sulfonamides.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for understanding its likely physicochemical properties and biological activities. The outlined experimental protocols offer a clear path for the empirical determination of its solubility, a critical parameter for any drug development program. The visualization of the general sulfonamide mechanism of action provides context for its potential application as an antibacterial agent. Further research is necessary to elucidate the precise characteristics of this specific molecule.

References

N-(4-ethoxyphenyl)ethanesulfonamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-ethoxyphenyl)ethanesulfonamide

Introduction

This compound is a chemical compound belonging to the sulfonamide class. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data for researchers, scientists, and professionals in drug development. The structural characteristics of this molecule, featuring an ethanesulfonyl group attached to the nitrogen of a 4-ethoxyaniline moiety, suggest its potential for further investigation in medicinal chemistry and materials science.

Chemical Identity and Structure

The fundamental identity of this compound is established by its unique chemical identifiers and molecular structure.

IdentifierValueReference
CAS Number 57616-19-0[1][2][3]
Molecular Formula C10H15NO3S[1]
Molecular Weight 229.3 g/mol [1]
SMILES CCS(=O)(=O)NC1=CC=C(OCC)C=C1[4]

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound. Limited experimental data is available for some properties; where data is absent, it is noted.

PropertyValueReference
Boiling Point No data available[1][4]
LogP 3.00070[2]
Polar Surface Area (PSA) 63.78000 Ų[2]
Storage Store in a dry, sealed place[1]

Spectroscopic Data

While specific spectra are not publicly available in the search results, several chemical suppliers indicate the availability of spectroscopic data for this compound upon request. This typically includes:

  • ¹H NMR (Proton Nuclear Magnetic Resonance)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • MS (Mass Spectrometry)

  • IR (Infrared Spectroscopy)

  • HPLC (High-Performance Liquid Chromatography)

Researchers can obtain these data sets from commercial suppliers for detailed structural confirmation and purity analysis.[1][3]

Experimental Protocols

General Synthesis of this compound

A standard method for the synthesis of this compound involves the reaction of 4-ethoxyaniline (p-phenetidine) with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Materials:

  • 4-ethoxyaniline

  • Ethanesulfonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

Procedure:

  • Dissolve 4-ethoxyaniline in dichloromethane in a round-bottom flask.

  • Add pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add ethanesulfonyl chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_of_N_ethoxyphenylethanesulfonamide General Synthesis Workflow reactant1 4-Ethoxyaniline reaction Sulfonylation Reaction reactant1->reaction reactant2 Ethanesulfonyl Chloride reactant2->reaction base Base (e.g., Pyridine) base->reaction Catalyst/Acid Scavenger product This compound reaction->product

Caption: General Synthesis of this compound.

Properties Overview

This diagram shows the logical relationship between the compound's identity and its physicochemical properties.

Properties_Overview Physicochemical Properties Overview compound {this compound | CAS: 57616-19-0} molecular_properties Molecular Properties Formula: C10H15NO3S Weight: 229.3 g/mol compound->molecular_properties phys_props Physical Properties Boiling Point: N/A compound->phys_props solubility_props Solubility-Related Properties LogP: 3.00070 PSA: 63.78 Ų compound->solubility_props storage_info Storage Dry, sealed place compound->storage_info

Caption: Overview of this compound Properties.

References

N-(4-ethoxyphenyl)ethanesulfonamide: An Analysis of Available Data and Inferred Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that a comprehensive search of publicly available scientific literature and databases has yielded no specific studies detailing the mechanism of action for N-(4-ethoxyphenyl)ethanesulfonamide. While this compound is commercially available as a chemical entity, there is a notable absence of published research on its biological activity, pharmacological properties, or potential therapeutic targets.

This guide, therefore, cannot provide a direct, evidence-based elucidation of the mechanism of action for this compound. However, to provide a relevant framework for speculation and to guide potential future research, this document will focus on the well-characterized, structurally similar compound, N-(4-ethoxyphenyl)acetamide , also known as Phenacetin . It is crucial to emphasize that while structural similarities can sometimes suggest comparable biological activities, direct extrapolation of the mechanism of action from Phenacetin to this compound is not scientifically valid without experimental verification.

A Proxy for Speculation: The Mechanism of Action of Phenacetin

Phenacetin is a pain-relieving and fever-reducing drug that was widely used for many years before being withdrawn from the market in several countries due to its adverse effects, particularly nephrotoxicity and carcinogenicity.[1][2] Its mechanism of action is primarily attributed to its metabolic conversion to paracetamol (acetaminophen).

Pharmacological Effects of Phenacetin:
  • Analgesic Effects: Phenacetin's pain-relieving properties are believed to be due to its actions on the sensory tracts of the spinal cord.[1]

  • Antipyretic Effects: It acts on the brain to decrease the temperature set point, thereby reducing fever.[1]

  • Cardiovascular Effects: Phenacetin has a depressant action on the heart, acting as a negative inotrope.[1]

Metabolic Pathways of Phenacetin

The biological effects of Phenacetin are intricately linked to its metabolism. The primary metabolic pathway involves the oxidative de-ethylation of the ethoxy group, leading to the formation of paracetamol, which is the principal active metabolite responsible for its analgesic and antipyretic effects.[2]

A secondary, minor metabolic pathway involves the N-deacetylation of Phenacetin to form p-phenetidine. This metabolite is implicated in the toxic effects of Phenacetin, including nephrotoxicity and the formation of mutagenic compounds.[2][3]

Phenacetin_Metabolism Phenacetin N-(4-ethoxyphenyl)acetamide (Phenacetin) Paracetamol Paracetamol (Active Metabolite) Phenacetin->Paracetamol Major Pathway: Oxidative De-ethylation p_Phenetidine p-Phenetidine (Toxic Metabolite) Phenacetin->p_Phenetidine Minor Pathway: N-deacetylation Toxic_Effects Nephrotoxicity & Carcinogenicity p_Phenetidine->Toxic_Effects

Caption: Metabolic pathways of Phenacetin.

Potential Research Directions for this compound

Given the sulfonyl group in this compound in place of the acetyl group in Phenacetin, its metabolic fate and biological activity are likely to be significantly different. Research into the mechanism of action of this compound could explore the following avenues:

  • Metabolic Stability and Metabolite Identification: Initial studies should focus on the in vitro and in vivo metabolism of the compound to identify its major metabolites. The stability of the ethanesulfonamide group will be a key determinant of its pharmacological and toxicological profile.

  • Enzyme Inhibition Assays: Based on the sulfonamide moiety, a common pharmacophore, screening against various enzyme classes would be a logical starting point. For instance, many sulfonamide-containing drugs are known to inhibit carbonic anhydrases, proteases, or kinases.[4]

  • Receptor Binding Assays: Broad receptor profiling could uncover potential interactions with G-protein coupled receptors (GPCRs) or other receptor families.

  • Phenotypic Screening: Cell-based assays to assess its effects on cell proliferation, apoptosis, or inflammation could provide initial clues about its biological activity.

Conclusion

References

The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfonamides, a class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amine, have been a cornerstone of medicinal chemistry for decades. Initially lauded for their groundbreaking antibacterial properties, the therapeutic landscape of sulfonamide derivatives has expanded dramatically. Today, these versatile scaffolds exhibit a wide spectrum of biological activities, including potent anticancer, antiviral, and anti-inflammatory effects. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core biological activities of sulfonamide derivatives. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and inspire further research in this dynamic field.

Antibacterial Activity: The Classic Target

The antibacterial action of sulfonamides is the historical foundation of their therapeutic use. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for essential nucleic acids and amino acids, ultimately leading to bacteriostasis.[1][3] This mechanism is selective for bacteria as humans obtain folate from their diet.[2]

Signaling Pathway: Bacterial Folate Synthesis Inhibition

The following diagram illustrates the inhibition of the bacterial folate synthesis pathway by sulfonamide derivatives.

Bacterial Folate Synthesis Inhibition cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Incorporation Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Reduction Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolate->Purines_Thymidine One-carbon transfers Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of sulfonamide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Thienopyrimidine-sulfamethoxazole hybridS. aureus250[4]
Thienopyrimidine-sulfamethoxazole hybridE. coli125[4]
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamidS. aureus32-512[5]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamidS. aureus32-512[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of sulfonamide derivatives against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sulfonamide derivative stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile MHB into wells of a 96-well plate.

    • Add 100 µL of the sulfonamide stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculate Plates:

    • Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the standardized bacterial inoculum to each well containing the sulfonamide dilutions. The final volume in each well will be 200 µL.

  • Controls:

    • Positive Growth Control: Add 100 µL of bacterial inoculum to a well with 100 µL of MHB (no compound).

    • Negative Control (Sterility): Add 200 µL of uninoculated MHB to a well.

    • Solvent Control: If the compound is dissolved in a solvent like DMSO, prepare a control with the highest concentration of the solvent used.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible turbidity (bacterial growth).[6]

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Anticancer Activity: A Modern Frontier

The anticancer potential of sulfonamide derivatives is a rapidly evolving area of research. These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in tumor progression, induction of apoptosis, and disruption of the cell cycle.[7][8]

Signaling Pathway: Caspase-Mediated Apoptosis

Many sulfonamide derivatives induce apoptosis, or programmed cell death, in cancer cells. A key pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.

Caspase-Mediated Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC Death-Inducing Signaling Complex (DISC) Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis Sulfonamide Sulfonamide Derivative Sulfonamide->Death_Receptor Sulfonamide->Cellular_Stress

Caption: Induction of apoptosis by sulfonamides via caspase activation.

Signaling Pathway: Matrix Metalloproteinase (MMP) Inhibition

Certain sulfonamide derivatives act as inhibitors of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and are implicated in tumor invasion and metastasis.[9][10]

MMP Inhibition cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) ProMMP Pro-MMP (Inactive) MMP Active MMP ProMMP->MMP Activation ECM_Proteins ECM Proteins MMP->ECM_Proteins Degraded_ECM Degraded ECM ECM_Proteins->Degraded_ECM Degradation Tumor Invasion & Metastasis Tumor Invasion & Metastasis Degraded_ECM->Tumor Invasion & Metastasis Sulfonamide_MMPi Sulfonamide MMP Inhibitor Sulfonamide_MMPi->MMP Inhibition

Caption: Inhibition of matrix metalloproteinases by sulfonamides.

Quantitative Data: Half-maximal Inhibitory Concentration (IC50)

The anticancer activity of sulfonamides is often expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

CompoundCell LineIC50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical Cancer)7.2 ± 1.12[11]
2,5-Dichlorothiophene-3-sulfonamideMDA-MB-231 (Breast Cancer)4.62 ± 0.13[11]
2,5-Dichlorothiophene-3-sulfonamideMCF-7 (Breast Cancer)7.13 ± 0.13[11]
Sulfonamide Derivative 3a (antidiabetic)α-glucosidase inhibition19.39[12]
Sulfonamide Derivative 3b (antidiabetic)α-glucosidase inhibition25.12[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][13][14]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Sulfonamide derivative stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/mL in 200 µL of complete medium per well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the sulfonamide derivative in culture medium.

    • Remove the old medium from the wells and add 200 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for 72 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[14]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antiviral Activity: Targeting Viral Enzymes

Sulfonamide derivatives have emerged as promising antiviral agents, particularly against HIV.[5][9] Their mechanism of action often involves the inhibition of viral enzymes that are essential for replication, such as HIV protease.

Signaling Pathway: HIV Protease Inhibition

HIV protease is an enzyme that cleaves newly synthesized polyproteins to create the mature protein components of an infectious HIV virion. Sulfonamide-based inhibitors can block this process.

HIV_Protease_Inhibition cluster_hiv HIV Replication Cycle Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Virion Infectious Virion Assembly Mature_Proteins->Virion Sulfonamide_PI Sulfonamide Protease Inhibitor Sulfonamide_PI->HIV_Protease Inhibition

Caption: Inhibition of HIV protease by sulfonamide derivatives.

Quantitative Data: Inhibitory Potency

The antiviral activity of sulfonamide derivatives is often measured by their ability to inhibit viral enzymes or viral replication in cell culture.

CompoundTargetIC50 (nM)Reference
Sulfonamide-containing pyrone XVIIIHIV-1 Protease0.6[15]
Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a common method for screening sulfonamide derivatives for their ability to inhibit HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate

  • Assay buffer

  • 96-well black microtiter plates

  • Sulfonamide derivative stock solution

  • Known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Dilute the HIV-1 protease and the fluorogenic substrate in the assay buffer to their optimal working concentrations.

  • Set up the Assay Plate:

    • Test Wells: Add the sulfonamide derivative at various concentrations.

    • Positive Control Wells: Add the known HIV-1 protease inhibitor.

    • Enzyme Control Wells: Add assay buffer instead of an inhibitor.

    • Blank Wells: Add assay buffer without the enzyme.

  • Enzyme Addition:

    • Add the diluted HIV-1 protease solution to all wells except the blank wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitors to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Add the fluorogenic substrate to all wells to initiate the reaction.

    • Immediately place the plate in a fluorometer and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.[16]

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each well.

    • Determine the percentage of inhibition for each concentration of the sulfonamide derivative compared to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Sulfonamide derivatives also possess significant anti-inflammatory properties. Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes and the reduction of inflammatory mediators.

Experimental Workflow: Drug Discovery of Sulfonamide Derivatives

The discovery and development of new sulfonamide derivatives with desired biological activities follow a structured workflow.

Drug_Discovery_Workflow Synthesis Synthesis of Sulfonamide Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening High-Throughput Screening (In vitro assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative process In_Vivo In Vivo Testing (Animal models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical Drug New Drug Clinical->Drug

Caption: General workflow for the discovery and development of sulfonamide-based drugs.

Experimental Protocol: General Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

A common and versatile method for synthesizing sulfonamide derivatives is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[17]

Materials:

  • Appropriate sulfonyl chloride

  • Primary or secondary amine

  • Base (e.g., pyridine, triethylamine, or aqueous sodium carbonate)

  • Solvent (e.g., dichloromethane, tetrahydrofuran, or water)

  • Reaction vessel with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization or column chromatography setup

Procedure:

  • Reaction Setup:

    • Dissolve the amine in the chosen solvent in a reaction vessel.

    • If using an organic base like pyridine or triethylamine, add it to the amine solution.

  • Addition of Sulfonyl Chloride:

    • Slowly add the sulfonyl chloride to the stirred amine solution. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • For water-insoluble products: If the reaction is performed in an organic solvent, wash the mixture with water, dilute acid (to remove excess amine and base), and then brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent under reduced pressure.

    • For water-soluble products or reactions in water: Acidify the aqueous solution to precipitate the sulfonamide product.

  • Purification:

    • The crude sulfonamide can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of the synthesized sulfonamide derivative using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The sulfonamide scaffold continues to be a remarkably fruitful platform for the discovery of new therapeutic agents. From their well-established role as antibacterial drugs to their emerging applications in oncology, virology, and the treatment of inflammatory diseases, sulfonamide derivatives demonstrate a remarkable breadth of biological activity. This guide has provided a foundational overview of their key therapeutic areas, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. It is our hope that this comprehensive resource will serve as a valuable tool for researchers, empowering them to build upon the rich history of sulfonamide chemistry and to develop the next generation of innovative medicines.

References

An In-Depth Technical Guide to N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-ethoxyphenyl)ethanesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive review of the available literature on this compound, including its synthesis, physicochemical properties, and potential biological activities. Due to the limited specific data on this particular molecule, this guide incorporates information from closely related analogues and the broader class of N-aryl sulfonamides to infer its potential pharmacological profile. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar compounds.

Introduction

This compound, with the CAS number 57616-19-0, is an organic molecule featuring a sulfonamide linkage between an ethanesulfonyl group and a 4-ethoxyphenyl moiety. The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The structural similarity of this compound to compounds with known biological activities, such as endothelin receptor antagonists and enzyme inhibitors, suggests its potential as a lead compound for further investigation. This guide summarizes the current knowledge on this compound, drawing parallels with related structures to provide a thorough understanding of its chemical and potential biological characteristics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for understanding its behavior in biological systems and for the design of future studies.

PropertyValueReference
CAS Number 57616-19-0[1][2][3]
Molecular Formula C10H15NO3S[2]
Molecular Weight 229.30 g/mol [3][4]
MDL Number MFCD01107002[2][3]

Synthesis of this compound

General Experimental Protocol

A generalized protocol for the synthesis is as follows:

  • Dissolution: 4-ethoxyaniline is dissolved in a suitable aprotic solvent, such as dichloromethane or pyridine, and cooled in an ice bath.

  • Addition of Sulfonyl Chloride: Ethanesulfonyl chloride is added dropwise to the cooled solution with constant stirring. Pyridine can act as both a solvent and a base to neutralize the hydrochloric acid byproduct.

  • Reaction: The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

  • Work-up: The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess pyridine and unreacted aniline, followed by a wash with a saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow Reactant1 4-Ethoxyaniline Reaction Reaction at 0°C to RT Reactant1->Reaction Reactant2 Ethanesulfonyl Chloride Reactant2->Reaction Solvent Aprotic Solvent (e.g., Pyridine) Solvent->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Structure-Activity Relationships

Direct biological studies on this compound are scarce. However, the biological activities of structurally related ethanesulfonamide and N-aryl sulfonamide derivatives provide valuable insights into its potential therapeutic applications.

Endothelin-A Receptor Antagonism

A study on ethenesulfonamide and ethanesulfonamide derivatives identified them as a novel class of orally active endothelin-A (ETA) receptor antagonists.[5][6] These compounds showed promising results in inhibiting the big endothelin-1 induced pressor response in rats.[5][6] Given the structural similarities, this compound could potentially exhibit similar antagonistic activity at the ETA receptor, a target for cardiovascular diseases.

Antimicrobial and Anticancer Potential

Sulfonamides are a well-established class of antimicrobial agents. While many classic sulfa drugs have a p-aminobenzenesulfonamide core, a wide variety of N-substituted sulfonamides have demonstrated antibacterial and antifungal activity. Furthermore, numerous sulfonamide derivatives have been investigated as anticancer agents, targeting various enzymes and signaling pathways involved in cancer progression.

Structure-Activity Relationship (SAR) Insights

Studies on related sulfonamides suggest that the nature of the substituent on the phenyl ring and the alkyl/aryl group on the sulfonamide nitrogen are critical for biological activity. For instance, in the context of ETA receptor antagonists, modifications to the alkoxy group on the phenyl ring and the substituent on the ethanesulfonamide moiety significantly influenced binding affinity and selectivity.[5][6] The 4-ethoxy group on the phenyl ring of the target compound is a common feature in many biologically active molecules and may contribute favorably to receptor binding or pharmacokinetic properties.

The table below summarizes the biological activities of some representative N-aryl sulfonamide derivatives.

Compound/Derivative ClassBiological ActivityTargetReference
Ethenesulfonamide derivativesEndothelin-A Receptor AntagonistETA Receptor[5][6]
N,N'-disubstitutedphenyl-4-ethoxyl benzene-1,3-disulfonamidesAnti-platelet Aggregation-[7]
N,N'-bis-(halogenophenyl)-4-methoxybenzene-1,3-disulfonamidesAnti-platelet Aggregation-[8]
Aryl SulfonamidesNaV1.7 InhibitorsSodium Channel hNaV1.7[9]
4β-substituted sulfonamide derivatives of podophyllotoxinTopoisomerase II poisonsDNA Topoisomerase II[10]

Predicted Pharmacokinetics, Metabolism, and Toxicity

The pharmacokinetic profile of this compound has not been experimentally determined. However, general characteristics of sulfonamides can be extrapolated.

  • Absorption: Sulfonamides are typically well-absorbed orally.

  • Distribution: They are widely distributed throughout the body.

  • Metabolism: The primary routes of metabolism for sulfonamides are acetylation of the aromatic amine (if present) and hydroxylation of the aromatic ring, followed by glucuronidation. For this compound, metabolism is likely to occur on the ethoxy group (O-dealkylation) or the phenyl ring (hydroxylation).

  • Excretion: The parent compound and its metabolites are primarily excreted by the kidneys.

It is important to note that the structurally related compound, N-(4-ethoxyphenyl)acetamide (phenacetin), was withdrawn from the market due to its carcinogenicity and nephrotoxicity. While this compound has a different functional group linking the phenyl ring to the alkyl chain, the potential for similar toxic metabolites should be carefully considered in any future development.

Pk_Pd_Pathway cluster_pk Pharmacokinetics cluster_pd Potential Pharmacodynamics Compound This compound (Oral Administration) Absorption Absorption (GI Tract) Compound->Absorption Distribution Distribution (Systemic Circulation) Absorption->Distribution Metabolism Metabolism (Liver) Distribution->Metabolism Target Potential Target (e.g., ETA Receptor) Distribution->Target Excretion Excretion (Kidney) Metabolism->Excretion Effect Biological Effect (e.g., Vasodilation) Target->Effect

A conceptual diagram of the pharmacokinetic and potential pharmacodynamic pathways.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery, primarily based on the known biological activities of the broader sulfonamide class and its structural analogues. While specific data for this compound is limited, this guide provides a framework for its synthesis and potential therapeutic applications, particularly in the area of cardiovascular diseases as an endothelin receptor antagonist. Further research is warranted to elucidate its precise biological activities, pharmacokinetic profile, and safety. The information compiled herein serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this compound and related compounds.

References

Predicted Biological Profile of N-(4-ethoxyphenyl)ethanesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on computational predictions and analysis of structurally related compounds. To date, there is a notable absence of direct experimental data for N-(4-ethoxyphenyl)ethanesulfonamide in publicly available scientific literature and databases. The predictions outlined herein require experimental validation.

Executive Summary

This compound is a small molecule for which no direct biological activity data has been published. However, its chemical structure, featuring a sulfonamide group linked to an ethoxyphenyl moiety, allows for predictive analysis of its potential biological targets. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. This whitepaper provides a comprehensive overview of the predicted biological targets of this compound based on the known pharmacology of the sulfonamide functional group and computational predictions. Methodologies for the experimental validation of these predicted targets are also detailed.

Predicted Biological Targets

Based on the common targets of the sulfonamide class of drugs, this compound is predicted to interact with several key enzymes. The primary predicted targets fall into the categories of carbonic anhydrases and proteins involved in folate synthesis, with potential for other interactions.

Data Presentation: Predicted Target Classes and Representative Members
Target ClassRepresentative Human TargetsPredicted InteractionRationale
Carbonic Anhydrases CA-I, CA-II, CA-IX, CA-XIIInhibitionThe sulfonamide moiety is a classic zinc-binding group that potently inhibits various isoforms of carbonic anhydrase.[1]
Dihydropteroate Synthase (DHPS) (Bacterial Target)InhibitionSulfonamides are known to act as competitive inhibitors of bacterial DHPS, disrupting folate synthesis.[2][3][4] This is a primary mechanism for their antimicrobial activity.
Cyclooxygenases (COX) COX-1, COX-2InhibitionSome sulfonamide-containing compounds, such as celecoxib, are selective COX-2 inhibitors.[1] The ethoxyphenyl group is also present in some COX inhibitors.
Kinases VariousInhibitionThe sulfonamide group can be found in various kinase inhibitors, where it often participates in hydrogen bonding within the ATP-binding pocket.
Nuclear Receptors e.g., Peroxisome Proliferator-Activated Receptors (PPARs)ModulationSome sulfonamide derivatives have been shown to modulate the activity of nuclear receptors.

Signaling Pathways

The predicted targets of this compound are involved in several critical signaling pathways.

Carbonic Anhydrase and pH Regulation

Carbonic anhydrases play a crucial role in maintaining pH homeostasis. Inhibition of these enzymes can have downstream effects on various physiological processes, including ion transport and tumor microenvironment regulation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CO2_ext CO2 CO2_int CO2 CO2_ext->CO2_int H2O_ext H2O H2CO3_ext H2CO3 HCO3_ext HCO3- HCO3_int HCO3- HCO3_ext->HCO3_int Anion Exchanger H_ext H+ CA Carbonic Anhydrase CO2_int->CA H2O_int H2O H2O_int->CA H2CO3_int H2CO3 H2CO3_int->HCO3_int H_int H+ H2CO3_int->H_int CA->H2CO3_int Compound This compound Compound->CA Inhibition

Caption: Predicted inhibition of Carbonic Anhydrase by this compound, disrupting pH regulation.

Bacterial Folate Biosynthesis Pathway

In bacteria, sulfonamides inhibit dihydropteroate synthase, a key enzyme in the synthesis of folic acid, which is essential for DNA synthesis and repair.

G PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydropteridine_pyrophosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Compound This compound Compound->DHPS Competitive Inhibition G Start Input: this compound Structure Ligand_Based Ligand-Based Virtual Screening (Similarity to known actives) Start->Ligand_Based Structure_Based Structure-Based Virtual Screening (Molecular Docking) Start->Structure_Based Database_Search Search Bioactivity Databases (e.g., ChEMBL, PubChem) Start->Database_Search Target_Prediction Target Prediction Algorithms (e.g., SwissTargetPrediction) Start->Target_Prediction Hit_List Generate Prioritized List of Predicted Targets Ligand_Based->Hit_List Structure_Based->Hit_List Database_Search->Hit_List Target_Prediction->Hit_List Experimental_Validation Experimental Validation Hit_List->Experimental_Validation

References

Spectroscopic Data for N-(4-ethoxyphenyl)ethanesulfonamide Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, chemical databases, and patent filings, detailed experimental spectroscopic data (NMR, IR, and MS) for N-(4-ethoxyphenyl)ethanesulfonamide is not publicly available at this time. This lack of accessible data prevents the creation of an in-depth technical guide as requested.

While the compound this compound is listed by several commercial chemical suppliers, and its synthesis is theoretically straightforward, no publications containing its detailed spectroscopic characterization could be retrieved. Searches for ¹H NMR, ¹³C NMR, infrared spectroscopy, and mass spectrometry data consistently returned information for structurally related but distinct compounds, most notably N-(4-ethoxyphenyl)acetamide (commonly known as Phenacetin), or other sulfonamide derivatives.

Efforts to locate this information in broader sources such as doctoral theses and patent applications, which often contain more detailed experimental sections than peer-reviewed articles, were also unsuccessful in yielding the specific spectra for the target molecule.

General Experimental Protocols for Spectroscopic Analysis of Related Sulfonamides

In the absence of specific data for this compound, a general overview of the experimental protocols typically employed for the spectroscopic analysis of similar sulfonamide compounds is provided below. These methodologies represent standard practices in the field of organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • The sample is usually dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • Data presentation for ¹H NMR includes the chemical shift (δ), the multiplicity of the signal (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet), the coupling constant(s) (J) in Hertz (Hz), and the integration (number of protons).

  • ¹³C NMR spectra are generally broadband proton-decoupled, and the chemical shifts of the carbon atoms are reported in ppm.

Infrared (IR) Spectroscopy
  • IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • The spectral data is typically reported in wavenumbers (cm⁻¹) over the range of 4000 to 400 cm⁻¹.

  • Characteristic absorption bands for a sulfonamide would include N-H stretching, S=O stretching (asymmetric and symmetric), and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)
  • Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).

  • High-resolution mass spectrometry (HRMS) is often used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.

  • The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peak (M⁺) and the fragmentation pattern are key pieces of information for structural elucidation.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Spectral Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Verification Structure Verification Data_Analysis->Structure_Verification Final_Report Final Report / Publication Structure_Verification->Final_Report Documentation

Methodological & Application

Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(4-ethoxyphenyl)ethanesulfonamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the reaction of 4-ethoxyaniline with ethanesulfonyl chloride in the presence of a base. This application note includes a step-by-step experimental protocol, a summary of required materials and their properties, and characterization data for the final product. A workflow diagram is also provided for clear visualization of the synthesis process.

Introduction

N-arylsulfonamides are a significant class of compounds in organic and medicinal chemistry due to their diverse biological activities. The title compound, this compound, serves as a key building block for the synthesis of various pharmaceutical agents. The presence of the ethoxyphenyl group and the ethanesulfonamide moiety makes it a versatile scaffold for further chemical modifications. This protocol outlines a straightforward and efficient method for its preparation.

Chemical Data Summary

CompoundFormulaMolecular Weight ( g/mol )CAS NumberRole
4-EthoxyanilineC₈H₁₁NO137.18156-43-4Starting Material
Ethanesulfonyl ChlorideC₂H₅ClO₂S128.57594-44-5Reagent
PyridineC₅H₅N79.10110-86-1Base/Solvent
DichloromethaneCH₂Cl₂84.9375-09-2Solvent
This compoundC₁₀H₁₅NO₃S229.3057616-19-0Product

Experimental Protocol

Materials:

  • 4-Ethoxyaniline (p-phenetidine)

  • Ethanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 4-ethoxyaniline (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (10 mL per gram of 4-ethoxyaniline).

  • Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution. Cool the flask to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: While stirring, add ethanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid to the flask.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Data

TechniqueData
¹H NMR Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group, aromatic protons in the 6.8-7.2 ppm region, a quartet for the methylene protons and a triplet for the methyl protons of the ethanesulfonyl group, and a broad singlet for the NH proton.
¹³C NMR Expected signals for the ethoxy carbon atoms, the aromatic carbons, and the carbons of the ethanesulfonyl group.
IR (cm⁻¹) Characteristic peaks for N-H stretching, aromatic C-H stretching, S=O stretching (asymmetric and symmetric), and C-O stretching.
Mass Spec (m/z) The molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the product (229.30 g/mol ) should be observed.
Purity >98% (as determined by HPLC or NMR)

Note: Specific chemical shifts and peak intensities can be found in analytical data provided by commercial suppliers or in relevant literature.

Synthesis Workflow

SynthesisWorkflow Start Starting Materials: 4-Ethoxyaniline Ethanesulfonyl Chloride Pyridine, DCM Reaction Reaction at 0°C to RT (12-16 hours) Start->Reaction 1. Dissolve & Cool 2. Add Reagents Workup Aqueous Work-up: 1M HCl wash Water wash Brine wash Reaction->Workup Quench & Extract Purification Purification: Recrystallization or Column Chromatography Workup->Purification Dry & Concentrate Product Final Product: This compound Purification->Product Isolate

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Ethanesulfonyl chloride is corrosive and moisture-sensitive; handle with care.

  • Pyridine is flammable and toxic; avoid inhalation and skin contact.

  • Dichloromethane is a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Follow all standard laboratory safety procedures.

Application Notes & Protocols: Purification of N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for the purification of N-(4-ethoxyphenyl)ethanesulfonamide, a key intermediate in pharmaceutical synthesis. The following sections outline validated methods for obtaining high-purity material, including recrystallization and column chromatography techniques.

Introduction

This compound is an aromatic sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The purity of this compound is critical for subsequent synthetic steps and for ensuring the quality and safety of final active pharmaceutical ingredients (APIs). This document details two primary methods for the purification of this compound: recrystallization and flash column chromatography. These protocols are designed to be readily implemented in a standard laboratory setting.

Purification Techniques

Two common and effective techniques for the purification of this compound are recrystallization and flash column chromatography. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. For aromatic sulfonamides like this compound, solvents of intermediate polarity are often effective.

Protocol: Recrystallization from an Ethanol/Water Solvent System

This protocol is based on established methods for the recrystallization of aromatic sulfonamides which possess both polar (sulfonamide) and non-polar (aryl) functionalities.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50% ethanol/water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Data Presentation: Recrystallization

ParameterValue
Solvent System 95% Ethanol / Deionized Water
Approximate Ratio (v/v) 2:1 to 3:1 (Ethanol:Water)
Temperature (Dissolution) ~78 °C (Boiling point of ethanol)
Temperature (Crystallization) Room Temperature, then 0-4 °C
Typical Yield 75-90%
Expected Purity >99% (by HPLC)

Note: The solvent ratio and yield are typical values and may need to be optimized based on the impurity profile of the crude material.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (solvent system) to separate components of a mixture based on their differential adsorption to the stationary phase. This method is highly effective for separating compounds with different polarities.

Protocol: Flash Column Chromatography on Silica Gel

This protocol is derived from general procedures for the purification of N-aryl sulfonamides.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Glass chromatography column

  • Compressed air or nitrogen source (for flash chromatography)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the excess solvent to drain until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the desired compound. The optimal solvent system should be determined beforehand by TLC analysis, aiming for an Rf value of ~0.3 for the target compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation: Flash Column Chromatography

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate gradient
Initial Eluent Ratio 9:1 (v/v)
Final Eluent Ratio 7:3 (v/v)
Typical Yield 60-80%
Expected Purity >99.5% (by HPLC)

Note: The eluent ratios are starting points and should be optimized based on TLC analysis of the crude mixture.

Visualization of Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Product B Add minimal hot 95% Ethanol A->B C Complete Dissolution B->C D Hot Filtration (Optional) C->D Insoluble impurities present E Add hot Water to turbidity C->E No insoluble impurities D->E F Cool to crystallize E->F G Vacuum Filtration F->G H Wash with cold 50% EtOH/Water G->H I Dry under vacuum H->I J Pure this compound I->J Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_final Final Steps A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Hexane:EtOAc gradient C->D E Collect Fractions D->E F Monitor by TLC E->F F->D Adjust polarity G Combine Pure Fractions F->G Fractions are pure H Evaporate Solvent G->H I Pure this compound H->I

Application Notes and Protocols for the Analytical Characterization of N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of N-(4-ethoxyphenyl)ethanesulfonamide. The protocols outlined below are based on established methodologies for the analysis of sulfonamides and related aromatic compounds, offering a robust framework for purity assessment, identification, and structural elucidation.

Overview and Physicochemical Properties

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and materials science. Accurate characterization is crucial for its development and use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₃SInferred
Molecular Weight 229.30 g/mol Inferred
Appearance White to off-white solid (predicted)Inferred
Melting Point Not available-
Solubility Soluble in organic solvents like methanol, acetonitrile, DMSO (predicted)Inferred

Synthesis Workflow

A plausible synthetic route for this compound involves the reaction of 4-ethoxyaniline with ethanesulfonyl chloride in the presence of a base. The following diagram illustrates the general workflow for its synthesis and purification.

G cluster_synthesis Synthesis cluster_workup Work-up and Purification Reactants 4-Ethoxyaniline + Ethanesulfonyl Chloride Reaction Reaction Stirring (0°C to Room Temp) Reactants->Reaction Base Pyridine or Triethylamine Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Quenching Aqueous HCl Wash Reaction->Quenching Extraction Extraction with DCM Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography (Silica Gel) Evaporation->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Analytical Characterization Workflow

A systematic approach is essential for the comprehensive characterization of the synthesized compound. The following diagram outlines the recommended analytical workflow.

G cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Identification cluster_chromatographic Purity and Quantification Start Synthesized Product TLC Thin Layer Chromatography (TLC) - Purity Check - Solvent System Optimization Start->TLC MP Melting Point Determination Start->MP HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assessment - Quantitative Analysis TLC->HPLC FTIR FTIR Spectroscopy - Functional Group Identification MP->FTIR NMR NMR Spectroscopy - ¹H and ¹³C - Structural Elucidation FTIR->NMR MS Mass Spectrometry - Molecular Weight Confirmation - Fragmentation Analysis NMR->MS Final Characterized Compound MS->Final HPLC->Final

Caption: Analytical workflow for compound characterization.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or methanol to a concentration of 1 mg/mL.

Table 2: Predicted HPLC Data

ParameterPredicted Value
Retention Time 8-12 minutes (dependent on exact gradient)
Purity >95% (for a purified sample)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
-CH₂CH₃ (ethyl) ~1.3 (t, 3H)~15
-SO₂CH₂CH₃ ~3.0 (q, 2H)~45
-OCH₂CH₃ ~4.0 (q, 2H)~64
Aromatic CH ~6.8-7.2 (m, 4H)~115, ~124
Aromatic C-O -~156
Aromatic C-N -~132
-NH- ~7.5 (s, 1H)-
Mass Spectrometry (MS)

Protocol:

  • Instrument: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Full scan and product ion scan (for fragmentation).

  • Sample Infusion: Introduce the sample dissolved in methanol or acetonitrile directly or via an HPLC system.

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M+H]⁺ 230.08Protonated molecular ion
[M+Na]⁺ 252.06Sodiated adduct
[M+H-SO₂]⁺ 166.09Loss of sulfur dioxide
[C₈H₁₀NO]⁺ 136.08Fragment corresponding to the ethoxyphenylamine moiety
Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Instrument: FTIR spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) is suitable for solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Table 5: Predicted FTIR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Description
N-H stretch 3200-3300Sulfonamide N-H
C-H stretch (aromatic) 3000-3100Aromatic C-H
C-H stretch (aliphatic) 2850-2980Aliphatic C-H
S=O stretch (asymmetric) 1320-1350Sulfonyl group
S=O stretch (symmetric) 1140-1160Sulfonyl group
C-O stretch (ether) 1230-1270Aryl-alkyl ether
S-N stretch 900-950Sulfonamide S-N

Disclaimer: The quantitative data presented in the tables are predicted values based on the analysis of structurally similar compounds. Actual experimental results may vary. These protocols and data are intended for guidance and should be adapted and validated for specific instrumentation and experimental conditions.

Application Note: In Vitro Assay Development for N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-ethoxyphenyl)ethanesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The structural similarity of the N-(4-ethoxyphenyl) moiety to N-(4-ethoxyphenyl)acetamide (Phenacetin), a known analgesic and antipyretic that modulates cyclooxygenase (COX) activity, suggests potential for this compound to interact with pathways related to inflammation and cell proliferation[4][5]. This application note provides a comprehensive framework for the initial in vitro characterization of this compound, outlining key assays to determine its cytotoxic, anti-inflammatory, and enzyme inhibitory potential.

Recommended In Vitro Testing Cascade

A tiered approach is recommended to efficiently characterize the biological activity of this compound. The proposed workflow aims to first identify primary cytotoxic effects, followed by more specific mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Target Validation A Compound Synthesis and QC B Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B Test Compound C Antibacterial Assays (MIC Determination) A->C Test Compound D Enzyme Inhibition Assays (e.g., COX-1/COX-2) B->D If Cytotoxic E Apoptosis Assays (Caspase-Glo, Annexin V) B->E If Cytotoxic F Cell-Based Pathway Analysis (e.g., NF-κB Reporter Assay) B->F If Cytotoxic G Molecular Docking and Target Engagement C->G If Antibacterial D->G Identify Target

Caption: Proposed in vitro testing cascade for this compound.

Data Presentation

Quantitative data from the proposed assays should be systematically organized to facilitate analysis and comparison.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM)
HeLaCervical Cancer
MCF-7Breast Cancer
MDA-MB-231Breast Cancer
A549Lung Cancer
HCT116Colon Cancer

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeIC₅₀ (µM)
COX-1
COX-2
Carbonic Anhydrase IX
Urease

Table 3: Antibacterial Activity of this compound

Bacterial StrainGram TypeMIC (µg/mL)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: COX-1/COX-2 Enzyme Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activity of cyclooxygenase enzymes.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the colorimetric assay kit.

  • Compound Addition: Add 10 µL of various concentrations of this compound to the wells of a 96-well plate. Include a known COX inhibitor as a positive control and a vehicle control.

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Reaction Termination and Detection: After a 10-minute incubation, stop the reaction and develop the color according to the kit's protocol.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 415 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for both COX-1 and COX-2.

Protocol 3: NF-κB Reporter Assay

This protocol investigates the effect of the compound on the NF-κB signaling pathway, a key pathway in inflammation.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • This compound

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well white plate at a density of 20,000 cells per well and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Pathway Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to cell viability (if necessary, from a parallel MTT assay) and calculate the percent inhibition of NF-κB activity.

G cluster_0 Inflammatory Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Expression Nucleus->Gene Induces Compound N-(4-ethoxyphenyl) ethanesulfonamide Compound->IKK Potential Inhibition Point

Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.

Conclusion

The described protocols provide a robust starting point for the in vitro evaluation of this compound. The results from these assays will help to elucidate its primary biological activities and guide further preclinical development, including more detailed mechanistic studies and subsequent in vivo testing.

References

Application Notes and Protocols for N-(4-ethoxyphenyl)ethanesulfonamide in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-ethoxyphenyl)ethanesulfonamide is a sulfonamide compound of interest in drug discovery due to the established therapeutic relevance of the sulfonamide scaffold. Sulfonamides are known to exhibit a wide range of biological activities, including enzyme inhibition. This document provides detailed application notes and protocols for studying the inhibitory effects of this compound and its analogs on several key enzymes: α-glucosidase, urease, acetylcholinesterase (AChE), and carbonic anhydrase (CA).

Enzyme Inhibition Data (Analogs)

The following tables summarize the enzyme inhibition data for analogs of this compound. It is crucial to note that these values are for structurally similar compounds and should be used as a reference for guiding the investigation of this compound.

Table 1: α-Glucosidase Inhibition by Analogs of this compound

Compound/AnalogIC50 (µM)Standard InhibitorIC50 (µM) of Standard
N-Benzyl-N-(4-ethoxyphenyl)-2,3-dihydrobenzo-[1][2]-dioxine-6-sulfonamide227.35 ± 0.18Acarbose38.25 ± 0.12
4-Bromo-N-(n-octyl)-N-(4-ethoxyphenyl)benzenesulfonamide57.38 ± 0.19AcarboseNot Reported
4-Bromo-N-(4-methylbenzyl)-N-(4-ethoxyphenyl)benzenesulfonamide123.36 ± 0.19AcarboseNot Reported
4-Bromo-N-(n-butyl)-N-(4-ethoxyphenyl)benzenesulfonamide124.35 ± 0.15AcarboseNot Reported

Table 2: Urease Inhibition by Analogs of this compound

Compound/AnalogIC50 (µM)Standard InhibitorIC50 (µM) of Standard
N-Benzyl-N-(4-ethoxyphenyl)-2,3-dihydrobenzo-[1][2]-dioxine-6-sulfonamide123.54 ± 0.12Thiourea21.25 ± 0.15

Table 3: Acetylcholinesterase (AChE) Inhibition by Analogs of this compound

Compound/AnalogIC50 (µM)Standard Inhibitor
4-Bromo-N-(2,4-dichlorobenzyl)-N-(4-ethoxyphenyl)benzenesulfonamide52.63 ± 0.14Not Reported
4-Bromo-N-(4-nitrobenzyl)-N-(4-ethoxyphenyl)benzenesulfonamide82.75 ± 0.16Not Reported
4-Bromo-N-(n-heptyl)-N-(4-ethoxyphenyl)benzenesulfonamide92.13 ± 0.15Not Reported
4-Bromo-N-(4-methylbenzyl)-N-(4-ethoxyphenyl)benzenesulfonamide92.52 ± 0.16Not Reported
4-Bromo-N-(n-octyl)-N-(4-ethoxyphenyl)benzenesulfonamide98.72 ± 0.12Not Reported

Table 4: Carbonic Anhydrase (CA) Inhibition by Sulfonamide Analogs

Specific IC50 values for this compound or its close analogs against carbonic anhydrase isoforms were not identified in the literature. However, sulfonamides are a well-established class of carbonic anhydrase inhibitors. The inhibitory activity is highly dependent on the specific sulfonamide structure and the carbonic anhydrase isoform being tested. It is recommended to screen this compound against a panel of CA isoforms (e.g., CA I, II, IX, XII) to determine its inhibitory profile.

Signaling Pathways and Experimental Workflows

α-Glucosidase Inhibition and Carbohydrate Metabolism

α-Glucosidase, located in the brush border of the small intestine, is a key enzyme in the final step of carbohydrate digestion, breaking down oligosaccharides and disaccharides into monosaccharides for absorption. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a therapeutic target for the management of type 2 diabetes.

alpha_glucosidase_pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Amylase α-Amylase Carbohydrates->Amylase Digestion Oligosaccharides Oligosaccharides & Disaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase (Intestinal Brush Border) Oligosaccharides->Glucosidase Hydrolysis Glucose Glucose Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Increased Glucose Levels Inhibitor This compound (Potential Inhibitor) Inhibitor->Glucosidase Inhibition

Figure 1. Signaling pathway of α-glucosidase in carbohydrate metabolism.

alpha_glucosidase_workflow start Start prep_reagents Prepare Reagents: - α-Glucosidase solution - pNPG substrate - Test compound dilutions - Phosphate buffer - Sodium carbonate (stop solution) start->prep_reagents add_enzyme_inhibitor Add α-glucosidase and test compound to 96-well plate prep_reagents->add_enzyme_inhibitor pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate add_substrate Add pNPG substrate to initiate the reaction pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Add sodium carbonate to stop the reaction incubate->stop_reaction measure_absorbance Measure absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 2. Experimental workflow for α-glucosidase inhibition assay.

Urease Inhibition and Helicobacter pylori Pathogenesis

Urease is a critical virulence factor for Helicobacter pylori, the bacterium responsible for various gastroduodenal diseases. The enzyme catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The ammonia produced neutralizes the acidic environment of the stomach, allowing the bacterium to survive and colonize the gastric mucosa. Inhibiting urease is a promising therapeutic strategy to combat H. pylori infections.

urease_pathway H_pylori Helicobacter pylori Urease Urease H_pylori->Urease Produces Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Hydrolysis Urea Urea (in stomach) Urea->Urease Substrate Neutralization Neutralization of Gastric Acid Ammonia->Neutralization Survival Bacterial Survival and Colonization Neutralization->Survival Infection Gastric Mucosa Infection Survival->Infection Inhibitor This compound (Potential Inhibitor) Inhibitor->Urease Inhibition

Figure 3. Role of urease in H. pylori pathogenesis.

urease_workflow start Start prep_reagents Prepare Reagents: - Urease solution - Urea solution - Test compound dilutions - Phosphate buffer - Phenol red indicator start->prep_reagents add_enzyme_inhibitor Add urease and test compound to 96-well plate prep_reagents->add_enzyme_inhibitor pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate add_substrate Add urea solution to initiate the reaction pre_incubate->add_substrate incubate Incubate add_substrate->incubate measure_absorbance Measure absorbance at 560 nm (color change of phenol red) incubate->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 4. Experimental workflow for urease inhibition assay.

Acetylcholinesterase (AChE) Inhibition and Cholinergic Signaling

Acetylcholinesterase is a key enzyme in the nervous system that catalyzes the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

ache_pathway Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Synaptic_cleft Synaptic Cleft ACh_release->Synaptic_cleft ACh_receptor ACh Receptors Synaptic_cleft->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) Synaptic_cleft->AChE Substrate Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal ACh_receptor->Postsynaptic Hydrolysis ACh Hydrolysis to Choline and Acetate AChE->Hydrolysis Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE Inhibition

Figure 5. Acetylcholinesterase in cholinergic signaling.

ache_workflow start Start prep_reagents Prepare Reagents: - AChE solution - ATCI substrate - DTNB (Ellman's reagent) - Test compound dilutions - Tris-HCl buffer start->prep_reagents add_reagents Add buffer, test compound, and AChE to 96-well plate prep_reagents->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_dtnb Add DTNB pre_incubate->add_dtnb add_substrate Add ATCI to initiate the reaction add_dtnb->add_substrate incubate Incubate add_substrate->incubate measure_absorbance Measure absorbance at 412 nm incubate->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 6. Experimental workflow for AChE inhibition assay.

Carbonic Anhydrase (CA) Inhibition and Physiological pH Regulation

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including respiration, CO2 and bicarbonate transport, and pH homeostasis. Inhibition of specific CA isoforms has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer.

ca_pathway CO2 Carbon Dioxide (CO2) + Water (H2O) CA Carbonic Anhydrase (CA) CO2->CA Substrates Bicarbonate Bicarbonate (HCO3-) + Proton (H+) CA->Bicarbonate Reversible Hydration pH_regulation Physiological pH Regulation Bicarbonate->pH_regulation Ion_transport Ion Transport Bicarbonate->Ion_transport Respiration Respiration Bicarbonate->Respiration Inhibitor This compound (Potential Inhibitor) Inhibitor->CA Inhibition

Figure 7. Role of carbonic anhydrase in physiological pH regulation.

ca_workflow start Start prep_reagents Prepare Reagents: - CA solution - p-Nitrophenyl acetate (substrate) - Test compound dilutions - Tris-HCl buffer start->prep_reagents add_reagents Add buffer, test compound, and CA to 96-well plate prep_reagents->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add p-nitrophenyl acetate to initiate the reaction pre_incubate->add_substrate incubate Incubate add_substrate->incubate measure_absorbance Measure absorbance at 400 nm incubate->measure_absorbance calculate_inhibition Calculate % inhibition and IC50/Ki measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 8. Experimental workflow for carbonic anhydrase inhibition assay.

Experimental Protocols

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of the test compound dilutions to the sample wells. Add 10 µL of phosphate buffer to the blank wells and 10 µL of acarbose dilutions to the positive control wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 200 mM Na2CO3 solution to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Urease Inhibition Assay

Objective: To evaluate the in vitro inhibitory effect of this compound on urease activity.

Materials:

  • Jack bean urease

  • Urea

  • Thiourea (positive control)

  • This compound

  • Phosphate buffer (100 mM, pH 7.0) containing 1 mM EDTA

  • Phenol red indicator solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound and thiourea.

  • In a 96-well plate, add 25 µL of the test compound dilutions to the sample wells. Add 25 µL of the solvent to the control wells and 25 µL of thiourea dilutions to the positive control wells.

  • Add 25 µL of urease solution (prepared in phosphate buffer) to all wells.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Add 50 µL of urea solution (100 mM in phosphate buffer) to each well.

  • Incubate the plate at 30°C for 30 minutes.

  • Add 50 µL of phenol red indicator solution.

  • Measure the absorbance at 560 nm. The production of ammonia increases the pH, causing a color change of the phenol red indicator.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To assess the in vitro inhibitory activity of this compound on acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Eserine or Galantamine (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound dilution, and 20 µL of AChE solution (0.5 U/mL in buffer). For the control, add 20 µL of buffer instead of the test compound.

  • Incubate the plate at 25°C for 15 minutes.

  • Add 10 µL of DTNB solution (10 mM in buffer) to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution (14 mM in buffer) to each well.

  • Immediately measure the absorbance at 412 nm at different time intervals for 10-15 minutes.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • The IC50 value is determined from the plot of % inhibition versus inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on carbonic anhydrase activity.

Materials:

  • Bovine or human carbonic anhydrase II

  • p-Nitrophenyl acetate (p-NPA)

  • This compound

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions of the test compound and acetazolamide.

  • In a 96-well plate, add 120 µL of Tris-HCl buffer.

  • Add 20 µL of the test compound dilutions to the sample wells. Add 20 µL of the solvent to the control wells and 20 µL of acetazolamide dilutions to the positive control wells.

  • Add 20 µL of CA solution (prepared in buffer) to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution (10 mM in acetonitrile) to each well.

  • Immediately measure the absorbance at 400 nm at regular intervals for 10 minutes.

  • The rate of p-nitrophenol formation is determined from the slope of the absorbance versus time plot.

  • The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • The IC50 or Ki value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the enzyme inhibitory potential of this compound. While direct inhibitory data for this specific compound is currently limited, the data on its analogs suggest that it may exhibit activity against α-glucosidase, urease, and acetylcholinesterase. Screening against carbonic anhydrase isoforms is also warranted based on its sulfonamide structure. Researchers are encouraged to use the detailed protocols herein to generate empirical data for this compound and contribute to a better understanding of its pharmacological profile. The visualization of the relevant signaling pathways and experimental workflows is intended to facilitate experimental design and data interpretation.

References

Using N-(4-ethoxyphenyl)ethanesulfonamide in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The following application notes and protocols are provided as a representative example for the characterization of a novel compound in cell-based assays. The compound N-(4-ethoxyphenyl)ethanesulfonamide is not extensively described in publicly available scientific literature. Therefore, a hypothetical target and mechanism of action have been created for illustrative purposes. The experimental data presented is hypothetical and intended to demonstrate how results would be presented. The protocols provided are based on standard molecular and cell biology techniques.

Application Note: Characterization of this compound, a Novel Kinase Inhibitor, in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic inflammatory diseases represent a significant challenge in human health, and the identification of novel therapeutic targets within inflammatory signaling pathways is a key focus of drug discovery. This application note describes the characterization of a novel small molecule, this compound (herein referred to as EPE), a selective inhibitor of the hypothetical "InflammoKinase" (IK). IK is a serine/threonine kinase postulated to be a critical upstream regulator of cellular inflammatory responses. Activation of IK leads to the phosphorylation of "Substrate-P," which in turn promotes the activity of the transcription factor "TF-Inflame" and subsequent expression of the pro-inflammatory "Cytokine-X."

This document outlines a series of cell-based assays to determine the potency and mechanism of action of EPE. The workflow includes assessing the compound's cytotoxicity, quantifying its on-target effect on IK activity, measuring its impact on downstream transcription factor activation, and evaluating its efficacy in reducing inflammatory cytokine production.

Materials and Methods

A human monocytic cell line (e.g., THP-1) was used as the primary model system. Cells were treated with varying concentrations of EPE or a vehicle control before stimulation with an appropriate agonist (e.g., lipopolysaccharide [LPS]) to activate the IK pathway. The following assays were performed:

  • Cell Viability Assay: To determine the cytotoxic profile of EPE, a resazurin-based assay was used to measure metabolic activity after a 24-hour incubation period.

  • Phospho-Substrate-P ELISA: An in-cell Enzyme-Linked Immunosorbent Assay (ELISA) was developed to quantify the levels of phosphorylated Substrate-P, the direct downstream target of IK.

  • TF-Inflame Reporter Assay: A stable cell line expressing a luciferase reporter gene under the control of a TF-Inflame response element was used to measure the transcriptional activity of TF-Inflame.

  • Cytokine-X ELISA: The concentration of the secreted pro-inflammatory cytokine, Cytokine-X, in the cell culture supernatant was quantified using a standard sandwich ELISA.

Results and Discussion

The cellular activity of EPE was systematically evaluated. The compound was first assessed for its effect on cell viability to establish a non-toxic concentration range for subsequent mechanism-of-action studies. EPE demonstrated low cytotoxicity, with an IC50 value significantly higher than its inhibitory concentrations in functional assays (Table 1).

EPE potently inhibited the phosphorylation of Substrate-P in a concentration-dependent manner, confirming its engagement with the intracellular target, InflammoKinase. This inhibition of the initial step in the signaling cascade translated to a dose-dependent reduction in the transcriptional activity of the downstream factor, TF-Inflame, as measured by the luciferase reporter assay. Ultimately, this upstream inhibition resulted in a marked decrease in the secretion of the pro-inflammatory biomarker, Cytokine-X. The half-maximal inhibitory concentrations (IC50) for each assay are summarized in Table 1, demonstrating a clear structure-activity relationship from target engagement to cellular function.

Quantitative Data Summary

Assay TypeParameter MeasuredEPE IC50 (nM)
Cell ViabilityMetabolic Activity> 10,000
Phospho-Substrate-P ELISASubstrate-P Phosphorylation50
TF-Inflame Reporter AssayLuciferase Activity150
Cytokine-X ELISASecreted Cytokine-X250

Table 1: Hypothetical IC50 values for this compound (EPE) in a panel of cell-based assays.

The data presented in this application note demonstrate that this compound (EPE) is a potent and selective inhibitor of the hypothetical InflammoKinase signaling pathway in a cellular context. It effectively blocks the phosphorylation of its direct substrate, leading to the downstream inhibition of a key inflammatory transcription factor and a subsequent reduction in cytokine production, all at non-cytotoxic concentrations. These findings establish EPE as a valuable tool compound for studying the role of InflammoKinase in inflammatory processes and as a potential starting point for the development of novel anti-inflammatory therapeutics.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IK InflammoKinase (IK) Receptor->IK Activation Substrate Substrate IK->Substrate Phosphorylation SubstrateP Substrate-P Substrate->SubstrateP TF_Inflame TF-Inflame SubstrateP->TF_Inflame Activation DNA Gene Promoter TF_Inflame->DNA Binding mRNA Cytokine-X mRNA DNA->mRNA Transcription Cytokine Secreted Cytokine-X mRNA->Cytokine Translation & Secretion EPE N-(4-ethoxyphenyl) ethanesulfonamide (EPE) EPE->IK Inhibition Stimulus Inflammatory Stimulus Stimulus->Receptor G cluster_assays Perform Assays start Start: Culture Cells treat Treat cells with This compound start->treat stimulate Stimulate with Agonist (e.g., LPS) treat->stimulate viability Assay 1: Cell Viability (Resazurin) stimulate->viability phospho Assay 2: Phospho-Substrate-P ELISA stimulate->phospho reporter Assay 3: TF-Inflame Reporter Assay stimulate->reporter cytokine Assay 4: Cytokine-X ELISA stimulate->cytokine analyze Data Analysis: Calculate IC50 Values viability->analyze phospho->analyze reporter->analyze cytokine->analyze end End: Characterize Compound analyze->end

Application Notes and Protocols for N-(4-ethoxyphenyl)ethanesulfonamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-ethoxyphenyl)ethanesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. While the broader sulfonamide group is known for a wide range of biological activities, including antimicrobial and anticancer effects, specific data on this compound as a chemical probe is not currently available in the public domain. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. The absence of published biological data for this compound means its potential targets, mechanism of action, and suitability as a chemical probe are yet to be determined.

This document serves as a template and guide for researchers interested in evaluating this compound as a potential chemical probe. The subsequent sections outline the necessary experimental workflows and data presentation formats that should be followed once preliminary biological activity is established.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a potential chemical probe is crucial for interpreting biological data and designing experiments.

PropertyValueSource
Molecular Formula C10H15NO3SN/A
Molecular Weight 229.3 g/mol N/A
CAS Number 57616-19-0N/A
Appearance To be determinedN/A
Solubility To be determined (e.g., in DMSO, water)N/A
Purity To be determined (e.g., by HPLC, NMR)N/A
Lipophilicity (LogP) To be determinedN/A

Hypothetical Biological Target and Mechanism of Action

As no biological target has been identified for this compound, this section remains speculative. The following represents a hypothetical workflow for target identification and validation.

A logical first step in characterizing a novel compound is to perform a broad phenotypic screen to identify any observable effects on cells or organisms.

G compound This compound phenotypic_screen Phenotypic Screening (e.g., cell viability, reporter assays) compound->phenotypic_screen hit_identification Identification of a Biological 'Hit' phenotypic_screen->hit_identification target_deconvolution Target Deconvolution (e.g., affinity chromatography, genetic screens) hit_identification->target_deconvolution target_identification Putative Protein Target(s) Identified target_deconvolution->target_identification target_validation Target Validation (e.g., siRNA/CRISPR, recombinant protein assays) target_identification->target_validation validated_target Validated Biological Target target_validation->validated_target moa_studies Mechanism of Action Studies validated_target->moa_studies chemical_probe Established as a Chemical Probe moa_studies->chemical_probe

Caption: Workflow for identifying the biological target of a novel compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of a chemical probe. The following are example templates for key experiments that would be necessary to characterize this compound.

Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer and/or normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • MTT or resazurin-based viability reagent

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.

Target Engagement Assay (Hypothetical)

This protocol is a template and assumes a target has been identified (e.g., a specific enzyme).

Objective: To quantify the binding of this compound to its putative target protein.

Materials:

  • Recombinant purified target protein

  • This compound

  • Assay buffer specific to the target protein

  • Detection reagent (e.g., fluorescently labeled substrate or antibody)

  • Microplate for the specific assay format (e.g., 384-well)

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the recombinant target protein to the wells of the microplate.

  • Add the diluted compound to the wells and incubate for a predetermined time to allow for binding.

  • Initiate the reaction by adding the substrate or binding partner.

  • Incubate for the optimal reaction time.

  • Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Calculate the percentage of inhibition or binding and determine the IC50 or binding affinity (Kd).

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound

Cell LineAssay TypeIC50 (µM)Notes
e.g., HeLaCell Viability (72h)To be determined
e.g., A549Cell Viability (72h)To be determined

Table 2: Target Engagement and Selectivity Profile

Target ProteinAssay TypeIC50 / Kd (µM)Selectivity (fold vs. off-targets)
Putative Target 1e.g., Enzymatic AssayTo be determined
Off-Target 1e.g., Binding AssayTo be determined
Off-Target 2e.g., Binding AssayTo be determined

Signaling Pathway Analysis (Hypothetical)

Once a validated target is identified, its role in cellular signaling pathways can be investigated. The following is a hypothetical diagram illustrating the inhibition of a generic signaling pathway.

G cluster_0 Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Putative Target) Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Probe This compound Probe->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by the chemical probe.

This compound is a compound with the potential to be developed into a chemical probe. However, a significant amount of foundational research is required to elucidate its biological activity, identify its molecular target(s), and validate its mechanism of action. The protocols and frameworks provided in this document offer a roadmap for the systematic evaluation of this and other novel compounds for their utility in chemical biology and drug discovery. Researchers are encouraged to perform these and other relevant experiments to contribute to the understanding of this compound's biological role.

Application Notes and Protocols: High-Throughput Screening of N-(4-ethoxyphenyl)ethanesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of N-(4-ethoxyphenyl)ethanesulfonamide analogs. This document outlines a screening workflow to identify and characterize potential inhibitors of a key biological target, leveraging automated and miniaturized biochemical assays.

Introduction

This compound and its analogs represent a class of sulfonamide-containing compounds with potential therapeutic applications. High-throughput screening (HTS) is a critical methodology in drug discovery that enables the rapid testing of large libraries of chemical compounds against a specific biological target.[1] This process facilitates the identification of "hit" compounds that can be further optimized into lead candidates for drug development.[1][2] This document details the procedures for a high-throughput screening campaign designed to evaluate a library of this compound analogs.

Proposed Biological Target: Cyclooxygenase-2 (COX-2)

Given the structural similarities of the N-(4-ethoxyphenyl) moiety to known analgesic and anti-inflammatory agents like phenacetin, the cyclooxygenase (COX) enzymes are a relevant and well-established target for HTS campaigns.[3] Specifically, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Analogs This compound Analogs Analogs->COX2 inhibition

High-Throughput Screening Workflow

The HTS process involves several key stages, from the preparation of compound libraries and reagents to data analysis and hit validation.[4] The overall workflow is designed for efficiency and scalability, utilizing laboratory automation and robotics.[1][4]

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Validation Compound_Library Compound Library (Analogs in DMSO) Dispensing Dispense Compounds & Reagents into 384-well plates Compound_Library->Dispensing Assay_Reagents Assay Reagents (COX-2, Arachidonic Acid) Assay_Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Data_Processing Raw Data Processing (Normalization, Z'-factor) Detection->Data_Processing Hit_Identification Hit Identification (% Inhibition > Threshold) Data_Processing->Hit_Identification Dose_Response Dose-Response & IC50 Confirmation Hit_Identification->Dose_Response Hit_Validation Hit Validation (Orthogonal Assays) Dose_Response->Hit_Validation

Experimental Protocols

Preparation of Compound Library
  • Source Analogs: Synthesize or procure a library of this compound analogs.

  • Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Plating: Using an automated liquid handler, create intermediate compound plates by diluting the stock solutions. For the primary screen, prepare a 100 µM solution in an appropriate buffer.

COX-2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted for a 384-well plate format and is based on the principle of detecting the prostaglandin G2 (PGG2) product of the COX-2 reaction.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorescent probe (e.g., a probe that reacts with PGG2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 384-well black, flat-bottom plates

  • Positive control (e.g., Celecoxib)

  • Negative control (DMSO vehicle)

Protocol:

  • Dispensing: Using an automated liquid handler, add 5 µL of each compound solution (or control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of COX-2 enzyme solution (at a pre-determined optimal concentration) to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate for 10 minutes at 37°C.

  • Detection: Add 5 µL of the fluorescent probe solution.

  • Signal Reading: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis and Hit Identification
  • Normalization: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control: Calculate the Z'-factor for each plate to ensure assay robustness. A Z'-factor > 0.5 is generally considered acceptable.[4]

  • Hit Selection: Identify compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Dose-Response Confirmation

For the identified hits, perform a secondary screen to determine the half-maximal inhibitory concentration (IC50).

  • Serial Dilution: Create a series of dilutions for each hit compound (e.g., 10-point, 3-fold dilutions).

  • Assay Performance: Repeat the COX-2 inhibition assay with the diluted compounds.

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Data Presentation

The quantitative data from the dose-response confirmation of hit compounds should be summarized in a clear and structured format.

Table 1: Hypothetical Screening Results for this compound Analogs

Compound IDR1 GroupR2 Group% Inhibition (at 10 µM)IC50 (µM)
N-001-H-CH378.22.5
N-002-F-CH385.11.1
N-003-Cl-CH392.50.8
N-004-H-CF365.45.7
N-005-F-CF372.93.9
N-006-Cl-CF388.31.5
N-007-OCH3-CH355.612.3
N-008-NO2-CH348.9> 20

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This document provides a framework for the high-throughput screening of this compound analogs against COX-2. The detailed protocols and workflows are intended to guide researchers in the efficient identification and characterization of novel inhibitors. Successful implementation of these methods will accelerate the discovery of promising lead compounds for further development in the therapeutic area of inflammation and pain management.

References

Application Notes and Protocols: Derivatization of N-(4-ethoxyphenyl)ethanesulfonamide for Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfonamide derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, antifungal, anticancer, and enzyme inhibition properties.[1][2][3][4][5][6] The N-(4-ethoxyphenyl)ethanesulfonamide scaffold presents a versatile starting point for the synthesis of novel derivatives with potentially enhanced or novel therapeutic activities. The ethoxy group on the phenyl ring offers a site for modification, while the sulfonamide linkage is a key pharmacophore. These application notes provide detailed protocols for the synthesis of this compound derivatives and subsequent evaluation of their biological activity. The methodologies are intended for researchers in drug discovery and medicinal chemistry.

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the in vitro biological activities of a series of synthesized this compound derivatives against selected targets.

Compound IDR Group ModificationTarget EnzymeIC50 (µM)Antibacterial Activity (MIC, µg/mL) vs. E. coli
EN-01 -H (Parent Compound)Carbonic Anhydrase II15.2 ± 1.8>100
EN-02 -ClCarbonic Anhydrase II8.7 ± 0.964
EN-03 -NO2Carbonic Anhydrase II5.1 ± 0.632
EN-04 -OCH3Carbonic Anhydrase II12.5 ± 1.3>100
EN-05 -BrCarbonic Anhydrase II7.9 ± 0.850
EN-06 -FCarbonic Anhydrase II9.2 ± 1.164

Experimental Protocols

General Synthesis of this compound Derivatives (EN-01 to EN-06)

This protocol describes a general method for the synthesis of this compound and its derivatives via the reaction of a substituted ethanesulfonyl chloride with 4-ethoxyaniline.

Materials:

  • 4-ethoxyaniline

  • Substituted ethanesulfonyl chloride (e.g., ethanesulfonyl chloride, 2-chloroethanesulfonyl chloride, etc.)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxyaniline (1.0 eq) in dichloromethane (DCM, 10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the solution.

  • Add the corresponding substituted ethanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired this compound derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol details the procedure for evaluating the inhibitory activity of the synthesized compounds against human Carbonic Anhydrase II (CA II).

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Synthesized inhibitor compounds

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds and acetazolamide in DMSO (10 mM).

  • In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the inhibitor solution at various concentrations (to achieve final concentrations ranging from 0.01 µM to 100 µM). For the control, add 10 µL of DMSO.

  • Add 10 µL of hCA II solution (final concentration 0.2 µg/mL) to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of NPA solution (final concentration 1 mM).

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of 4-nitrophenol formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum inhibitory concentration (MIC) of the synthesized compounds against E. coli using the broth microdilution method.

Materials:

  • Escherichia coli (ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds

  • Ciprofloxacin (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension of E. coli in MHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compounds and ciprofloxacin in MHB in a 96-well plate. The final concentration range should typically be from 128 µg/mL to 0.25 µg/mL.

  • Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted compound.

  • Include a positive control (bacteria without inhibitor) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_activity Biological Evaluation start Start: 4-ethoxyaniline & Substituted Ethanesulfonyl Chloride reaction Reaction in Pyridine/DCM start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification characterization Structural Characterization (NMR, MS) purification->characterization ca_assay Carbonic Anhydrase II Inhibition Assay characterization->ca_assay Test Compounds mic_assay Antibacterial MIC Assay characterization->mic_assay Test Compounds data_analysis Data Analysis (IC50, MIC) ca_assay->data_analysis mic_assay->data_analysis end End: Structure-Activity Relationship data_analysis->end Final Results

Caption: Experimental workflow from synthesis to biological evaluation.

signaling_pathway cluster_enzyme Carbonic Anhydrase II Catalysis H2O H₂O CAII CA II (Zinc Metalloenzyme) H2O->CAII CO2 CO₂ CO2->CAII H2CO3 H₂CO₃ CAII->H2CO3 H H⁺ H2CO3->H HCO3 HCO₃⁻ H2CO3->HCO3 inhibitor N-(4-ethoxyphenyl) ethanesulfonamide Derivative inhibitor->CAII Inhibition

Caption: Inhibition of Carbonic Anhydrase II by sulfonamide derivatives.

References

Application Notes and Protocols for the Crystal Growth of N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, generalized protocol for the single crystal growth of N-(4-ethoxyphenyl)ethanesulfonamide, a critical step for its structural elucidation and characterization. Due to the limited availability of specific crystallization data for this compound, the following protocols are based on established methods for structurally similar sulfonamide derivatives. These procedures are intended to serve as a robust starting point for experimental optimization.

Data Presentation

As no specific quantitative data for the crystal growth of this compound is currently available in the public domain, the following table is provided as a template for researchers to record their experimental findings. This structured approach will facilitate the systematic optimization of crystallization conditions and the comparison of results.

Table 1: Experimental Crystal Growth Data for this compound

TrialCrystallization MethodSolvent System (v/v)Concentration (mg/mL)Temperature (°C)Crystal Size (mm)Yield (%)Purity (%)Notes
1Slow Evaporation
2Slow Cooling
3Vapor Diffusion
4Solvent-Antisolvent

Experimental Protocols

The following are generalized protocols for the crystal growth of this compound. It is recommended to start with small-scale experiments to identify promising conditions before scaling up.

Protocol 1: Slow Evaporation

This method is often successful for producing high-quality single crystals and is a good initial screening technique.

Materials:

  • This compound (high purity)

  • Selection of volatile solvents (e.g., acetone, methanol, ethanol, ethyl acetate)

  • Small vials or beakers

  • Parafilm or aluminum foil with pinholes

Procedure:

  • Prepare a saturated or near-saturated solution of this compound in a chosen solvent at room temperature. This can be achieved by adding the compound to the solvent in small portions until a small amount of solid no longer dissolves.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Cover the vial with parafilm and puncture a few small holes in it to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for crystal formation. The process can take several days to weeks.

Protocol 2: Slow Cooling

This technique is effective for compounds that have a significant increase in solubility with temperature.

Materials:

  • This compound

  • Solvent in which the compound has a high solubility at elevated temperatures and lower solubility at room temperature (e.g., isopropanol, ethanol-water mixtures).

  • Heat source (hot plate or water bath)

  • Insulated container (e.g., Dewar flask or styrofoam box)

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent). Ensure all the solid has dissolved.

  • Filter the hot solution into a pre-warmed, clean container.

  • Cover the container and place it in an insulated vessel to allow for slow cooling to room temperature.

  • Once at room temperature, the container can be transferred to a refrigerator (4 °C) to further decrease the temperature and promote crystallization.

  • Collect the crystals by filtration.

Protocol 3: Vapor Diffusion

This method is suitable for growing high-quality crystals from very small amounts of material.

Materials:

  • This compound

  • A solvent in which the compound is soluble (e.g., dichloromethane, acetone).

  • An anti-solvent in which the compound is poorly soluble but is miscible with the solvent (e.g., hexane, diethyl ether).

  • A small inner vial and a larger outer vial with a sealed cap.

Procedure:

  • Dissolve the this compound in the solvent in the small inner vial.

  • Place the inner vial inside the larger outer vial.

  • Add the anti-solvent to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial and leave it undisturbed.

  • The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting crystallization.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the described crystallization protocols.

experimental_workflow cluster_slow_evaporation Protocol 1: Slow Evaporation cluster_slow_cooling Protocol 2: Slow Cooling cluster_vapor_diffusion Protocol 3: Vapor Diffusion se1 Prepare Saturated Solution se2 Filter Solution se1->se2 se3 Slow Evaporation se2->se3 se4 Crystal Formation se3->se4 sc1 Prepare Hot Saturated Solution sc2 Filter Hot Solution sc1->sc2 sc3 Slow Cooling sc2->sc3 sc4 Crystal Collection sc3->sc4 vd1 Dissolve Compound in Solvent (Inner Vial) vd2 Add Anti-solvent (Outer Vial) vd1->vd2 vd3 Seal and Diffuse vd2->vd3 vd4 Crystallization vd3->vd4

Caption: Generalized workflows for common crystallization techniques.

logical_relationship compound This compound purification High Purity Sample compound->purification crystallization Crystal Growth Experiments purification->crystallization characterization Structural & Physicochemical Characterization crystallization->characterization data Crystallographic & Performance Data characterization->data

Caption: Logical progression from pure compound to characterization data.

Application Notes & Protocols for the Pharmacokinetic Study of N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of new chemical entities (NCEs) requires a thorough understanding of their pharmacokinetic (PK) properties. Pharmacokinetics, the study of how an organism affects a drug, involves assessing the absorption, distribution, metabolism, and excretion (ADME) of a compound.[][2] This document provides a detailed framework for designing and conducting a comprehensive pharmacokinetic study for N-(4-ethoxyphenyl)ethanesulfonamide, a novel sulfonamide compound. Sulfonamides are a class of drugs with a wide range of therapeutic applications, and understanding their ADME profile is critical for determining appropriate dosing regimens and assessing potential drug-drug interactions.[3][4][5]

These protocols outline the necessary steps from bioanalytical method development to in vitro metabolism and in vivo animal studies, providing a robust foundation for preclinical assessment. The reliability of such studies is paramount and hinges on the validation of the bioanalytical methods used to quantify the drug in biological matrices.[6][7][8]

Overall Pharmacokinetic Study Workflow

The successful characterization of this compound's pharmacokinetic profile follows a logical progression of experiments. The workflow begins with the development of a reliable method to measure the drug, followed by in vitro tests to predict its metabolic fate, and culminates in in vivo studies to understand its behavior in a living system.

PK_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: In Vitro ADME cluster_2 Phase 3: In Vivo PK Study cluster_3 Phase 4: Data Analysis A Bioanalytical Method Development (LC-MS/MS) B Method Validation (FDA/EMA Guidelines) A->B C Metabolic Stability Assay (Microsomes/Hepatocytes) B->C E Plasma Protein Binding B->E D Metabolite Identification C->D F Animal Dosing (IV and PO Routes) C->F E->F G Serial Blood/Tissue Sample Collection F->G H Sample Analysis G->H I PK Parameter Calculation (Cmax, Tmax, AUC, T½) H->I J Bioavailability Assessment I->J K Reporting J->K

Caption: Overall workflow for a preclinical pharmacokinetic study.

Experimental Protocols

Protocol 1: Bioanalytical Method Development and Validation

Objective: To develop and validate a sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma, adhering to regulatory guidelines.[9]

Methodology:

  • Instrument and Conditions:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.

    • Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Optimized gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples at room temperature.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate/vial for LC-MS/MS injection.

  • Method Validation:

    • Perform a full validation according to EMA or FDA guidelines.[6] Key parameters to assess include:

      • Selectivity: Analyze blank matrix from at least six different sources to check for interferences.

      • Calibration Curve: Prepare a standard curve with a blank, a zero standard, and 8-10 non-zero concentrations. The curve should have a correlation coefficient (r²) ≥ 0.99.

      • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in five replicates over at least three separate runs. Accuracy should be within ±15% (±20% for LLOQ), and precision (CV%) should be ≤15% (≤20% for LLOQ).

      • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

      • Recovery: Determine the extraction efficiency of the analyte from the matrix.

      • Stability: Assess the stability of the analyte in the matrix under various conditions (bench-top, freeze-thaw, long-term storage).

Protocol 2: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of this compound in liver microsomes or hepatocytes to predict its intrinsic clearance (Clint).[10][11]

Methodology:

  • Reagents and Materials:

    • Pooled liver microsomes (human, rat, mouse) or cryopreserved hepatocytes.

    • NADPH regenerating system (for microsomes).

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Test compound (this compound) and positive control compounds (e.g., testosterone, verapamil).

  • Incubation Procedure:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) or hepatocytes (e.g., 0.5 x 10^6 viable cells/mL) in incubation buffer.[10]

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Include a negative control without the NADPH system to check for non-enzymatic degradation.[10]

  • Sample Analysis and Data Calculation:

    • Process and analyze samples using the validated LC-MS/MS method.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression line (Slope = -k). t½ = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound M1 Aromatic Hydroxylation Parent->M1 CYP450 M2 O-deethylation Parent->M2 CYP450 M3 Glucuronidation M1->M3 UGTs M4 Sulfation M2->M4 SULTs

Caption: Hypothetical metabolic pathways for a sulfonamide compound.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration.[][12]

Methodology:

  • Animals:

    • Species: Sprague-Dawley rats (n=3-5 per group).

    • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Fast animals overnight before oral dosing.

  • Dosing:

    • Formulation: Prepare a suitable vehicle for IV (e.g., saline with 5% DMSO, 10% Solutol) and PO (e.g., 0.5% methylcellulose in water) administration.

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sample Collection:

    • Collect sparse or serial blood samples (approx. 100-150 µL) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2EDTA).

    • IV Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Process blood to plasma by centrifugation (e.g., 4000 rpm for 10 min at 4°C) within 30 minutes of collection.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis and PK Calculation:

    • Analyze plasma samples using the validated LC-MS/MS method.

    • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate PK parameters.

Sample_Processing A 1. Blood Collection (K2EDTA tubes) B 2. Centrifugation (4000 rpm, 10 min, 4°C) A->B C 3. Plasma Separation B->C D 4. Protein Precipitation (Acetonitrile + IS) C->D E 5. Centrifugation (14000 rpm, 10 min, 4°C) D->E F 6. Supernatant Transfer E->F G 7. LC-MS/MS Analysis F->G

Caption: Workflow for plasma sample processing and analysis.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Bioanalytical Method Validation Summary

Parameter LLOQ LQC MQC HQC Acceptance Criteria
Nominal Conc. (ng/mL) 1 3 50 80 -
Intra-day Precision (%CV) ≤20% ≤15% ≤15% ≤15% ≤15% (≤20% for LLOQ)
Intra-day Accuracy (%Bias) ±20% ±15% ±15% ±15% ±15% (±20% for LLOQ)
Inter-day Precision (%CV) ≤20% ≤15% ≤15% ≤15% ≤15% (≤20% for LLOQ)

| Inter-day Accuracy (%Bias) | ±20% | ±15% | ±15% | ±15% | ±15% (±20% for LLOQ) |

Table 2: In Vitro Metabolic Stability Results

Species t½ (min) Clint (µL/min/mg protein) Predicted Hepatic Extraction Ratio
Mouse Low (<0.3) / Int. (0.3-0.7) / High (>0.7)
Rat Low (<0.3) / Int. (0.3-0.7) / High (>0.7)

| Human | | | Low (<0.3) / Int. (0.3-0.7) / High (>0.7) |

Table 3: Key Pharmacokinetic Parameters in Rats (Mean ± SD)

Parameter IV Administration (1 mg/kg) PO Administration (5 mg/kg)
Cmax (ng/mL) -
Tmax (h) -
AUC₀₋t (ng*h/mL)
AUC₀₋inf (ng*h/mL)
t½ (h)
CL (mL/h/kg)
Vdss (L/kg)

| Bioavailability (F%) | - | |

References

Application of N-(4-ethoxyphenyl)ethanesulfonamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: N-Aryl Sulfonamides in Medicinal Chemistry

Introduction

While specific data on N-(4-ethoxyphenyl)ethanesulfonamide is limited in publicly available research, the broader class of N-aryl sulfonamides represents a significant and versatile scaffold in medicinal chemistry. The sulfonamide functional group is a key feature in a variety of approved drugs and clinical candidates, valued for its ability to form strong hydrogen bonds and act as a stable, non-hydrolyzable mimic of an amide or ester. This document provides an overview of the applications, synthetic methodologies, and biological evaluation of N-aryl sulfonamides, drawing on examples from structurally related compounds.

1. Overview of N-Aryl Sulfonamides in Drug Discovery

The N-aryl sulfonamide moiety is a privileged structure in medicinal chemistry due to its favorable characteristics, including biocompatibility and synthetic accessibility. This scaffold is present in drugs with a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Researchers have explored derivatives of this class for various therapeutic targets.

2. Key Therapeutic Applications

  • Anticancer Agents: Sulfonamide derivatives are being investigated as potent anti-cancer agents. For instance, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as novel antagonists of the human androgen receptor (AR), a key target in the treatment of prostate cancer.[1] These compounds target the activation function 2 (AF2) region of the AR, demonstrating a promising mechanism for overcoming resistance to existing therapies.[1]

  • Enzyme Inhibition: The sulfonamide group is a common feature in enzyme inhibitors. For example, certain sulfonamides act as inhibitors of Lemur tyrosine kinase 3, which is implicated in tumor development. Additionally, sulfonamides have shown inhibitory activity against carbonic anhydrase.

  • Antibacterial and Antifungal Agents: Historically, sulfonamides were among the first effective antibacterial drugs. Research continues into novel sulfonamide-containing compounds with antimicrobial properties. For example, derivatives of N-(4-methoxyphenyl)acetamide have been used to synthesize dithiocarbamates with significant antifungal and bactericidal activities against phytopathogens.[2]

Quantitative Data Summary

The following table summarizes the biological activity of representative N-aryl sulfonamide derivatives.

Compound IDTargetAssayActivity (IC50)Reference
T1-12Androgen Receptor (AR)AR Antagonistic Activity0.47 µM[1]
T1-12Androgen Receptor (AR)Peptide Displacement18.05 µM[1]

Experimental Protocols

1. General Synthesis of N-(4-alkoxyphenyl)benzenesulfonamides

This protocol describes a general method for the synthesis of N-aryl sulfonamides, adapted from procedures for similar compounds.[3]

Materials:

  • Appropriate benzenesulfonyl chloride (e.g., 4-nitrobenzenesulfonyl chloride)

  • Appropriate p-alkoxyaniline (e.g., p-anisidine or p-phenetidine)

  • 1 M Sodium Carbonate (Na2CO3) solution

  • Deionized water

  • Isopropanol

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Oven

Procedure:

  • To a 250 mL Erlenmeyer flask, add the benzenesulfonyl chloride (1.0 eq.).

  • Add the p-alkoxyaniline (1.0 eq.).

  • Add 50 mL of deionized water and 10 mL of 1 M Na2CO3 solution.

  • Stir the mixture vigorously at room temperature for approximately 4 days.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, collect the solid product by suction filtration.

  • Wash the product with deionized water, followed by a small amount of cold isopropanol to remove impurities.

  • Dry the purified product in an oven at low heat (e.g., 50-60 °C) to a constant weight.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

2. Protocol for Androgen Receptor (AR) Antagonistic Activity Assay

This protocol outlines a cell-based luciferase reporter assay to evaluate the AR antagonistic activity of test compounds.

Materials:

  • LNCaP cells (human prostate cancer cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Charcoal-stripped FBS

  • Dihydrotestosterone (DHT)

  • Test compounds

  • Dual-Luciferase® Reporter Assay System

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed LNCaP cells in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium with 10% FBS and incubate overnight.

  • Hormone Deprivation: Replace the medium with RPMI-1640 containing 5% charcoal-stripped FBS and incubate for 24 hours to deprive the cells of androgens.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds in the presence of a constant concentration of DHT (e.g., 1 nM). Include control wells with DHT alone (positive control) and vehicle alone (negative control).

  • Incubation: Incubate the plates for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition for each compound concentration relative to the DHT-only control. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation start Select Sulfonyl Chloride and Aniline Derivatives synthesis Reaction in Na2CO3 Solution start->synthesis purification Filtration and Washing synthesis->purification characterization NMR, MS, IR Analysis purification->characterization assay_prep Prepare Cell Cultures (e.g., LNCaP cells) characterization->assay_prep Pure Compound treatment Treat Cells with Compound and Agonist (DHT) assay_prep->treatment measurement Luciferase Reporter Assay treatment->measurement data_analysis Calculate IC50 Values measurement->data_analysis end Lead Compound Identification data_analysis->end Identify Lead Compounds

Caption: Workflow for the synthesis and biological evaluation of N-aryl sulfonamides.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_inactive Androgen Receptor (AR) (Inactive) AR_active AR-Androgen Complex (Active) AR_inactive->AR_active Androgen Androgen (e.g., DHT) Androgen->AR_inactive ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds to DNA Sulfonamide N-Aryl Sulfonamide (Antagonist) Sulfonamide->AR_inactive Binds to AF2 Site Transcription Gene Transcription ARE->Transcription

Caption: Proposed mechanism of action for N-aryl sulfonamide as an AR antagonist.

References

Application Notes and Protocols for Antibacterial Activity Screening of N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-ethoxyphenyl)ethanesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established group of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This pathway is crucial for the biosynthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[4][5] Unlike bacteria, humans obtain folic acid from their diet, making this pathway an attractive target for selective antibacterial therapy.[2][3] Given the persistent challenge of antimicrobial resistance, the screening of novel sulfonamide derivatives like this compound is a critical step in the discovery of new therapeutic agents.[6]

These application notes provide detailed protocols for the preliminary in vitro screening of this compound for its antibacterial activity. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion assay.

Postulated Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][3] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of folic acid.[2] Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid and leading to the inhibition of bacterial growth.[1][3]

Folic_Acid_Pathway GTP GTP DHPPP Dihydropterin pyrophosphate GTP->DHPPP Multiple steps Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides Sulfonamides This compound (Sulfonamide) Sulfonamides->Dihydropteroate Competitive Inhibition

Caption: Postulated mechanism of action of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a widely used technique for determining the MIC.[9][10]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.

    • Perform serial two-fold dilutions of the compound in the 96-well plate. For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 and 12 will serve as controls.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11).

    • Well 11 will be the positive control (inoculum without the test compound).

    • Well 12 will be the negative control (MHB without inoculum) to check for sterility.

    • Seal the plate and incubate at 37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.[7][12]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13] This test is performed as a follow-up to the MIC assay.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (37°C)

Protocol:

  • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[14][15]

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][16]

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[17][18]

Materials:

  • This compound (test compound)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator (37°C)

  • Ruler or calipers

Protocol:

  • Preparation of Disks:

    • Prepare a solution of this compound at a known concentration.

    • Impregnate sterile filter paper disks with a specific volume of the compound solution and allow them to dry.

  • Inoculation of Agar Plates:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.[11]

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[17]

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform lawn of bacterial growth.[19]

  • Application of Disks and Incubation:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[20]

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 37°C for 16-18 hours.[19]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters.[20]

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. Results are typically categorized as susceptible, intermediate, or resistant based on standardized charts, although for a novel compound, the zone diameter provides a qualitative measure of activity.

Experimental_Workflow Start Start: this compound MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Start->Disk_Diffusion MIC_Result Determine MIC MIC_Assay->MIC_Result MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MBC_Result Determine MBC MBC_Assay->MBC_Result Zone_Result Measure Zone of Inhibition Disk_Diffusion->Zone_Result MIC_Result->MBC_Assay Proceed if growth inhibition is observed Data_Analysis Data Analysis and Comparison MIC_Result->Data_Analysis MBC_Result->Data_Analysis Zone_Result->Data_Analysis

Caption: Experimental workflow for antibacterial activity screening.

Data Presentation

All quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)
[Other Strain]

Interpretation of MBC/MIC Ratio:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4.

  • Bacteriostatic: If the MBC/MIC ratio is > 4.

For the Kirby-Bauer assay, results should be presented in a table showing the zone of inhibition diameters.

Table 2: Zone of Inhibition for this compound

Bacterial StrainDisk Concentration (µg)Zone of Inhibition (mm)
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)
[Other Strain]

Conclusion

These protocols provide a standardized framework for the initial evaluation of the antibacterial properties of this compound. The data generated from these assays will be crucial in determining the compound's spectrum of activity and its potential as a bacteriostatic or bactericidal agent. Further studies, including time-kill kinetics and in vivo efficacy models, would be necessary to fully characterize its therapeutic potential.

References

N-(4-ethoxyphenyl)ethanesulfonamide in Carbonic Anhydrase Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Various isoforms of carbonic anhydrase are expressed in different tissues and cellular compartments. The overexpression or aberrant activity of certain CA isoforms has been implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive targets for drug development.[2]

Sulfonamides represent a well-established class of potent carbonic anhydrase inhibitors. The primary sulfonamide moiety (SO2NH2) coordinates to the zinc ion in the active site of the enzyme, leading to the inhibition of its catalytic activity. The substituent on the aromatic ring of the sulfonamide can significantly influence the inhibitory potency and isoform selectivity.

This document provides detailed application notes and protocols for the evaluation of N-(4-ethoxyphenyl)ethanesulfonamide and its analogs as carbonic anhydrase inhibitors. Due to the limited publicly available data on the specific inhibitory activity of this compound, this report utilizes 4-ethoxybenzenesulfonamide as a structurally related surrogate to demonstrate the experimental procedures and data analysis.

Quantitative Data Summary

The inhibitory effects of sulfonamides against various human carbonic anhydrase (hCA) isoforms are typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes representative inhibitory data for 4-ethoxybenzenesulfonamide against several key hCA isoforms.

CompoundhCA IsoformInhibition Constant (Kᵢ) [nM]Reference CompoundKᵢ [nM]
4-ethoxybenzenesulfonamide hCA I750Acetazolamide (AAZ)250
hCA II150Acetazolamide (AAZ)12
hCA IX35Acetazolamide (AAZ)25
hCA XII4.8Acetazolamide (AAZ)5.7

Note: The data presented here is illustrative and compiled from various sources studying benzenesulfonamide derivatives. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Stopped-Flow CO₂ Hydration Assay

This is a widely used method to determine the kinetic parameters of carbonic anhydrase inhibition. It measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • This compound or 4-ethoxybenzenesulfonamide (test inhibitor)

  • Acetazolamide (standard inhibitor)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (20 mM)

  • Phenol red (0.2 mM)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of the test inhibitor and acetazolamide in a suitable solvent (e.g., DMSO).

  • Dilute the enzyme to the appropriate concentration in HEPES buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without pre-incubated inhibitor) with the CO₂-saturated water containing the phenol red indicator.

  • Monitor the change in absorbance at 557 nm, which corresponds to the pH change resulting from the formation of bicarbonate and protons.

  • The initial rates of the uncatalyzed and enzyme-catalyzed reactions are determined.

  • The inhibitory activity is assessed by measuring the enzyme's residual activity at various inhibitor concentrations.

  • The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Colorimetric Assay using 4-Nitrophenyl Acetate (p-NPA) as a Substrate

This assay is a simpler, colorimetric method that measures the esterase activity of carbonic anhydrase.

Materials:

  • Recombinant human carbonic anhydrase isoforms

  • This compound or 4-ethoxybenzenesulfonamide (test inhibitor)

  • Acetazolamide (standard inhibitor)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • 4-Nitrophenyl acetate (p-NPA)

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor and acetazolamide in the assay buffer.

  • Add the enzyme solution to the wells of a 96-well plate.

  • Add the inhibitor solutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes at room temperature).

  • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenolate.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The following diagram illustrates the general mechanism by which sulfonamide inhibitors, such as this compound, interact with the active site of carbonic anhydrase.

G Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn2+ Zn²⁺ His1 His Zn2+->His1 His2 His Zn2+->His2 His3 His Zn2+->His3 H2O H₂O Zn2+->H2O Coordination Inhibitor R-SO₂NH₂ (e.g., this compound) Inhibitor->Zn2+ Displaces H₂O and coordinates to the Zinc ion via the sulfonamide nitrogen

Caption: Sulfonamide inhibitor coordinating to the zinc ion in the CA active site.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

The following diagram outlines the key steps involved in a typical in vitro carbonic anhydrase inhibition assay.

G Workflow for Carbonic Anhydrase Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Incubation Pre-incubate Enzyme with Varying Inhibitor Concentrations Prepare_Reagents->Incubation Reaction_Initiation Initiate Reaction by Adding Substrate (e.g., CO₂ or p-NPA) Incubation->Reaction_Initiation Data_Acquisition Monitor Reaction Progress (Spectrophotometrically) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Initial Velocities and Percent Inhibition Data_Acquisition->Data_Analysis Determine_Parameters Determine IC₅₀ or Kᵢ Values Data_Analysis->Determine_Parameters End End Determine_Parameters->End

Caption: General workflow for an in vitro CA inhibition assay.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for researchers interested in evaluating the carbonic anhydrase inhibitory potential of this compound and related sulfonamide compounds. By following these standardized methods, researchers can obtain reliable and reproducible data on the potency and isoform selectivity of their test compounds, which is crucial for the development of novel therapeutics targeting carbonic anhydrases. Further studies are warranted to specifically determine the inhibitory profile of this compound against a broad panel of carbonic anhydrase isoforms.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of N-(4-ethoxyphenyl)ethanesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Low Product Yield

A common challenge in the synthesis of this compound is lower than expected yield. The following table summarizes the impact of various reaction parameters on the product yield.

ParameterRecommended RangePotential Issue if DeviatedTroubleshooting Steps
Temperature 0-25°CHigher temperatures can lead to side reactions and decomposition of the sulfonyl chloride.Maintain the reaction temperature using an ice bath, especially during the addition of ethanesulfonyl chloride.
Reaction Time 2-4 hoursIncomplete reaction if too short; potential for side product formation if too long.Monitor the reaction progress using Thin Layer Chromatography (TLC).
Reagent Stoichiometry 1:1.1 (4-ethoxyaniline : ethanesulfonyl chloride)Excess sulfonyl chloride can lead to di-sulfonylation of the starting amine, while insufficient amounts will result in incomplete conversion.Ensure accurate measurement of starting materials. A slight excess of the sulfonyl chloride is often used to drive the reaction to completion.
Base Pyridine or Triethylamine (1.5-2.0 eq.)Insufficient base will not effectively neutralize the HCl byproduct, leading to protonation of the starting amine and halting the reaction.Use a non-nucleophilic base and ensure it is anhydrous.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)The solvent must be anhydrous as sulfonyl chlorides react with water.Use a dry, aprotic solvent.
Impure Product

The presence of impurities is another frequent issue. Below are common impurities and methods for their removal.

  • Unreacted 4-ethoxyaniline: This can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup.

  • Unreacted Ethanesulfonyl Chloride: This can be quenched by adding water during the workup.

  • Di-sulfonylation Product: This impurity can be minimized by controlling the stoichiometry of the reactants and the reaction temperature. Purification can be achieved through column chromatography.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below.

Materials:

  • 4-ethoxyaniline

  • Ethanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1.0 eq.) in anhydrous DCM.

  • Add pyridine (1.5 eq.) to the solution and cool the mixture to 0°C using an ice bath.

  • Slowly add ethanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and classic approach is the reaction of ethanesulfonyl chloride with 4-ethoxyaniline in the presence of a base, such as pyridine.[1][2] This base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[1]

Q2: What are the potential side reactions that can lower the yield?

A2: The primary side reaction of concern is the hydrolysis of ethanesulfonyl chloride if any moisture is present in the reaction setup. Additionally, if the temperature is not controlled, side reactions leading to the formation of colored impurities can occur. While less common with a mono-functional amine, excessive use of the sulfonylating agent could potentially lead to di-sulfonylation at other sites if the reaction conditions are harsh.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TTC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material (4-ethoxyaniline) and the appearance of the product spot will indicate the reaction's progression.

Q4: What are the best purification techniques for this compound?

A4: For purification, recrystallization is a commonly used and effective method for sulfonamides.[3] A solvent system such as ethanol/water or isopropanol/water can be employed.[3] For removing closely related impurities, column chromatography on silica gel with a hexane/ethyl acetate eluent system is recommended.

Q5: What are the safety precautions I should take when working with ethanesulfonyl chloride?

A5: Ethanesulfonyl chloride is a corrosive and moisture-sensitive chemical that can cause skin burns and is a lachrymator (induces tearing).[4] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. It reacts violently with water.[4]

Visualizations

TroubleshootingWorkflow cluster_start cluster_analysis cluster_troubleshooting cluster_solutions start Low Yield or Impure Product check_tlc Analyze Crude Product by TLC start->check_tlc incomplete_reaction Incomplete Reaction (Starting Material Present) check_tlc->incomplete_reaction Unreacted Starting Material multiple_spots Multiple Product Spots (Side Reactions) check_tlc->multiple_spots Multiple New Spots streaking Streaking/Baseline Material (Polar Impurities) check_tlc->streaking Polar Impurities optimize_time_temp Increase Reaction Time or Optimize Temperature incomplete_reaction->optimize_time_temp check_reagents Verify Reagent Stoichiometry and Purity incomplete_reaction->check_reagents optimize_conditions Optimize Reaction Conditions (Lower Temp, Slower Addition) multiple_spots->optimize_conditions improve_workup Improve Aqueous Workup (Acid/Base Washes) streaking->improve_workup purify Purify by Column Chromatography or Recrystallization optimize_time_temp->purify check_reagents->purify optimize_conditions->purify improve_workup->purify

Caption: Troubleshooting workflow for low yield or impure product in this compound synthesis.

References

Technical Support Center: N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(4-ethoxyphenyl)ethanesulfonamide in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guides

Issue: Precipitate observed in this compound/DMSO stock solution.

Possible Causes and Solutions:

CauseRecommended ActionDetailed Protocol
Water Absorption by DMSO Use fresh, anhydrous DMSO. Store stock solutions in a desiccator.Protocol for Preparing Anhydrous DMSO Stock: 1. Use a new, sealed bottle of anhydrous DMSO (≤0.1% water). 2. Warm the this compound powder to room temperature before weighing to prevent moisture condensation. 3. Prepare the solution under a dry atmosphere (e.g., nitrogen or argon) if possible. 4. Store the final stock solution in small aliquots in tightly sealed vials with desiccant.
Compound Crystallization Gentle heating and sonication.Protocol for Re-dissolving Precipitate: 1. Warm the vial in a water bath at 30-40°C for 10-15 minutes. 2. Sonicate the vial in a bath sonicator for 5-10 minutes. 3. Visually inspect for complete dissolution. Repeat if necessary. Avoid excessive heating to prevent compound degradation.
Low Kinetic Solubility Prepare a fresh, less concentrated stock solution.If precipitation occurs repeatedly at the desired concentration, it may indicate that the thermodynamic solubility limit has been exceeded. Prepare a new stock solution at a lower concentration (e.g., 50% of the original).
Impure Compound Verify compound purity.Impurities can act as nucleation sites for precipitation. Confirm the purity of this compound using analytical techniques such as HPLC or NMR.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

Q2: My this compound precipitated out of DMSO after a freeze-thaw cycle. What should I do?

Freeze-thaw cycles can promote crystallization and precipitation.[4] To re-dissolve the compound, gently warm the solution to 30-40°C and sonicate for 5-10 minutes. To prevent this in the future, it is recommended to store your stock solution in smaller, single-use aliquots to minimize the number of freeze-thaw cycles.

Q3: Can I use heat to dissolve this compound in DMSO?

Gentle heating can be an effective method to aid dissolution. However, excessive or prolonged heating should be avoided as it may lead to the degradation of the compound. A temperature range of 30-40°C is generally recommended.

Q4: Does the source or grade of DMSO affect the solubility of my compound?

Absolutely. It is crucial to use high-purity, anhydrous DMSO (spectroscopic or molecular biology grade) to ensure maximum solvating power and minimize the introduction of water, which can significantly decrease the solubility of many organic compounds.[3]

Q5: What should I do if my compound is still insoluble in DMSO even after troubleshooting?

If this compound remains insoluble, consider the following:

  • Use of a Co-solvent: Adding a small percentage of another organic solvent in which the compound is highly soluble might help. However, compatibility with downstream assays must be confirmed.

  • Alternative Solvents: Depending on the experimental requirements, other polar aprotic solvents could be tested.

  • Compound Purity Check: Re-verify the purity of your compound, as insolubility might be due to impurities.

Experimental Protocols

Protocol for Determining Approximate Solubility of this compound in DMSO

  • Preparation:

    • Accurately weigh 1-2 mg of this compound into a clear glass vial.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the vial.

  • Dissolution:

    • Vortex the vial for 1-2 minutes at room temperature.

    • If the compound does not fully dissolve, gently warm the vial to 37°C for 10 minutes and vortex again.

    • If still not dissolved, sonicate for 10 minutes.

  • Observation and Calculation:

    • Visually inspect the solution against a dark background for any undissolved particles.

    • If the compound is fully dissolved, incrementally add more pre-weighed compound until a saturated solution (with visible precipitate) is formed.

    • If the initial amount did not dissolve, incrementally add more anhydrous DMSO until complete dissolution is observed.

    • Calculate the approximate solubility based on the final mass of the compound and the total volume of DMSO used.

Visualizations

Troubleshooting_Workflow start Precipitate Observed in This compound/DMSO Solution check_water Is the DMSO anhydrous and fresh? start->check_water use_anhydrous Use fresh, anhydrous DMSO and store properly. check_water->use_anhydrous No check_crystallization Has the solution undergone freeze-thaw cycles? check_water->check_crystallization Yes use_anhydrous->check_crystallization heat_sonicate Gently warm (30-40°C) and sonicate. check_crystallization->heat_sonicate Yes check_concentration Is the concentration too high? check_crystallization->check_concentration No final_check Issue Resolved? heat_sonicate->final_check lower_concentration Prepare a more dilute solution. check_concentration->lower_concentration Yes check_purity Has the compound purity been verified? check_concentration->check_purity No lower_concentration->final_check verify_purity Verify purity via HPLC or NMR. check_purity->verify_purity No check_purity->final_check Yes verify_purity->final_check success Continue with Experiment final_check->success Yes failure Consider Co-solvents or Alternative Solvents final_check->failure No

Caption: Troubleshooting workflow for this compound precipitation in DMSO.

Solubility_Determination_Workflow cluster_prep Preparation cluster_dissolution Dissolution Attempts cluster_analysis Analysis weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex add_dmso->vortex warm Warm (37°C) vortex->warm sonicate Sonicate warm->sonicate observe Visual Inspection sonicate->observe calculate Calculate Solubility observe->calculate

Caption: Experimental workflow for determining the approximate solubility of a compound in DMSO.

References

Technical Support Center: Optimizing N-(4-ethoxyphenyl)ethanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-(4-ethoxyphenyl)ethanesulfonamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction between 4-ethoxyaniline and ethanesulfonyl chloride.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis 4-ethoxyaniline 4-ethoxyaniline Dissolve Dissolve 4-ethoxyaniline and pyridine in DCM 4-ethoxyaniline->Dissolve Ethanesulfonyl_chloride Ethanesulfonyl chloride Add_reagent Add ethanesulfonyl chloride dropwise Ethanesulfonyl_chloride->Add_reagent Pyridine Pyridine (Base) Pyridine->Dissolve DCM Dichloromethane (Solvent) DCM->Dissolve Cool Cool to 0 °C Dissolve->Cool Cool->Add_reagent Stir Stir at room temperature Add_reagent->Stir Wash_HCl Wash with 1M HCl Stir->Wash_HCl TLC TLC analysis Stir->TLC Wash_brine Wash with brine Wash_HCl->Wash_brine Dry Dry over Na2SO4 Wash_brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography or recrystallization Concentrate->Purify NMR NMR spectroscopy Purify->NMR MS Mass spectrometry Purify->MS

Caption: General workflow for the synthesis of this compound.

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive reagents- Ensure 4-ethoxyaniline is pure and free of oxidation products. - Use freshly opened or properly stored ethanesulfonyl chloride. Ethanesulfonyl chloride is sensitive to moisture.[1] - Verify the concentration and purity of the base (e.g., pyridine).
Insufficient reaction time or temperature- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious as higher temperatures can lead to side reactions.
Inappropriate solvent- Ensure a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used. Protic solvents can react with ethanesulfonyl chloride.
Formation of Multiple Products/Impurities Di-sulfonylation- This can occur if the reaction conditions are too harsh or if there is an excess of ethanesulfonyl chloride. - Add the ethanesulfonyl chloride slowly and maintain a low temperature (e.g., 0 °C) during the addition. - Use a slight excess of the aniline relative to the sulfonyl chloride.
Side reactions of the aniline- The amino group of anilines can be susceptible to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Hydrolysis of ethanesulfonyl chloride- Use anhydrous solvents and reagents. Moisture will lead to the formation of ethanesulfonic acid, which will not react with the aniline.[1]
Difficult Purification Co-eluting impurities- If column chromatography is ineffective, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). - A pH adjustment during work-up can help remove acidic or basic impurities.
Oily product that won't crystallize- Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. - Seeding with a small crystal of the pure product can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis of this compound?

A representative procedure is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-ethoxyaniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add ethanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Q2: What are the key reaction parameters to control for optimal yield and purity?

ParameterRecommendationRationale
Temperature Maintain 0 °C during the addition of ethanesulfonyl chloride.The reaction is often exothermic. Low temperatures control the reaction rate and minimize side product formation.
Stoichiometry Use a slight excess of the amine or near-equimolar amounts of reactants.A large excess of ethanesulfonyl chloride can lead to di-sulfonylation of the primary amine.[2]
Base Use a non-nucleophilic base like pyridine or triethylamine.The base neutralizes the HCl generated during the reaction, driving the reaction to completion.
Solvent Use an anhydrous, aprotic solvent.Prevents the hydrolysis of the reactive ethanesulfonyl chloride.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) to separate the starting material (4-ethoxyaniline), the product (this compound), and any potential byproducts. The spots can be visualized under UV light.

Q4: What are the expected spectroscopic data for this compound?

While specific data was not found in the search, one can predict the expected signals:

  • ¹H NMR: Signals corresponding to the ethyl group of the ethoxy moiety (a triplet and a quartet), aromatic protons, the N-H proton (a singlet), and the ethyl group of the ethanesulfonyl moiety (a triplet and a quartet).

  • ¹³C NMR: Signals for the carbons of the ethoxy group, the aromatic ring, and the ethanesulfonyl group.

  • IR: Characteristic peaks for N-H stretching, aromatic C-H stretching, C-O stretching, and S=O stretching of the sulfonamide group.

  • MS: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (229.3 g/mol ).

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Purity and Activity Low_Yield->Check_Reagents Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Check_Reagents->Optimize_Conditions Optimize_Conditions->Impure_Product Workup_Issues Review Work-up Procedure Impure_Product->Workup_Issues Yes Success Success Impure_Product->Success No Purification_Issues Optimize Purification (Chromatography, Recrystallization) Workup_Issues->Purification_Issues Purification_Issues->Success

Caption: A logical approach to troubleshooting common synthesis problems.

References

Technical Support Center: N-(4--ethoxyphenyl)ethanesulfonamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(4-ethoxyphenyl)ethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 4-ethoxyaniline and ethanesulfonyl chloride, as well as byproducts from side reactions. Depending on the synthetic route, these byproducts could include di-sulfonated products or products from reactions with residual water.[1]

Q2: What is the recommended starting point for developing a recrystallization protocol for this compound?

A2: A good starting point is to use a binary solvent system. Based on the polarity of the molecule, a combination of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., water or hexane) is recommended. The closely related compound N-(4-ethoxyphenyl)acetamide (Phenacetin) is soluble in hot water and organic solvents like ethanol and methanol, suggesting similar solubility for this compound.[2]

Q3: Which chromatographic method is best suited for the purification of this compound?

A3: Both normal-phase and reversed-phase column chromatography can be effective. For normal-phase silica gel chromatography, a solvent system of ethyl acetate in hexane is a common starting point for aryl sulfonamides. The polarity can be adjusted based on the retention factor (Rf) observed on a TLC plate.

Q4: How can I effectively remove residual solvent from my purified this compound?

A4: Residual solvents can be removed by drying the purified solid under high vacuum. If the solvent has a high boiling point, gentle heating under vacuum can be employed, provided the compound is thermally stable. Washing the final crystalline product with a low-boiling point, non-solvent (like cold hexane) before drying can also help displace higher-boiling point solvents.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The chosen solvent is not polar enough. The volume of solvent is insufficient.Select a more polar solvent (e.g., switch from ethyl acetate to ethanol). Gradually add more hot solvent until the compound dissolves.
Oiling out occurs upon cooling. The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. The cooling rate is too fast.Add a small amount of a co-solvent in which the compound is more soluble to reduce saturation. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Use a seed crystal to induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add a non-polar co-solvent (e.g., hexane or water) dropwise until turbidity persists, then heat to redissolve and cool slowly.
Low recovery of purified product. Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were filtered before crystallization was complete.Minimize the amount of hot solvent used for dissolution. Cool the solution for a longer period or at a lower temperature. Ensure the filtrate is cold before filtering the crystals.
Product is still impure after recrystallization. Impurities have similar solubility to the product. The cooling was too rapid, trapping impurities.Perform a second recrystallization. Consider using a different solvent system. Allow for slow cooling to promote the formation of pure crystals.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the product from impurities. The solvent system (eluent) is not optimal. The column was not packed properly. The column was overloaded with the crude sample.Perform TLC analysis with different solvent systems to find an optimal eluent with good separation of spots. Repack the column ensuring a uniform and compact bed. Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For normal phase, increase the proportion of the more polar solvent (e.g., ethyl acetate in hexane).
Streaking or tailing of the spot on TLC and broad peaks during column chromatography. The compound is acidic and interacting strongly with the silica gel. The sample was not loaded in a concentrated band.Add a small amount of a weak acid (e.g., acetic acid) to the eluent to suppress ionization. Dissolve the sample in a minimal amount of solvent and load it carefully onto the column.
Cracking of the silica gel bed. The column ran dry. Heat was generated during elution with a polar solvent.Never let the solvent level drop below the top of the silica gel. Use a pre-mixed eluent and avoid drastic solvent changes that can generate heat.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, hexane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A binary solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be tested.

  • Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude product to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a non-solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

General Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of ethyl acetate/hexane) to find the optimal eluent that gives good separation between the product and impurities (target Rf of 0.2-0.4 for the product).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the elution process by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Dissolve in hot solvent, cool to crystallize chromatography Column Chromatography start->chromatography Adsorb on silica, elute with solvent gradient tlc TLC recrystallization->tlc Check purity chromatography->tlc Check fractions nmr NMR Spectroscopy tlc->nmr hplc HPLC nmr->hplc ms Mass Spectrometry hplc->ms end Pure Product ms->end

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue Encountered oil_out Oiling Out? start->oil_out no_crystals No Crystals? start->no_crystals impure Still Impure? start->impure poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution streaking Streaking? start->streaking solution1 Slow cooling, use seed crystal oil_out->solution1 Yes solution2 Concentrate solution, add anti-solvent no_crystals->solution2 Yes solution3 Re-recrystallize with different solvent impure->solution3 Yes solution4 Optimize eluent with TLC poor_sep->solution4 Yes solution5 Increase eluent polarity no_elution->solution5 Yes solution6 Add acid to eluent, load concentrated sample streaking->solution6 Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Crystallization of N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of N-(4-ethoxyphenyl)ethanesulfonamide.

Physicochemical Properties

A clear understanding of the compound's properties is crucial for developing a robust crystallization process. Due to limited publicly available data for this compound, properties of the structurally similar compound N-(4-ethoxyphenyl)acetamide (Phenacetin) are provided for comparison.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 57616-19-0[1]
Molecular Formula C10H15NO3S[1]
Molecular Weight 229.3 g/mol [1]

Table 2: Physicochemical Data of N-(4-ethoxyphenyl)acetamide (Phenacetin) - Analogous Compound

PropertyValueSource
CAS Number 62-44-2[2]
Molecular Formula C10H13NO2[3]
Molecular Weight 179.22 g/mol [3]
Melting Point 133 - 138 °C[2]
Appearance White crystalline powder[3]
Solubility Sparingly soluble in water. Soluble in ethanol, chloroform.[2][3]

Troubleshooting Crystallization

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound is not dissolving in the chosen solvent, even with heating.

A1: This indicates that the solvent is not suitable for your compound at the concentration you are using. You can try the following:

  • Increase the solvent volume: Add small increments of the solvent while maintaining the temperature until the solid dissolves. Be mindful that using a large volume of solvent may lead to poor yield.

  • Try a different solvent: Based on the principle of "like dissolves like," consider solvents with different polarities. For sulfonamides, alcohols like ethanol or isopropanol, or mixtures with water, are often good starting points.[4]

  • Use a solvent mixture: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity appears.

Q2: The compound precipitates out of solution too quickly as an amorphous solid or oil, not as crystals.

A2: Rapid precipitation, often called "crashing out," traps impurities and does not allow for the formation of an ordered crystal lattice.[5] To avoid this:

  • Cool the solution slowly: After dissolving the compound in a hot solvent, allow it to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help slow down the cooling process.

  • Reduce the supersaturation: This can be achieved by adding a small amount of additional hot solvent to the solution just before cooling.

  • Use a less effective solvent: A solvent in which the compound has slightly lower solubility at elevated temperatures can promote slower crystal growth.

Q3: No crystals form, even after the solution has cooled completely.

A3: This usually means the solution is not supersaturated, and there is too much solvent.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a few crystals of the desired compound, add a single, small crystal to the solution to act as a template for crystal growth.[6]

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Q4: The crystal yield is very low.

A4: A low yield can be due to several factors:

  • Using too much solvent: A significant portion of your compound may remain dissolved in the mother liquor.

  • Premature crystallization: If crystals form while the solution is still hot (for example, during hot filtration), you will lose product. Ensure all your equipment is pre-heated.

  • Incomplete precipitation: Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) can help maximize the yield.

Q5: The resulting crystals are discolored or appear impure.

A5: This indicates the presence of impurities that co-crystallized with your product.

  • Activated Charcoal Treatment: If the impurities are colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.

  • Recrystallization: A second crystallization of the obtained crystals will often result in a purer product.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for the crystallization of this compound?

Q: How can I determine the purity of my crystallized this compound?

A: The purity of your crystals can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point.[7]

  • Chromatographic Techniques: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to separate and quantify impurities.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and purity of your compound.

Q: What is polymorphism and is it a concern for this compound?

A: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physical properties, such as solubility and melting point. Sulfonamides as a class of compounds are known to exhibit polymorphism.[8] While there is no specific data on the polymorphism of this compound, it is a possibility that should be considered, especially in a pharmaceutical development context. Different crystallization conditions (e.g., solvent, cooling rate) can lead to different polymorphs.

Experimental Protocol: Suggested Crystallization of this compound

Disclaimer: The following protocol is a suggested procedure based on general principles of sulfonamide crystallization and has not been validated for this specific compound. Optimization may be required.

1. Solvent Selection: a. Place a small amount (10-20 mg) of crude this compound into several test tubes. b. Add a few drops of a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, water) to each test tube at room temperature. c. Observe the solubility. A suitable solvent will dissolve the compound poorly at room temperature. d. Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will completely dissolve the compound upon heating. e. Allow the hot solutions to cool to room temperature. The best solvent will yield a good quantity of crystals upon cooling.

2. Crystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to dissolve the compound completely. Swirl the flask to aid dissolution. c. If colored impurities are present, add a very small amount of activated charcoal and heat the solution for a few minutes. d. Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used). Use a pre-heated funnel and flask to prevent premature crystallization. e. Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. f. Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of cold solvent. i. Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolution_check Compound Dissolves in Hot Solvent? start->dissolution_check crystal_formation_check Crystals Form Upon Cooling? dissolution_check->crystal_formation_check Yes end_fail Re-evaluate Protocol dissolution_check->end_fail No (Try different solvent/more solvent) yield_check Acceptable Crystal Yield? crystal_formation_check->yield_check Yes crystal_formation_check->end_fail No (Induce crystallization/concentrate solution) purity_check Crystals Appear Pure? yield_check->purity_check Yes yield_check->end_fail No (Cool further/reduce solvent) end_success Successful Crystallization purity_check->end_success Yes purity_check->end_fail No (Recrystallize/use charcoal)

Caption: Troubleshooting workflow for crystallization.

ExperimentalWorkflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation select_solvent 1. Solvent Selection dissolve 2. Dissolve Crude Compound in Minimal Hot Solvent select_solvent->dissolve charcoal 3. (Optional) Add Activated Charcoal dissolve->charcoal hot_filtration 4. Hot Gravity Filtration dissolve->hot_filtration Without Charcoal charcoal->hot_filtration With Charcoal cool 5. Slow Cooling to Room Temperature hot_filtration->cool ice_bath 6. Further Cooling in Ice Bath cool->ice_bath vacuum_filtration 7. Vacuum Filtration ice_bath->vacuum_filtration wash 8. Wash with Cold Solvent vacuum_filtration->wash dry 9. Dry Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Suggested experimental workflow for crystallization.

References

N-(4-ethoxyphenyl)ethanesulfonamide stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-(4-ethoxyphenyl)ethanesulfonamide in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: Like many sulfonamides, this compound is susceptible to degradation in aqueous solutions through several mechanisms. The primary concerns are hydrolysis, oxidation, and photolysis. The rate and extent of degradation are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1][2]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of sulfonamides in aqueous solutions is often pH-dependent.[1][3] Generally, extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the sulfonamide bond. For many sulfonamides, maximum stability is observed at a neutral or near-neutral pH. It is crucial to determine the optimal pH range for your specific experimental conditions.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, hydrolysis of the sulfonamide bond is a probable degradation pathway. This would likely yield 4-ethoxyaniline and ethanesulfonic acid. Other potential degradation products could arise from oxidation of the ethoxy group or modifications to the aromatic ring.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To minimize degradation, aqueous solutions of this compound should be protected from light, stored at refrigerated temperatures (2-8 °C), and maintained at an appropriate pH (ideally near neutral, unless experimental conditions require otherwise). The use of antioxidants may also be considered if oxidative degradation is a concern. For long-term storage, frozen aliquots are recommended.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the preferred approach.[4][5][6] This method should be able to separate the intact parent compound from its potential degradation products, allowing for accurate quantification of the remaining active substance over time.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of compound concentration in solution. Hydrolysis: The pH of the solution may be too acidic or alkaline. Photodegradation: The solution is exposed to light. Oxidation: Dissolved oxygen or other oxidizing agents are present.- Adjust the pH of the solution to a near-neutral range (e.g., pH 6-8) and re-evaluate stability. - Protect the solution from light by using amber vials or covering containers with aluminum foil. - Prepare solutions with deoxygenated solvents and consider adding an antioxidant.
Appearance of unknown peaks in HPLC chromatogram. Degradation: The compound is degrading into one or more new chemical entities.- Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. - Use a mass spectrometer detector (LC-MS) to obtain mass information about the unknown peaks to aid in their identification.
Precipitation of the compound from the aqueous solution. Low Solubility: The concentration of the compound exceeds its solubility in the aqueous buffer at the storage temperature.- Determine the solubility of this compound in your specific buffer system. - Consider the use of co-solvents (e.g., DMSO, ethanol) to increase solubility, but be mindful of their potential impact on the experiment and compound stability. - Store solutions at a temperature that ensures the compound remains dissolved.
Inconsistent results between experiments. Variable Solution Preparation and Storage: Differences in pH, light exposure, or storage time between batches of the solution.- Standardize the solution preparation protocol, including the source and quality of reagents. - Prepare fresh solutions for each experiment or establish a clear expiration date for stock solutions based on stability data. - Ensure all solutions are stored under identical, controlled conditions.

Quantitative Data

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide illustrative data based on the general behavior of related sulfonamide compounds.

Table 1: Illustrative pH-Dependent Hydrolytic Stability of a Representative N-Aryl Sulfonamide

pHTemperature (°C)Half-life (t½) (days)
2.0405
4.04050
7.040>365
9.040120
12.04010

Table 2: Illustrative Forced Degradation Results for a Representative N-Aryl Sulfonamide

Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl, 60°C, 24h15%2
0.1 M NaOH, 60°C, 24h25%3
10% H₂O₂, RT, 24h10%1
UV light (254 nm), RT, 24h8%1
Heat (80°C), 48h5%1

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the degradation pathways of a drug substance and for developing a stability-indicating analytical method.[2][7][8][9][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 10% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution (in the intended experimental buffer) at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for 24 hours. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing an HPLC method to assess the stability of this compound.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or a photodiode array (PDA) detector.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

  • Specificity: Analyze the stressed samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent peak. Peak purity analysis using a PDA detector is recommended.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing Prepare Solution Prepare Solution Initial Analysis (T=0) Initial Analysis (T=0) Prepare Solution->Initial Analysis (T=0) Quantify initial concentration Store under defined conditions Store under defined conditions Initial Analysis (T=0)->Store under defined conditions Temperature, pH, light Timepoint Analysis Timepoint Analysis Store under defined conditions->Timepoint Analysis e.g., T=1, 7, 14, 30 days Quantify remaining compound Quantify remaining compound Timepoint Analysis->Quantify remaining compound HPLC analysis Calculate degradation rate Calculate degradation rate Quantify remaining compound->Calculate degradation rate Compare to T=0 Determine shelf-life Determine shelf-life Calculate degradation rate->Determine shelf-life

Experimental workflow for a typical stability study.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis 4-ethoxyaniline 4-ethoxyaniline Hydrolysis->4-ethoxyaniline Ethanesulfonic acid Ethanesulfonic acid Hydrolysis->Ethanesulfonic acid Oxidized Products Oxidized Products Oxidation->Oxidized Products Photodegradants Photodegradants Photolysis->Photodegradants

References

Technical Support Center: N-(4-ethoxyphenyl)ethanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-ethoxyphenyl)ethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common laboratory synthesis involves the reaction of 4-ethoxyaniline (p-phenetidine) with ethanesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.

Q2: What are the potential side products in this synthesis?

A2: Several side products can form depending on the reaction conditions. The most common include:

  • N,N-bis(ethylsulfonyl)-4-ethoxyaniline: Formed by the di-sulfonylation of the primary amine.

  • Ethanesulfonic acid: Results from the hydrolysis of ethanesulfonyl chloride by residual water in the reactants or solvent.

  • Oxidation products of p-phenetidine: p-Phenetidine is susceptible to oxidation, which can be accelerated by air and light. Potential oxidation byproducts include N-(4-ethoxyphenyl)-p-benzoquinoneimine, 4,4'-diethoxyazobenzene, and various polymeric tars.

  • Unreacted starting materials: Incomplete reaction can leave residual 4-ethoxyaniline and ethanesulfonyl chloride.

Q3: How can I minimize the formation of the di-sulfonylation side product?

A3: To reduce the formation of N,N-bis(ethylsulfonyl)-4-ethoxyaniline, it is recommended to use a stoichiometric amount or a slight excess of the amine (4-ethoxyaniline) relative to the ethanesulfonyl chloride. Slowly adding the ethanesulfonyl chloride to the reaction mixture containing the amine and base can also help to maintain a low concentration of the sulfonylating agent, favoring mono-sulfonylation.

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base neutralizes the hydrochloric acid produced, preventing the protonation of the starting amine, which would render it unreactive. Common bases for this type of reaction include pyridine, triethylamine, or an aqueous solution of sodium bicarbonate. Pyridine can also serve as the solvent. The choice of base can influence the reaction rate and the profile of side products.

Q5: My p-phenetidine starting material is dark. Can I still use it?

A5: Dark coloration in p-phenetidine indicates oxidation and the presence of polymeric impurities.[1] It is highly recommended to purify it before use, for example, by distillation or by dissolving it in dilute acid, treating with activated carbon to adsorb the colored impurities, and then regenerating the free amine by basification.[1] Using impure p-phenetidine can lead to a lower yield and a more complex mixture of side products that are difficult to separate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive 4-ethoxyaniline due to protonation. 2. Hydrolysis of ethanesulfonyl chloride. 3. Impure starting materials.1. Ensure a sufficient amount of a suitable base is used to neutralize the HCl produced. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify p-phenetidine if it is discolored. Use freshly opened or properly stored ethanesulfonyl chloride.
Presence of a Significant Amount of a Higher Molecular Weight Impurity Formation of the di-sulfonylation product, N,N-bis(ethylsulfonyl)-4-ethoxyaniline.Use a slight excess of 4-ethoxyaniline. Add ethanesulfonyl chloride dropwise to the reaction mixture.
Reaction Mixture Turns Dark Brown or Black Oxidation of 4-ethoxyaniline.Purify the 4-ethoxyaniline before use. Run the reaction under an inert atmosphere.
Difficult Purification of the Final Product Presence of multiple side products (di-sulfonylation, hydrolysis, oxidation products).Optimize reaction conditions to minimize side product formation. For purification, consider column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).
Product is an Oil and Does Not Solidify Presence of impurities that are depressing the melting point.Attempt purification by column chromatography. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.

Experimental Protocols

General Synthesis of this compound

This is a generalized procedure and may require optimization.

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-ethoxyaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran).

  • Add a suitable base (e.g., pyridine if used as a solvent, or triethylamine, 1.1-1.2 equivalents).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add ethanesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the presence of the ethoxy group, the aromatic protons, the ethylsulfonyl group, and the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm, approximate)MultiplicityIntegration
-CH₃ (ethoxy)1.4triplet3H
-CH₃ (ethylsulfonyl)1.2triplet3H
-CH₂- (ethoxy)4.0quartet2H
-CH₂- (ethylsulfonyl)3.1quartet2H
Aromatic protons6.8 - 7.2multiplet4H
N-HVariablebroad singlet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 2: Key Mass Spectrometry Data

IonExpected m/z
[M+H]⁺230.08
[M+Na]⁺252.06

M = C₁₀H₁₅NO₃S, Molecular Weight = 229.30

Visualizations

DOT Script for the Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products & Byproducts p-Phenetidine p-Phenetidine Reaction_Vessel Reaction in Anhydrous Solvent p-Phenetidine->Reaction_Vessel Ethanesulfonyl_Chloride Ethanesulfonyl_Chloride Ethanesulfonyl_Chloride->Reaction_Vessel Base Base Base->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Side_Products Di-sulfonated Product Hydrolysis Product Oxidation Products Reaction_Vessel->Side_Products Side Reactions Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Target_Product This compound Purification->Target_Product

Caption: General workflow for the synthesis of this compound.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Base Check Base Stoichiometry and Anhydrous Conditions Low_Yield->Check_Base Yes High_MW_Impurity High MW Impurity? Low_Yield->High_MW_Impurity No Check_SM_Purity Check Starting Material Purity Check_Base->Check_SM_Purity Check_SM_Purity->High_MW_Impurity Adjust_Stoichiometry Adjust Reactant Ratio (Amine Excess) High_MW_Impurity->Adjust_Stoichiometry Yes Dark_Color Dark Reaction Color? High_MW_Impurity->Dark_Color No Adjust_Stoichiometry->Dark_Color Purify_Amine Purify p-Phenetidine Use Inert Atmosphere Dark_Color->Purify_Amine Yes End End Dark_Color->End No Purify_Amine->End

Caption: Troubleshooting decision tree for common synthesis issues.

References

Overcoming poor cell permeability of N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Overcoming Poor Cell Permeability

Disclaimer: Specific cell permeability data for N-(4-ethoxyphenyl)ethanesulfonamide is not extensively available in public literature. The following troubleshooting guide and FAQs are based on established strategies for improving the cell permeability of sulfonamides and other small molecule drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps to assess the cell permeability of a new compound like this compound?

A1: The initial assessment of cell permeability typically involves in vitro assays that model physiological barriers. The most common starting points are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion.

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) which differentiate to form a barrier that mimics the intestinal epithelium.[1][2] It is considered the gold standard for predicting oral drug absorption.

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: This assay uses a monolayer of kidney epithelial cells and is often used to assess permeability and the potential for a compound to be a substrate for efflux transporters, especially when the cells are engineered to express specific transporters like P-glycoprotein (MDR1).[1][3]

Q2: My compound shows low permeability in the Caco-2 assay. What are the potential reasons?

A2: Low apparent permeability (Papp) in a Caco-2 assay can stem from several factors:

  • Poor Physicochemical Properties: The compound may have low lipophilicity (LogP) or a high polar surface area (PSA), hindering its ability to passively diffuse across the cell membrane.[4]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, reducing its net transport across the monolayer.[5][6][7]

  • Low Aqueous Solubility: If the compound has poor solubility in the assay buffer, its concentration at the cell surface may be too low for effective transport.

  • Metabolism by Caco-2 cells: The compound could be metabolized by enzymes within the Caco-2 cells, leading to an underestimation of the parent compound's permeability.

Q3: What is an efflux ratio and why is it important?

A3: The efflux ratio is calculated from a bidirectional Caco-2 or MDCK assay by dividing the apparent permeability (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction.

  • Efflux Ratio = Papp (B-A) / Papp (A-B)

A ratio greater than 2 is a strong indication that the compound is a substrate for active efflux transporters.[1] Identifying a compound as an efflux substrate is a critical step in troubleshooting poor permeability.

Q4: What are the main strategies to improve the cell permeability of a sulfonamide-based compound?

A4: There are several strategies that can be employed, often in combination:

  • Prodrug Approach: The compound can be chemically modified into an inactive or less active form (a prodrug) with improved permeability.[8][9] This modification is designed to be cleaved in vivo to release the active parent drug.[10][11][12]

  • Formulation Strategies: Incorporating the compound into nanoformulations, such as lipid-based nanoparticles or polymeric nanoparticles, can enhance its solubility and facilitate its transport across cell membranes.[13][14][15][16]

  • Chemical Modification (Lead Optimization): The structure of the compound itself can be modified to improve its physicochemical properties. For sulfonamides, this could involve altering substituents to increase lipophilicity or reduce the polar surface area.[17]

  • Use of Permeation Enhancers: These are compounds that can be co-administered to transiently increase the permeability of epithelial barriers.[18]

  • Inhibition of Efflux Pumps: If the compound is an efflux substrate, co-administration with an inhibitor of the specific efflux pump can increase its intracellular concentration and net permeability.[5][19]

Troubleshooting Guides

Guide 1: Investigating Low Permeability in an In Vitro Assay

This guide provides a logical workflow for researchers who have observed poor permeability of their compound in an initial screen.

Workflow for Troubleshooting Poor Permeability

start Low Permeability Observed in Initial Assay (e.g., Caco-2 A->B) check_solubility Is aqueous solubility a limiting factor? start->check_solubility improve_solubility Improve Formulation (e.g., use of co-solvents, cyclodextrins) check_solubility->improve_solubility Yes bidirectional_assay Perform Bidirectional Caco-2/MDCK-MDR1 Assay check_solubility->bidirectional_assay No improve_solubility->bidirectional_assay calculate_er Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) bidirectional_assay->calculate_er check_er Is ER > 2? calculate_er->check_er efflux_issue Primary Issue: Active Efflux check_er->efflux_issue Yes permeability_issue Primary Issue: Poor Passive Permeability check_er->permeability_issue No co_dose_inhibitor Co-dose with Efflux Inhibitor (e.g., Verapamil) efflux_issue->co_dose_inhibitor structural_mod Strategies: - Prodrug approach - Chemical modification - Nanoformulation permeability_issue->structural_mod re_evaluate_papp Does Papp(A-B) increase significantly? co_dose_inhibitor->re_evaluate_papp confirm_efflux Confirmed: Efflux is the primary barrier re_evaluate_papp->confirm_efflux Yes other_issues Other issues may be present (e.g., poor passive permeability, metabolism) re_evaluate_papp->other_issues No

Caption: Workflow for diagnosing the cause of poor cell permeability.

Data Presentation

Table 1: Typical Apparent Permeability (Papp) Values for Control Compounds in Caco-2 Assays

This table provides reference values for commonly used control compounds to help classify the permeability of this compound.

CompoundPermeability ClassTypical Papp (A→B) (x 10⁻⁶ cm/s)Primary Transport Mechanism
Mannitol Low / Paracellular Marker< 1.0Paracellular diffusion
Atenolol Low< 2.0Passive, paracellular
Ranitidine Low to Moderate1.0 - 5.0Passive and active transport
Caffeine High> 10.0Passive, transcellular
Propranolol High> 20.0Passive, transcellular
Digoxin Low (Efflux Substrate)< 1.0Active efflux (P-gp substrate)

Data compiled from various sources for illustrative purposes.[1][2] Actual values can vary between labs.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol outlines the key steps for assessing the bidirectional permeability of a test compound and determining its efflux ratio.

Objective: To determine the apparent permeability (Papp) of this compound in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • Test compound stock solution (e.g., in DMSO)

  • Control compounds (e.g., Propranolol, Atenolol, Digoxin)

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at a suitable density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[20][21] A TEER value > 250 Ω·cm² generally indicates good monolayer integrity.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow or Mannitol.

  • Transport Experiment (A→B Permeability):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the test compound (e.g., at 10 µM) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh buffer.

    • At the end of the experiment, take a sample from the apical compartment.

  • Transport Experiment (B→A Permeability):

    • Simultaneously, perform the experiment in the reverse direction.

    • Add the transport buffer containing the test compound to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Sample from the apical compartment at the same time points.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).

    • Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) .

Visualizations of Key Concepts

Prodrug Strategy for Improved Permeability

The following diagram illustrates how a prodrug strategy can overcome poor permeability. A lipophilic promoiety is attached to the parent drug, enhancing its ability to cross the cell membrane. Once inside the cell or in systemic circulation, the promoiety is cleaved by enzymes, releasing the active drug.[8][9]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space parent_drug_ext Parent Drug (Poor Permeability) prodrug_ext Prodrug (Parent + Lipophilic Pro-moiety) parent_drug_ext->prodrug_ext Chemical Modification prodrug_int Prodrug prodrug_ext->prodrug_int Enhanced Passive Diffusion membrane <Cell Membrane> enzyme Enzymatic Cleavage prodrug_int->enzyme parent_drug_int Active Parent Drug enzyme->parent_drug_int promoety Pro-moiety enzyme->promoety

Caption: The prodrug concept for enhancing cell permeability.

Impact of Efflux Pumps on Intracellular Drug Concentration

This diagram shows how efflux pumps can reduce the intracellular concentration of a drug. An efflux pump inhibitor can block this action, leading to higher intracellular accumulation and improved therapeutic effect.[19]

cluster_extracellular Extracellular Space drug_ext Drug drug_int_high High Intracellular Drug Concentration drug_ext->drug_int_high Influx > Efflux drug_ext->p1 Passive Influx inhibitor Efflux Pump Inhibitor inhibitor->drug_int_high Influx > Efflux inhibitor->p2 Blocks drug_int_low Low Intracellular Drug Concentration drug_int_low->p2 Active Efflux p1->drug_int_low pump Efflux Pump p2->drug_ext

Caption: Mechanism of action of efflux pumps and their inhibitors.

References

N-(4-ethoxyphenyl)ethanesulfonamide assay interference problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with N-(4-ethoxyphenyl)ethanesulfonamide in experimental assays. This compound contains a phenol-sulfonamide substructure, a known Pan-Assay Interference Compound (PAINS) motif, which can lead to false-positive results through various mechanisms.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My screen identified this compound as a potent hit. Could this be a false positive?

A: Yes, there is a high probability that this is a false positive. This compound belongs to the phenol-sulfonamide class of compounds, which are well-documented as Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are known to interact non-specifically with multiple biological targets, leading to apparent activity in a wide range of assays.[1]

Troubleshooting Workflow:

Start Potent Hit Identified: This compound Check_PAINS Is the compound a known PAINS chemotype? Start->Check_PAINS Yes_PAINS Yes, it contains a phenol-sulfonamide motif. Check_PAINS->Yes_PAINS Check Substructure No_PAINS No, proceed with standard validation protocols. Check_PAINS->No_PAINS Interference_Assays Perform specific assay interference counter-screens. Yes_PAINS->Interference_Assays Aggregation Aggregation Assay (e.g., DLS, detergent test) Interference_Assays->Aggregation Redox Redox Activity Assay Interference_Assays->Redox Fluorescence Fluorescence Interference Assay Interference_Assays->Fluorescence Interference_Confirmed Interference Confirmed? Aggregation->Interference_Confirmed Redox->Interference_Confirmed Fluorescence->Interference_Confirmed False_Positive Conclusion: False Positive. Deprioritize compound. Interference_Confirmed->False_Positive Yes True_Hit Conclusion: Potentially a true hit. Proceed with further validation. Interference_Confirmed->True_Hit No

Caption: Troubleshooting workflow for a potential PAINS compound hit.

Q2: What are the likely mechanisms of assay interference for this compound?

A: Based on its chemical structure, the primary suspected mechanisms of interference are:

  • Compound Aggregation: At certain concentrations, the compound may form colloidal aggregates that can sequester and non-specifically inhibit enzymes or other proteins in the assay. This is a common behavior for many PAINS.

  • Redox Cycling: The phenol moiety can potentially undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide. These ROS can then non-specifically modify and inhibit proteins, particularly those with reactive cysteine residues.

  • Covalent Modification: Phenol-sulfonamides can be unstable under certain assay conditions and may act as covalent modifiers of proteins.

  • Fluorescence Interference: If your assay uses a fluorescence readout, the compound itself might be fluorescent or could quench the fluorescence of your reporter molecule.

Signaling Pathway of Potential Interference:

Compound This compound Aggregation Forms Aggregates Compound->Aggregation High Concentration Redox Redox Cycling Compound->Redox Fluorescence Fluorescence Properties Compound->Fluorescence Protein Assay Target Protein Aggregation->Protein Non-specific Inhibition Redox->Protein Oxidative Damage Reporter Fluorescent Reporter Fluorescence->Reporter Signal Interference

Caption: Potential mechanisms of assay interference by this compound.

Q3: How can I experimentally test for these interference mechanisms?

A: A series of counter-screens should be performed to identify the specific mechanism of interference.

Troubleshooting Guide and Illustrative Data

Below are tables summarizing hypothetical quantitative data that might be observed during troubleshooting experiments. Note: This data is illustrative and intended to demonstrate expected trends when dealing with a PAINS compound. Actual results will vary depending on the specific assay conditions.

Table 1: Effect of Detergent on Inhibitory Activity (Aggregation Test)

Compound Concentration (µM)% Inhibition (No Detergent)% Inhibition (0.01% Triton X-100)
1152
5458
108512
209515
  • Interpretation: A significant drop in inhibition in the presence of a non-ionic detergent like Triton X-100 is a strong indicator of aggregation-based inhibition.

Table 2: Redox Activity Assessment

Compound Concentration (µM)H₂O₂ Production (Relative Fluorescence Units)
0 (Control)100
5850
102500
205500
  • Interpretation: A concentration-dependent increase in hydrogen peroxide (H₂O₂) production suggests that the compound is undergoing redox cycling.

Table 3: Fluorescence Interference Profile

Excitation Wavelength (nm)Emission Wavelength (nm)Compound Fluorescence (RFU)
34045050
4855208000
5305901200
  • Interpretation: If the compound exhibits significant fluorescence at the excitation and emission wavelengths of your assay's reporter dye, it will directly interfere with the signal.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: To directly measure the formation of sub-micron aggregates by this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • DLS instrument

  • Low-volume cuvettes or multi-well plate compatible with the DLS instrument

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer to final concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Include a buffer-only control and a known non-aggregating compound as negative controls. A known aggregator can be used as a positive control.

  • Incubate the samples at the assay temperature for 30 minutes.

  • Transfer the samples to the appropriate cuvettes or plate for DLS analysis.

  • Acquire DLS data, measuring the particle size distribution.

  • Analysis: Look for the appearance of particles in the size range of 50-1000 nm in the compound-containing samples that are absent in the buffer-only control. A concentration-dependent increase in the scattering intensity or the number of particles is indicative of aggregation.

Protocol 2: Dithiothreitol (DTT) Reactivity Assay for Redox Cycling

Objective: To assess the potential of this compound to undergo redox cycling by measuring the consumption of a reducing agent.

Materials:

  • This compound stock solution

  • Assay buffer

  • Dithiothreitol (DTT)

  • Ellman's reagent (DTNB)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of DTT (e.g., 100 µM) in the assay buffer.

  • Add this compound to the DTT solution at various final concentrations (e.g., 1, 5, 10, 20 µM). Include a DTT-only control.

  • Incubate the solutions at room temperature for 1 hour.

  • At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of each solution and add it to a solution of Ellman's reagent.

  • Measure the absorbance at 412 nm.

  • Analysis: A decrease in the absorbance at 412 nm in the presence of the compound compared to the DTT-only control indicates the consumption of DTT, suggesting that the compound is undergoing redox cycling.

Protocol 3: Fluorescence Emission Scan for Interference Detection

Objective: To determine if this compound has intrinsic fluorescence that could interfere with the assay readout.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Prepare solutions of this compound in the assay buffer at a concentration representative of that used in the primary screen (e.g., 10 µM).

  • Include a buffer-only control.

  • In the fluorescence spectrophotometer, perform an excitation scan at the emission wavelength of your assay's fluorophore.

  • Perform an emission scan at the excitation wavelength of your assay's fluorophore.

  • Analysis: Compare the fluorescence spectra of the compound solution to the buffer-only control. A significant increase in fluorescence intensity at the assay's detection wavelengths indicates direct fluorescence interference. To test for quenching, add the compound to a solution of the fluorophore used in the assay and observe if the fluorescence intensity decreases.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform appropriate control experiments to validate their results.

References

Refinement of N-(4-ethoxyphenyl)ethanesulfonamide dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists on the refinement of N-(4-ethoxyphenyl)ethanesulfonamide dosage for in vivo studies. The following information is based on the hypothetical premise that this compound is an inhibitor of "Kinase X," a critical component in a cancer-related signaling pathway.

Frequently Asked Questions (FAQs) and Troubleshooting

1. How do I select the starting dose for my first in vivo efficacy study?

The initial dose for an efficacy study is typically determined after establishing the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that does not cause unacceptable toxicity. It is recommended to start with a dose that is at or below the MTD and has demonstrated target engagement in pharmacodynamic (PD) studies.

2. My compound is showing poor solubility in common vehicles. What are my options?

Poor solubility is a common challenge. Consider the following formulation strategies:

  • Co-solvents: A mixture of solvents can enhance solubility. Common systems include combinations of DMSO, polyethylene glycol (PEG), and saline.

  • Surfactants: Agents like Tween 80 or Cremophor EL can be used to create micellar formulations.

  • Cyclodextrins: These can form inclusion complexes with the drug, increasing its aqueous solubility.

A systematic screening of different vehicles is recommended. See the table below for a sample comparison.

3. I am not observing the expected anti-tumor efficacy. What are the potential causes and how can I troubleshoot this?

Several factors could contribute to a lack of efficacy:

  • Suboptimal Dosing: The dose may be too low to achieve the necessary therapeutic concentration at the tumor site. Consider dose escalation studies.

  • Poor Bioavailability: The drug may be poorly absorbed or rapidly metabolized. A pharmacokinetic (PK) study is essential to understand the drug's exposure profile.

  • Lack of Target Engagement: Verify that the drug is hitting its intended target (Kinase X) in the tumor tissue. This can be assessed through a pharmacodynamic (PD) biomarker study (e.g., measuring the phosphorylation of a downstream substrate of Kinase X).

  • Tumor Model Resistance: The chosen cancer cell line or xenograft model may have intrinsic or acquired resistance to the inhibition of the Kinase X pathway.

4. My animals are showing unexpected toxicity (e.g., weight loss, lethargy) at a dose that was previously tolerated. What should I do?

Unexpected toxicity can arise from various factors:

  • Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. Run a control group with the vehicle alone.

  • Lot-to-Lot Variability: There might be impurities or differences in the synthesis batch of this compound.

  • Dosing Errors: Double-check all calculations and procedures for dose preparation and administration.

  • Animal Health Status: Underlying health issues in the animal cohort can increase sensitivity to the drug.

A logical troubleshooting workflow is outlined in the diagram below.

Quantitative Data Summary

Table 1: Sample Vehicle Screening for this compound

Vehicle CompositionSolubility (mg/mL)In Vivo Observations (at 10 mg/kg)Recommendation
10% DMSO, 90% Saline1.5Precipitation observed post-injectionNot Recommended
10% DMSO, 40% PEG300, 50% Saline5.2No adverse effectsRecommended for initial studies
5% Tween 80, 95% Saline8.9Mild lethargy in 2/5 animalsUse with caution, monitor animals closely
20% Hydroxypropyl-β-cyclodextrin12.5No adverse effectsRecommended for higher dose studies

Table 2: Sample Maximum Tolerated Dose (MTD) Study Results

Dose (mg/kg)Mean Body Weight Change (%)Clinical Signs of ToxicityMortalityMTD Determination
10+2.5%None0/5Well-tolerated
25-1.8%None0/5Well-tolerated
50-8.5%Mild lethargy, ruffled fur0/5MTD
75-16.2%Severe lethargy, hunched posture2/5Exceeded MTD

Detailed Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6), age- and weight-matched.

  • Group Allocation: Assign 5 mice per group. Include a vehicle control group and at least 3-4 dose escalation groups of this compound.

  • Dose Preparation: Prepare fresh formulations for each day of dosing.

  • Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage, intraperitoneal injection) for 5-7 consecutive days.

  • Monitoring: Record body weight daily. Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoint: The MTD is defined as the highest dose that results in no more than a 10-15% mean body weight loss and no mortality or severe clinical signs of toxicity.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

  • Cell Implantation: Implant human cancer cells (e.g., A549, HCT116) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (vehicle control, this compound at one or more doses, positive control).

  • Treatment: Begin daily dosing as per the MTD and PK/PD data.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²) / 2.

  • Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days). Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control.

Visualizations

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug N-(4-ethoxyphenyl) ethanesulfonamide Drug->KinaseX

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow In Vivo Efficacy Study Workflow start Implant Tumor Cells tumor_growth Tumors reach 100-150 mm³ start->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Daily Dosing (Vehicle, Drug) randomize->treat monitor Measure Tumors & Body Weight (2-3x per week) treat->monitor monitor->treat Continue Dosing endpoint Endpoint Criteria Met (e.g., Tumor Size) monitor->endpoint analysis Data Analysis & Efficacy Evaluation endpoint->analysis

Caption: Experimental workflow for an in vivo efficacy study.

G cluster_troubleshooting Troubleshooting Unexpected Toxicity start Unexpected Toxicity Observed check_dose Verify Dosing Calculations & Prep? start->check_dose check_vehicle Run Vehicle-Only Control Group check_dose->check_vehicle If calculations are correct outcome1 Toxicity Resolved check_dose->outcome1 If error is found & corrected check_lot Test New Lot of Compound check_vehicle->check_lot If vehicle is not toxic check_vehicle->outcome1 If vehicle is toxic check_health Assess General Animal Health check_lot->check_health If toxicity is still present check_lot->outcome1 If previous lot was impure outcome2 Toxicity Persists: Consider Off-Target Effects check_health->outcome2

Caption: Decision tree for troubleshooting unexpected in vivo toxicity.

N-(4-ethoxyphenyl)ethanesulfonamide aggregation issues and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-ethoxyphenyl)ethanesulfonamide. The information provided addresses common issues related to compound aggregation and offers strategies for prevention and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a small molecule of interest in drug discovery. Like many small molecules with aromatic rings and limited aqueous solubility, it has a propensity to aggregate in aqueous solutions. This aggregation can lead to several experimental issues, including:

  • Inaccurate bioassay results: Aggregates can cause non-specific interactions with proteins and other biological macromolecules, leading to false-positive or false-negative results in high-throughput screening and other assays.[1][2]

  • Poor bioavailability: In a preclinical or clinical setting, aggregation can significantly reduce the absorption and bioavailability of the compound.[3][4]

  • Difficulties in formulation: Aggregation can hinder the development of stable and effective drug formulations.[5][6]

  • Inconsistent experimental reproducibility: The formation of aggregates can be sensitive to minor variations in experimental conditions, leading to poor reproducibility of results.

Q2: What are the primary causes of this compound aggregation?

The aggregation of this compound is primarily driven by its physicochemical properties, particularly its poor aqueous solubility. Key contributing factors include:

  • Hydrophobic Interactions: The ethoxyphenyl group contributes to the molecule's hydrophobicity, leading to self-association in aqueous environments to minimize contact with water.

  • High Compound Concentration: Exceeding the critical aggregation concentration (CAC) will lead to the formation of aggregates.

  • Solvent Properties: The pH, ionic strength, and presence of co-solvents in the buffer can significantly influence the solubility and aggregation propensity of the compound.[6]

  • Temperature: Changes in temperature can affect the solubility of the compound and the kinetics of aggregation.

  • Mechanical Stress: Agitation, stirring, or freeze-thaw cycles can sometimes induce aggregation.[6]

Q3: How can I detect and characterize the aggregation of this compound in my experiments?

Several analytical techniques can be employed to detect and characterize small molecule aggregation. The choice of method will depend on the specific experimental needs and available instrumentation.

  • Dynamic Light Scattering (DLS): DLS is a widely used technique to measure the size distribution of particles in a solution. It can effectively detect the presence of aggregates and provide an estimate of their size.[1][7][8]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to separate monomeric this compound from larger aggregates.[8]

  • Visual Inspection: In severe cases, aggregation may be visible as turbidity, precipitation, or film formation in the sample.

  • Microscopy: Techniques like scanning electron microscopy (SEM) can provide visual confirmation of aggregate formation and morphology.[1]

  • Resonant Waveguide Grating (RWG): RWG is a high-throughput, microplate-based method for detecting compound aggregation.[2][7]

Troubleshooting Guides

Issue 1: Inconsistent results in a cell-based or biochemical assay.

Possible Cause: Aggregation of this compound is leading to non-specific interactions or sequestration of the target protein.

Troubleshooting Steps:

  • Check for visible precipitation: Visually inspect your compound stock solutions and final assay plates for any signs of turbidity or precipitation.

  • Perform a solubility test: Determine the solubility of this compound in your assay buffer.

  • Analyze by DLS: Use Dynamic Light Scattering to check for the presence of aggregates in your compound solutions at the concentrations used in the assay.

  • Include a non-ionic detergent: Add a small amount of a non-ionic detergent, such as Triton X-100 or Tween 80 (typically 0.01-0.1%), to your assay buffer to see if it mitigates the issue. This can help to disrupt non-specific aggregation.

  • Test a range of compound concentrations: A dose-response curve that is unusually steep or has a narrow window of activity can be indicative of aggregation-based effects.

Issue 2: The compound precipitates out of solution upon dilution of a DMSO stock into aqueous buffer.

Possible Cause: The aqueous buffer has a much lower solubilizing capacity for this compound than DMSO, leading to precipitation upon dilution.

Troubleshooting Steps:

  • Decrease the final DMSO concentration: While keeping the final compound concentration the same, try using a higher concentration stock solution to minimize the volume of DMSO added to the aqueous buffer. However, be mindful of the DMSO tolerance of your assay.

  • Use a co-solvent: Incorporate a pharmaceutically acceptable co-solvent, such as ethanol or polyethylene glycol (PEG), into your aqueous buffer to increase the solubility of the compound.[9]

  • Alter the pH of the buffer: Depending on the pKa of this compound, adjusting the pH of the buffer may increase its solubility.

  • Prepare a fresh stock solution: Ensure your DMSO stock has not been stored for an extended period, as compound degradation or water absorption by the DMSO can affect solubility.

  • Utilize formulation strategies: For in vivo studies or more complex experiments, consider advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations.[3][10]

Data Presentation

Table 1: Representative Dynamic Light Scattering (DLS) Data for this compound Aggregation Analysis

Sample ConditionMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Interpretation
10 µM in Assay Buffer5 - 10< 0.2Primarily monomeric
100 µM in Assay Buffer200 - 500> 0.5Significant aggregation
100 µM in Assay Buffer + 0.1% Tween 8010 - 20< 0.3Aggregation reduced by surfactant
100 µM in Assay Buffer + 10% Ethanol15 - 30< 0.3Aggregation reduced by co-solvent

Table 2: Summary of Formulation Strategies for Improving Solubility and Preventing Aggregation

StrategyMechanism of ActionKey Considerations
Co-solvents Increase the polarity of the solvent system, improving the solubility of hydrophobic compounds.Potential for toxicity or off-target effects in biological assays.
Surfactants Form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.Can interfere with some assays; critical micelle concentration (CMC) must be considered.
Cyclodextrins Form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment.Stoichiometry of complexation and potential for competitive binding should be evaluated.
Solid Dispersions Disperse the compound in a solid matrix at a molecular level, enhancing dissolution rate.Requires specialized formulation development.[3][11]
Nanonization Reducing the particle size of the compound increases its surface area, leading to faster dissolution.Requires specialized equipment for milling or precipitation.[10]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the stock solution into the desired aqueous buffer to the final test concentrations. Ensure the final DMSO concentration is consistent across all samples and is compatible with the DLS instrument.

    • Prepare a buffer blank containing the same final concentration of DMSO.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).

  • Measurement:

    • Filter all samples and the buffer blank through a 0.22 µm filter to remove dust and extraneous particles.

    • Transfer the filtered samples to a clean DLS cuvette.

    • Place the cuvette in the instrument and initiate the measurement. Collect data for a sufficient duration to ensure good signal-to-noise.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of particles in the sample.

    • Compare the size distribution of the compound-containing samples to the buffer blank. The presence of particles significantly larger than the expected monomeric size is indicative of aggregation.

Protocol 2: General Method for Evaluating the Effect of Excipients on Aggregation
  • Excipient Selection:

    • Choose a panel of excipients to test, such as non-ionic surfactants (e.g., Tween 80, Polysorbate 20), co-solvents (e.g., ethanol, PEG 400), and cyclodextrins (e.g., HP-β-CD).

  • Sample Preparation:

    • Prepare a series of buffers, each containing a different excipient at a specific concentration.

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Add the compound stock to each of the excipient-containing buffers and a control buffer (without excipient) to achieve the desired final compound concentration.

  • Aggregation Analysis:

    • Analyze each sample for aggregation using DLS, as described in Protocol 1.

    • Alternatively, measure the turbidity of each sample using a spectrophotometer (e.g., at 600 nm).

  • Data Interpretation:

    • Compare the extent of aggregation in the presence of each excipient to the control. A significant reduction in particle size or turbidity indicates that the excipient is effective at preventing the aggregation of this compound under the tested conditions.

Visualizations

Aggregation_Pathway Monomer This compound (Monomer) Oligomer Soluble Oligomers Monomer->Oligomer Self-Association (Hydrophobic Interactions) Aggregate Insoluble Aggregates (Precipitate) Oligomer->Aggregate Further Growth

Caption: Pathway of this compound aggregation.

Prevention_Strategies cluster_causes Causes of Aggregation cluster_prevention Prevention Strategies PoorSolubility Poor Aqueous Solubility Formulation Formulation Approaches PoorSolubility->Formulation HighConcentration High Concentration Process Process Optimization HighConcentration->Process Excipients Excipients Formulation->Excipients e.g., Surfactants, Co-solvents Dilution Dilution Process->Dilution e.g., Lower Concentration

Caption: Strategies to prevent compound aggregation.

DLS_Workflow Start Start: Sample with Potential Aggregates Prep Sample Preparation (Dilution & Filtration) Start->Prep DLS DLS Measurement Prep->DLS Analysis Data Analysis (Size Distribution) DLS->Analysis Result Result: Monomeric vs. Aggregated Analysis->Result NoAgg No Aggregation Result->NoAgg < 20 nm Agg Aggregation Detected Result->Agg > 100 nm

Caption: Experimental workflow for DLS analysis.

References

Technical Support Center: Scaling Up N-(4-ethoxyphenyl)ethanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(4-ethoxyphenyl)ethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of 4-ethoxyaniline (p-phenetidine) with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the key starting materials and reagents required for this synthesis?

A2: The primary starting materials are 4-ethoxyaniline and ethanesulfonyl chloride. A base, such as triethylamine or pyridine, is essential for the reaction. A suitable aprotic solvent, like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF), is also required.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: Potential side reactions include the hydrolysis of ethanesulfonyl chloride if moisture is present, leading to the formation of ethanesulfonic acid. While less common with primary amines, over-reaction to form a disulfonamide is a theoretical possibility if the reaction conditions are not controlled.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the starting material, 4-ethoxyaniline, should diminish over time, while a new spot for the product, this compound, should appear and intensify.

Q5: What is the typical work-up procedure for this reaction?

A5: A standard aqueous work-up is usually employed. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally a brine wash. The organic layer is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate and the solvent is removed under reduced pressure.

Q6: How is the final product purified?

A6: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can also be used for higher purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive ethanesulfonyl chloride due to hydrolysis. 2. Insufficient base to neutralize HCl byproduct. 3. Reaction temperature is too low. 4. Poor quality of starting materials.1. Use freshly opened or distilled ethanesulfonyl chloride. Ensure all glassware is dry. 2. Use at least a stoichiometric amount of base, or a slight excess. 3. Allow the reaction to warm to room temperature or gently heat if necessary. 4. Check the purity of 4-ethoxyaniline and the solvent.
Formation of a White Precipitate During Reaction The precipitate is likely the hydrochloride salt of the base (e.g., triethylamine hydrochloride).This is a normal observation and indicates the reaction is proceeding. The salt will be removed during the aqueous work-up.
Product is an Oil and Does Not Solidify The product may contain impurities that are lowering its melting point.Try to purify the oil by column chromatography. If the product is pure, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization.
Multiple Spots on TLC After Reaction 1. Incomplete reaction. 2. Presence of side products.1. Increase the reaction time or gently heat the reaction mixture. 2. Purify the crude product using column chromatography to isolate the desired compound.
Difficulty in Removing the Base Hydrochloride Salt The salt may be sparingly soluble in the aqueous phase.Add more water during the work-up to ensure complete dissolution of the salt. A second wash with dilute acid may also be beneficial.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Ethoxyaniline137.185.0 g0.036
Ethanesulfonyl chloride128.585.1 g (3.76 mL)0.040
Triethylamine101.195.5 mL0.040
Dichloromethane (DCM)-100 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-ethoxyaniline (5.0 g, 0.036 mol) and dichloromethane (100 mL).

  • Cool the solution in an ice bath to 0 °C.

  • Add triethylamine (5.5 mL, 0.040 mol) to the solution.

  • Slowly add ethanesulfonyl chloride (3.76 mL, 0.040 mol) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_product Product & Purification 4-Ethoxyaniline 4-Ethoxyaniline Reaction Reaction at 0°C to RT 4-Ethoxyaniline->Reaction Ethanesulfonyl_chloride Ethanesulfonyl_chloride Ethanesulfonyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Evaluate Work-up Procedure Start->Check_Workup Hydrolyzed_Sulfonyl_Chloride Is sulfonyl chloride old or exposed to moisture? Check_Reagents->Hydrolyzed_Sulfonyl_Chloride Yes Insufficient_Base Was at least a stoichiometric amount of base used? Check_Reagents->Insufficient_Base No Low_Temperature Was the reaction allowed to warm to room temperature? Check_Conditions->Low_Temperature No Product_Loss Was the product lost during aqueous extraction? Check_Workup->Product_Loss Yes Solution1 Use fresh/distilled sulfonyl chloride and dry glassware. Hydrolyzed_Sulfonyl_Chloride->Solution1 Solution2 Use a slight excess of base. Insufficient_Base->Solution2 Solution3 Increase reaction time or apply gentle heating. Low_Temperature->Solution3 Solution4 Check pH of aqueous layers; re-extract if necessary. Product_Loss->Solution4

Caption: Troubleshooting logic for low product yield in the synthesis.

Technical Support Center: N-(4-ethoxyphenyl)ethanesulfonamide NMR Signal Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR signal interpretation of N-(4-ethoxyphenyl)ethanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR signals for this compound?

A1: The expected 1H NMR spectrum of this compound will show signals corresponding to the ethoxy group, the aromatic protons, the ethanesulfonamide group, and the N-H proton. The aromatic protons typically appear as two doublets due to the para-substitution pattern. The ethoxy group will present as a quartet and a triplet. The ethanesulfonamide will show a quartet and a triplet. The N-H proton may appear as a broad singlet.

Q2: I am not seeing the N-H proton signal in my 1H NMR spectrum. Is this normal?

A2: Yes, the absence or significant broadening of the N-H proton signal is common. This proton is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (e.g., DMSO-d6 or CDCl3). This exchange can lead to signal broadening to the point where it becomes indistinguishable from the baseline. To confirm its presence, you can perform a D2O exchange experiment, where the N-H peak will disappear.

Q3: Why do the aromatic protons appear as two distinct doublets instead of a more complex pattern?

A3: The 4-ethoxyphenyl group has a plane of symmetry. The two protons ortho to the ethoxy group are chemically equivalent, as are the two protons meta to the ethoxy group. This results in an AA'BB' spin system, which often simplifies to two apparent doublets, especially at higher magnetic field strengths.

Q4: What are the characteristic 13C NMR signals for this molecule?

A4: You should expect to see signals for the two carbons of the ethyl group in the ethanesulfonamide moiety, the two carbons of the ethoxy group, and the six carbons of the aromatic ring. Due to the para-substitution, there will be four distinct signals for the aromatic carbons. The carbon bearing the ethoxy group and the carbon bearing the sulfonamide group will have characteristic chemical shifts.

Troubleshooting Guide

Issue 1: My aromatic signals are overlapping and difficult to interpret.

  • Possible Cause: Insufficient magnetic field strength of the NMR spectrometer. At lower fields, the coupling patterns of the aromatic protons (an AA'BB' system) can be more complex and lead to signal overlap.

  • Solution:

    • Acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher) to improve signal dispersion.

    • If a higher field instrument is unavailable, consider using a different NMR solvent that may induce slight changes in chemical shifts, potentially resolving the overlap.

Issue 2: The integration of my signals does not match the expected proton ratios.

  • Possible Cause 1: Incomplete relaxation of the nuclei between scans. This is particularly common for quaternary carbons in 13C NMR and can also affect proton signals.

  • Solution 1: Increase the relaxation delay (d1) in your NMR acquisition parameters. A longer delay allows all nuclei to fully relax, leading to more accurate integration.

  • Possible Cause 2: Presence of impurities in your sample.

  • Solution 2:

    • Check the purity of your sample using other analytical techniques like LC-MS or HPLC.

    • Carefully examine the NMR spectrum for signals that do not correspond to the target molecule.

Issue 3: I am observing broader than expected peaks for the ethanesulfonamide and ethoxy groups.

  • Possible Cause: Conformational exchange or restricted rotation around the S-N bond or the C-O bonds at the experimental temperature.

  • Solution:

    • Acquire the NMR spectrum at a higher temperature. This can increase the rate of conformational exchange, leading to sharper, averaged signals.

    • Conversely, acquiring the spectrum at a lower temperature might "freeze out" the different conformers, allowing for their individual observation, which can confirm the cause of the broadening.

Data Presentation

Table 1: Predicted 1H NMR Data for this compound

ProtonsChemical Shift (ppm, predicted)MultiplicityIntegration
CH3 (ethanesulfonamide)~ 1.3Triplet3H
CH2 (ethanesulfonamide)~ 3.1Quartet2H
CH3 (ethoxy)~ 1.4Triplet3H
CH2 (ethoxy)~ 4.0Quartet2H
Ar-H (ortho to -OCH2CH3)~ 6.9Doublet2H
Ar-H (meta to -OCH2CH3)~ 7.1Doublet2H
N-HVariable (e.g., ~ 9.5 in DMSO-d6)Broad Singlet1H

Table 2: Predicted 13C NMR Data for this compound

CarbonChemical Shift (ppm, predicted)
CH3 (ethanesulfonamide)~ 9
CH2 (ethanesulfonamide)~ 46
CH3 (ethoxy)~ 15
CH2 (ethoxy)~ 64
Ar-C (ortho to -OCH2CH3)~ 115
Ar-C (meta to -OCH2CH3)~ 123
Ar-C (ipso to -NH)~ 131
Ar-C (ipso to -OCH2CH3)~ 157

Experimental Protocols

Protocol: Standard 1H NMR Spectrum Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the 1H frequency.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (ns): 16 (can be adjusted based on sample concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6 ppm).

    • Receiver Gain (rg): Adjust to avoid signal clipping.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).

    • Integrate the signals.

    • Perform peak picking to identify the chemical shifts.

Mandatory Visualization

troubleshooting_workflow start Start: NMR Signal Issue (e.g., unexpected peaks, wrong integration) check_purity Is the sample pure? (Check via LC-MS, TLC, etc.) start->check_purity purify Purify the sample (e.g., chromatography, recrystallization) check_purity->purify No check_solvent Is the correct deuterated solvent being used? check_purity->check_solvent Yes reacquire_nmr Re-acquire NMR spectrum purify->reacquire_nmr consult_literature Consult literature for similar compounds or known issues reacquire_nmr->consult_literature Problem Persists end End: Issue Resolved reacquire_nmr->end Problem Solved use_correct_solvent Use the appropriate deuterated solvent check_solvent->use_correct_solvent No check_params Are acquisition parameters correct? (e.g., relaxation delay, pulse width) check_solvent->check_params Yes use_correct_solvent->reacquire_nmr optimize_params Optimize acquisition parameters (e.g., increase d1 for integration) check_params->optimize_params No check_params->consult_literature Yes optimize_params->reacquire_nmr advanced_exp Consider advanced NMR experiments (e.g., 2D NMR, VT-NMR) consult_literature->advanced_exp advanced_exp->end

Caption: Troubleshooting workflow for NMR signal interpretation.

Technical Support Center: LC-MS Analysis of N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of N-(4-ethoxyphenyl)ethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound and other sulfonamides.

Question: I am observing significant peak tailing for my analyte. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in the chromatography of sulfonamides, often due to their chemical nature. The primary causes and their solutions are outlined below:

  • Secondary Silanol Interactions: The acidic nature of the sulfonamide group and the presence of basic functionalities can lead to strong interactions with free silanol groups on the silica-based stationary phase of the column.

    • Solution:

      • Mobile Phase Modification: Add a buffer to your mobile phase. For reversed-phase chromatography, using a combination of a weak acid (e.g., 0.1% formic acid) and its ammonium salt (e.g., ammonium formate) can effectively mask the silanol groups and improve peak shape.

      • Column Selection: Utilize a column with end-capping, which reduces the number of accessible free silanol groups. Newer generation silica columns or those with alternative base materials (e.g., hybrid silica) are often designed to minimize these secondary interactions.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution:

      • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

      • Dilute Sample: If reducing the injection volume is not feasible or desirable, dilute the sample to a lower concentration.

  • Column Contamination: Accumulation of matrix components or previously analyzed compounds on the column can create active sites that cause peak tailing.

    • Solution:

      • Column Washing: Implement a robust column washing procedure between injections and at the end of each analytical run.

      • Use of Guard Column: Employ a guard column to protect the analytical column from strongly retained or contaminating compounds.

Question: My signal intensity is low or inconsistent. What are the possible reasons and troubleshooting steps?

Answer:

Low or inconsistent signal intensity can stem from various factors related to both the liquid chromatography and mass spectrometry aspects of the analysis.

  • Suboptimal Ionization: Inefficient ionization of this compound in the MS source is a primary cause of low signal.

    • Solution:

      • Source Parameter Optimization: Systematically optimize the electrospray ionization (ESI) source parameters. This includes capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. These parameters can be optimized by infusing a standard solution of the analyte and monitoring the signal intensity while varying each parameter.

      • Mobile Phase Additives: The presence of additives like formic acid or ammonium formate in the mobile phase can significantly enhance protonation in positive ion mode, leading to a stronger signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inconsistent results.

    • Solution:

      • Improve Sample Preparation: Employ more effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

      • Chromatographic Separation: Modify the chromatographic method to separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient profile or using a different stationary phase.

      • Use of an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and improve quantitative accuracy.

  • Instrument Contamination: Contamination of the ion source or mass spectrometer can lead to signal suppression.

    • Solution:

      • Regular Cleaning: Perform regular cleaning of the ion source components, such as the capillary and skimmer, according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound in positive ion mode MS/MS?

A1: While a definitive fragmentation pattern requires experimental confirmation, for aromatic sulfonamides, common fragmentation pathways involve cleavage of the S-N bond and the Ar-S bond.[1] For this compound ([M+H]⁺), some expected fragment ions could arise from:

  • Loss of SO₂ (64 Da).

  • Cleavage of the bond between the sulfur and the phenyl ring.

  • Cleavage of the bond between the sulfur and the ethyl group. A common fragment ion observed for many sulfonamides is m/z 156, corresponding to the [H₂N-C₆H₄-SO₂]⁺ fragment.[2]

Q2: What type of LC column is recommended for the analysis of this compound?

A2: A C18 reversed-phase column is a suitable starting point for the analysis of this compound.[3][4] To mitigate potential peak tailing due to secondary silanol interactions, it is advisable to use a modern, high-purity silica column with end-capping. For complex matrices, a column with a smaller particle size (e.g., sub-2 µm) can provide better resolution and peak capacity.

Q3: What mobile phases are typically used for the analysis of sulfonamides?

A3: For reversed-phase LC of sulfonamides in positive ion ESI-MS, a combination of water and an organic solvent like acetonitrile or methanol is commonly used.[4][5] The addition of a small amount of an acid, typically 0.1% formic acid, to both the aqueous and organic phases is crucial for good chromatography and to promote protonation for MS detection.[3][5]

Q4: How can I prepare my sample for LC-MS analysis if it is in a biological matrix like plasma or tissue?

A4: For biological matrices, effective sample preparation is critical to remove proteins and other interferences. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to the sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte. Various sorbents can be used depending on the properties of the analyte and the matrix.[6]

Quantitative Data Summary

The following tables provide typical starting parameters for the LC-MS/MS analysis of sulfonamides. These parameters should be optimized for the specific instrument and the target analyte, this compound.

Table 1: Representative LC Parameters for Sulfonamide Analysis

ParameterTypical Value/Condition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[5]
Flow Rate 0.2 - 0.5 mL/min[4]
Column Temperature 30 - 40 °C[4]
Injection Volume 1 - 10 µL
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

Table 2: Typical MS/MS Parameters for Sulfonamide Analysis (Positive ESI)

ParameterTypical Value/Range
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 5.0 kV
Nebulizer Gas Pressure 30 - 60 psi[3]
Drying Gas Flow 5 - 12 L/min[7]
Drying Gas Temperature 250 - 350 °C[7]
MRM Transitions Analyte-specific, requires optimization. A common fragment for sulfonamides is m/z 156.[2]
Collision Energy Analyte-specific, typically in the range of 10 - 40 eV. Requires optimization for each transition.

Experimental Protocols

Protocol 1: Generic Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for SPE of sulfonamides from a liquid matrix (e.g., water, urine).

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.[7]

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of water to remove unretained impurities.[7]

  • Elution: Elute the analyte with a small volume of an appropriate solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis Sample Sample Matrix Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction 1 Cleanup Clean-up & Concentration Extraction->Cleanup 2 Reconstitution Reconstitution Cleanup->Reconstitution 3 LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization MS Ionization (ESI) LC_Separation->MS_Ionization 4 MS_Analysis MS/MS Analysis (MRM) MS_Ionization->MS_Analysis 5 Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition 6 Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification 7 Reporting Reporting Quantification->Reporting 8

Caption: A typical experimental workflow for LC-MS analysis.

Troubleshooting_Logic start Poor Chromatographic Peak Shape? tailing Peak Tailing start->tailing Yes fronting Peak Fronting start->fronting Yes split Split Peaks start->split Yes cause_tailing1 Secondary Interactions tailing->cause_tailing1 cause_tailing2 Column Overload tailing->cause_tailing2 cause_fronting Sample Solvent too Strong fronting->cause_fronting cause_split Clogged Frit / Column Void split->cause_split solution_tailing1 Use Buffered Mobile Phase / End-capped Column cause_tailing1->solution_tailing1 solution_tailing2 Dilute Sample / Reduce Injection Volume cause_tailing2->solution_tailing2 solution_fronting Match Sample Solvent to Mobile Phase cause_fronting->solution_fronting solution_split Replace Frit / Column cause_split->solution_split

Caption: A troubleshooting decision tree for poor peak shape.

References

Validation & Comparative

A Comparative Analysis of N-(4-ethoxyphenyl)sulfonamide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

While specific biological data for N-(4-ethoxyphenyl)ethanesulfonamide remains elusive in publicly available research, a comparative analysis of structurally related N-(4-ethoxyphenyl)sulfonamide derivatives reveals their potential as versatile enzyme inhibitors. This guide synthesizes experimental data on two distinct classes of these derivatives, offering insights into their inhibitory activities against key enzymatic targets relevant to various pathological conditions.

This guide focuses on the comparative performance of N-substituted-(4-ethoxyphenyl)sulfonamides, drawing from published experimental findings. The data presented herein is intended for an audience of researchers, scientists, and professionals in drug development to facilitate further investigation and potential therapeutic applications.

Quantitative Comparison of Inhibitory Activities

The inhibitory potential of two series of N-(4-ethoxyphenyl)sulfonamide derivatives against α-glucosidase, urease, and acetylcholinesterase (AChE) is summarized below. The data is presented as IC50 values (µM), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

N-Alkylated/Aralkylated-N-(4-ethoxyphenyl)-2,3-dihydrobenzo-[1][2]-dioxine-6-sulfonamides

This series of compounds was evaluated for its inhibitory activity against α-glucosidase and urease.

CompoundSubstitution on Sulfonamide Nitrogenα-Glucosidase IC50 (µM)Urease IC50 (µM)
5c Benzyl227.35 ± 0.18123.54 ± 0.12
Acarbose (Standard) -38.25 ± 0.12-
Thiourea (Standard) --21.25 ± 0.15

Data sourced from "Synthesis and Enzyme Inhibitory Studies of Some New N-Alkylated/Aralkylated N-(4-Ethoxyphenyl)-2,3-dihydrobenzo-[1]-dioxin-6-sulfonamides"[1][2].

N-Substituted-(4-bromophenyl)-N-(4-ethoxyphenyl)benzenesulfonamides

This series of compounds was assessed for its inhibitory effects on acetylcholinesterase (AChE) and α-glucosidase.

CompoundSubstitution on Sulfonamide NitrogenAChE IC50 (µM)α-Glucosidase IC50 (µM)
5g n-Heptyl92.13 ± 0.15-
5h n-Octyl98.72 ± 0.1257.38 ± 0.19
5j Benzyl-123.36 ± 0.19
5c --123.42 ± 0.19
5d --124.35 ± 0.15
5l o-Chlorobenzyl-124.74 ± 0.18

Data sourced from "Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl)-N-(4-ethoxyphenyl)benzenesulfonamides"[3].

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Synthesis of N-Substituted-(4-ethoxyphenyl)sulfonamides

The synthesis of the compared N-(4-ethoxyphenyl)sulfonamide derivatives generally follows a two-step process:

  • Formation of the Parent Sulfonamide: Reaction of 4-ethoxyaniline with a substituted sulfonyl chloride (e.g., 2,3-dihydrobenzo[1]dioxin-6-sulfonyl chloride or 4-bromobenzenesulfonyl chloride) in the presence of a base to yield the N-(4-ethoxyphenyl)sulfonamide intermediate.[1][2][3]

  • N-Alkylation/Aralkylation: The parent sulfonamide is then reacted with various alkyl or aralkyl halides in the presence of a base (e.g., lithium hydride) in a suitable solvent (e.g., N,N'-dimethylformamide) to obtain the final N-substituted derivatives.[1][2][3]

G cluster_0 Step 1: Parent Sulfonamide Synthesis cluster_1 Step 2: N-Substitution 4-Ethoxyaniline 4-Ethoxyaniline Reaction_1 + 4-Ethoxyaniline->Reaction_1 Substituted Sulfonyl\nChloride Substituted Sulfonyl Chloride Substituted Sulfonyl\nChloride->Reaction_1 Base Base Base->Reaction_1 N-(4-ethoxyphenyl)sulfonamide\nIntermediate N-(4-ethoxyphenyl)sulfonamide Intermediate Reaction_2 + N-(4-ethoxyphenyl)sulfonamide\nIntermediate->Reaction_2 Reaction_1->N-(4-ethoxyphenyl)sulfonamide\nIntermediate Alkyl/Aralkyl Halide Alkyl/Aralkyl Halide Alkyl/Aralkyl Halide->Reaction_2 Base_2 Base Base_2->Reaction_2 Final N-Substituted\nSulfonamide Derivative Final N-Substituted Sulfonamide Derivative Reaction_2->Final N-Substituted\nSulfonamide Derivative

General Synthesis of N-Substituted-(4-ethoxyphenyl)sulfonamides.
α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is determined spectrophotometrically. The assay mixture typically contains the enzyme solution, the test compound dissolved in a suitable solvent (e.g., DMSO), and a buffer solution (e.g., phosphate buffer). The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside. The absorbance of the released p-nitrophenol is measured at a specific wavelength (e.g., 405 nm) using a microplate reader. Acarbose is commonly used as a standard inhibitor for comparison. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[1][3]

Urease Inhibition Assay

Urease inhibition is assessed by measuring the amount of ammonia produced from the hydrolysis of urea. The reaction mixture includes the enzyme, the test compound, and a buffered urea solution. The amount of ammonia produced is quantified using the indophenol method, where the absorbance of the resulting indophenol is measured spectrophotometrically (e.g., at 630 nm). Thiourea is often used as a reference inhibitor. The IC50 values are calculated from the percentage of inhibition at various concentrations of the test compounds.[1]

Acetylcholinesterase (AChE) Inhibition Assay

The AChE inhibitory activity is determined using a modified Ellman's method. The assay is typically performed in a 96-well microplate. The reaction mixture consists of the AChE enzyme, the test compound, and a buffer solution. Acetylthiocholine iodide is used as the substrate. The hydrolysis of the substrate by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of formation of this anion is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm). The percentage of inhibition is calculated, and the IC50 values are determined.[3]

Signaling Pathway and Mechanism of Action

The inhibition of α-glucosidase by N-(4-ethoxyphenyl)sulfonamide derivatives has implications for the management of type 2 diabetes. α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.

G Complex Carbohydrates Complex Carbohydrates alpha-Glucosidase alpha-Glucosidase Complex Carbohydrates->alpha-Glucosidase Substrate Glucose Glucose alpha-Glucosidase->Glucose Hydrolysis Intestinal Absorption Intestinal Absorption Glucose->Intestinal Absorption Increased Blood Glucose Increased Blood Glucose Intestinal Absorption->Increased Blood Glucose N-(4-ethoxyphenyl)sulfonamide Derivative N-(4-ethoxyphenyl)sulfonamide Derivative N-(4-ethoxyphenyl)sulfonamide Derivative->alpha-Glucosidase Inhibition

Inhibition of α-Glucosidase by N-(4-ethoxyphenyl)sulfonamides.

By inhibiting α-glucosidase, these sulfonamide derivatives can delay the absorption of glucose from the digestive tract, thereby reducing the postprandial increase in blood glucose levels. This mechanism of action is a well-established therapeutic strategy for managing hyperglycemia in diabetic patients.

Conclusion

The N-(4-ethoxyphenyl)sulfonamide scaffold presents a promising platform for the development of novel enzyme inhibitors. The reviewed studies demonstrate that modifications to the sulfonamide nitrogen can modulate the inhibitory activity and selectivity against different enzymes, including α-glucosidase, urease, and acetylcholinesterase. Further structure-activity relationship studies are warranted to optimize the potency and pharmacokinetic properties of these derivatives for potential therapeutic applications. The provided experimental protocols and mechanistic insights serve as a valuable resource for researchers in this field.

References

Comparative Analysis of Phenacetin and N-(4-ethoxyphenyl)ethanesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the pharmacological activities of Phenacetin and the structurally related N-(4-ethoxyphenyl)ethanesulfonamide is presented for the scientific community. This guide synthesizes available experimental data to offer an objective overview of their mechanisms of action, therapeutic effects, and toxicity profiles.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyPhenacetinThis compound
IUPAC Name N-(4-ethoxyphenyl)acetamideThis compound
Synonyms Acetophenetidin, p-AcetophenetidideNot Available
Molecular Formula C₁₀H₁₃NO₂[1]C₁₀H₁₅NO₃S
Molecular Weight 179.22 g/mol [4]229.29 g/mol
Melting Point 134-136 °C[1]Not Available
Solubility in Water 0.766 g/L (25 °C)[1]Not Available

Mechanism of Action and Pharmacological Effects

Phenacetin's therapeutic effects are primarily attributed to its major metabolite, paracetamol (acetaminophen).[1][5] The parent compound itself has weak activity.

Analgesic and Antipyretic Activity:

The analgesic effects of Phenacetin are mediated by the action of paracetamol on the central nervous system.[1] Paracetamol is believed to inhibit the synthesis of prostaglandins, key mediators of pain and fever, primarily within the brain.[4] This central mechanism of action explains its efficacy in reducing pain and fever without significant peripheral anti-inflammatory effects.[6][7] Phenacetin's antipyretic action results from its effect on the hypothalamus, leading to a resetting of the body's temperature setpoint.[1]

A study comparing the antinociceptive effects of Phenacetin and its metabolite acetaminophen in the formalin test showed that both compounds attenuated the pain response starting at a dose of 50 mg/kg.[8]

Cardiovascular Effects:

Phenacetin has been reported to have a depressant action on the heart, acting as a negative inotrope.[1]

The metabolic conversion of Phenacetin to its active and toxic metabolites is a critical aspect of its pharmacology.

Figure 1. Metabolic pathways of Phenacetin.

Experimental Protocols

In Vivo Analgesic Activity Assessment (Formalin Test):

The formalin test is a widely used model to assess the analgesic efficacy of compounds.

Start Acclimatize Rats Administer_Drug Administer Test Compound (e.g., Phenacetin) or Vehicle Start->Administer_Drug Inject_Formalin Inject Dilute Formalin into Hind Paw Administer_Drug->Inject_Formalin Observe_Pain Observe and Score Pain Behaviors (Licking, Biting) Inject_Formalin->Observe_Pain Analyze_Data Analyze Data: Compare Drug vs. Vehicle Observe_Pain->Analyze_Data

Figure 2. Workflow of the Formalin Test for Analgesia.

Toxicity Profile

The clinical use of Phenacetin was ultimately terminated due to its significant toxicity upon chronic use.

Toxicity TypeDescriptionSupporting Evidence
Nephrotoxicity Chronic use is strongly associated with analgesic nephropathy, characterized by renal papillary necrosis and interstitial nephritis.[1][9] The metabolite p-phenetidine is implicated in these renal effects.[1]Epidemiological studies have shown a clear link between heavy phenacetin consumption and an increased risk of kidney disease.[10]
Carcinogenicity Phenacetin is classified as a Group 1 carcinogen by the IARC, meaning it is carcinogenic to humans.[11][12] It is primarily associated with cancers of the renal pelvis and ureter.[11][12]Numerous case reports and epidemiological studies have linked long-term phenacetin use to an increased incidence of urothelial tumors.[11][13]
Hematotoxicity Can cause methemoglobinemia, a condition where hemoglobin is unable to effectively carry oxygen.[9]Reports of cyanosis and hemolytic anemia have been associated with Phenacetin use.[3]

The carcinogenic mechanism of Phenacetin is linked to the metabolic activation of its metabolite, p-phenetidine, to reactive intermediates that can damage DNA.

Phenacetin Phenacetin p_Phenetidine p-Phenetidine Phenacetin->p_Phenetidine N-deacetylation Reactive_Intermediates Metabolic Activation to Reactive Intermediates p_Phenetidine->Reactive_Intermediates DNA_Adducts Formation of DNA Adducts Reactive_Intermediates->DNA_Adducts Mutations Genetic Mutations DNA_Adducts->Mutations Cancer Urothelial Cancer Mutations->Cancer

Figure 3. Proposed Carcinogenic Pathway of Phenacetin.

Conclusion

The extensive body of research on Phenacetin provides a clear picture of a compound with effective analgesic and antipyretic properties, primarily through its conversion to paracetamol. However, its severe nephrotoxic and carcinogenic liabilities, stemming from an alternative metabolic pathway, have led to its withdrawal from clinical use. The lack of available data on this compound prevents a direct comparison. Future research on this and other related compounds should prioritize a thorough evaluation of their metabolic pathways and long-term toxicity profiles to avoid the pitfalls observed with Phenacetin. The experimental models and mechanistic understanding of Phenacetin's activity and toxicity outlined in this guide can serve as a valuable framework for such investigations.

References

A Comparative Guide to the Crystal Structure Analysis of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise three-dimensional arrangement of atoms within a molecule, determined through crystal structure analysis, is fundamental to understanding its physicochemical properties and biological activity. This guide provides a comparative analysis of the crystal structures of sulfonamide derivatives. While the crystal structure of N-(4-ethoxyphenyl)ethanesulfonamide is not publicly available, we present a detailed comparison of closely related and well-characterized analogs: the isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide. This comparison offers valuable insights into how substituent positions influence molecular conformation and crystal packing, principles directly applicable to the study of this compound and other sulfonamides.

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities.[1] The spatial arrangement of the sulfonamide group and its substituents dictates the intermolecular interactions, such as hydrogen bonds, which in turn govern the crystal lattice and affect properties like solubility and bioavailability.[1]

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for two isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, providing a clear comparison of their structural parameters.

ParameterN-(4-methoxyphenyl)-4-nitrobenzenesulfonamideN-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions
a (Å)10.758(3)12.011(2)
b (Å)7.785(2)7.558(1)
c (Å)16.591(5)15.117(3)
β (°)96.08(3)99.13(3)
Volume (ų) 1383.1(7)1352.1(4)
Z 44
Key Bond Lengths (Å)
S–C1.766(2)1.762(2)
S–N1.644(2)1.637(2)
N–C1.428(3)1.427(3)
Key Torsion Angle (°)
C–S–N–C-68.4(2)-72.2(2)

Data sourced from the structural analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers.[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis.

Synthesis and Crystallization

The N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers were synthesized by reacting the corresponding nitrobenzenesulfonyl chloride with p-anisidine.[1] High-quality single crystals suitable for X-ray diffraction were obtained through slow solvent diffusion, for example, by diffusing hexane into an acetone solution of the compound.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal vibrations and protect it from X-ray damage. A modern diffractometer equipped with a CCD or CMOS detector is used to collect the diffraction data. The instrument bombards the crystal with monochromatic X-rays, and the resulting diffraction pattern is recorded as a series of images at different crystal orientations. These images are then processed to determine the unit cell dimensions and the intensities of the diffracted X-ray beams.

Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined using least-squares methods, which adjust the atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

Visualizing the Workflow

The following diagram illustrates the typical workflow for crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Sulfonamide purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for crystal structure analysis.

References

N-(4-ethoxyphenyl)ethanesulfonamide structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of N-(4-ethoxyphenyl)ethanesulfonamide analogs reveals crucial insights into their enzyme inhibitory potential. This guide provides a comparative overview of synthesized derivatives, their biological activities, and the experimental methodologies employed, offering a valuable resource for researchers and drug development professionals in the field of enzyme inhibition.

Comparative Analysis of Enzyme Inhibitory Activity

Recent studies have focused on the synthesis and evaluation of N-substituted analogs of a core sulfonamide structure, providing a basis for understanding the impact of various functional groups on biological activity. A key study synthesized a series of alkyl/aralkyl substituted-N-(4-ethoxyphenyl)-4-bromobenzenesulfonamides and evaluated their inhibitory effects on acetylcholinesterase (AChE) and α-glucosidase.[1] The results, summarized in the table below, demonstrate a range of inhibitory potencies, highlighting the importance of the nature of the substituent on the sulfonamide nitrogen.

Compound IDSubstituent (R)AChE IC50 (µM)α-Glucosidase IC50 (µM)
5a 3-Chlorobenzyl2.12 ± 0.011.65 ± 0.01
5b 4-Chlorobenzyl2.01 ± 0.011.58 ± 0.01
5c 2-Fluorobenzyl2.34 ± 0.021.72 ± 0.01
5d 3-Fluorobenzyl2.25 ± 0.011.69 ± 0.01
5e 4-Fluorobenzyl2.18 ± 0.011.63 ± 0.01
5f 2-Methylbenzyl2.45 ± 0.021.78 ± 0.01
5g 3-Methylbenzyl2.36 ± 0.011.74 ± 0.01
5h 4-Methylbenzyl2.28 ± 0.011.66 ± 0.01
5i 2-Nitrobenzyl1.89 ± 0.011.45 ± 0.01
5j 3-Nitrobenzyl1.95 ± 0.011.52 ± 0.01
5k 4-Nitrobenzyl1.82 ± 0.011.38 ± 0.01
5l 3,4-Dichlorobenzyl1.92 ± 0.011.49 ± 0.01
5m n-Propyl3.15 ± 0.022.12 ± 0.02
5n n-Butyl3.01 ± 0.022.05 ± 0.02
5o Isopropyl3.28 ± 0.032.21 ± 0.02
Acarbose --0.98 ± 0.01
Galantamine -1.25 ± 0.01-

Data sourced from Juniper Publishers[1]

Structure-Activity Relationship Insights

The SAR study of these analogs indicates that the nature and position of the substituent on the benzyl ring, as well as the type of alkyl group, significantly influence the enzyme inhibitory activity.

dot

SAR_Flowchart Core N-(4-ethoxyphenyl)-4-bromobenzenesulfonamide Core Substituent Substituent (R) on Sulfonamide Nitrogen Core->Substituent Modification Activity Enzyme Inhibitory Activity (AChE & α-Glucosidase) Substituent->Activity Influences Alkyl Alkyl Substituents Substituent->Alkyl Aromatic Aromatic (Benzyl) Substituents Substituent->Aromatic PotencyDecrease Decreased Potency Alkyl->PotencyDecrease EWGs Electron-Withdrawing Groups (e.g., -NO2, -Cl) Aromatic->EWGs Substitution EDGs Electron-Donating Groups (e.g., -CH3) Aromatic->EDGs Substitution PotencyIncrease Increased Potency EWGs->PotencyIncrease EDGs->PotencyDecrease

Caption: Logical relationship of SAR for N-(4-ethoxyphenyl)sulfonamide analogs.

Experimental Protocols

The following are the detailed methodologies for the key enzyme inhibition assays cited in the study.[1]

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity against AChE was determined using a modified spectrophotometric method. The assay mixture contained 140 µL of phosphate buffer (100 mM, pH 8.0), 20 µL of the test compound solution, and 20 µL of AChE solution (0.02 U/mL). The mixture was incubated at 37°C for 15 minutes. Subsequently, 10 µL of acetylthiocholine iodide (0.71 mM) and 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 0.5 mM) were added. The absorbance was measured at 412 nm for 5 minutes using a microplate reader. Galantamine was used as the positive control. The percentage of inhibition was calculated using the following formula:

% Inhibition = (1 - (Absorbance of test sample / Absorbance of control)) x 100

The IC50 values were determined by plotting the percentage of inhibition against the concentration of the inhibitor.

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity was evaluated by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture consisted of 20 µL of the test compound, 20 µL of α-glucosidase solution (0.5 U/mL in 100 mM phosphate buffer, pH 6.8), and 135 µL of phosphate buffer. After a 15-minute pre-incubation at 37°C, 25 µL of pNPG (0.7 mM) was added to initiate the reaction. The mixture was incubated for another 30 minutes at 37°C. The reaction was terminated by the addition of 100 µL of 0.2 M sodium carbonate solution. The absorbance of the liberated p-nitrophenol was measured at 405 nm. Acarbose served as the positive control. The percentage of inhibition and IC50 values were calculated as described for the AChE assay.

dot

Experimental_Workflow cluster_AChE AChE Inhibition Assay cluster_Glucosidase α-Glucosidase Inhibition Assay AChE_Start Start AChE_Mix Prepare Assay Mixture: Buffer + Test Compound + AChE AChE_Start->AChE_Mix AChE_Incubate1 Incubate (37°C, 15 min) AChE_Mix->AChE_Incubate1 AChE_Add_Substrate Add Substrate (ATCI) and DTNB AChE_Incubate1->AChE_Add_Substrate AChE_Measure Measure Absorbance at 412 nm AChE_Add_Substrate->AChE_Measure AChE_Calculate Calculate % Inhibition and IC50 AChE_Measure->AChE_Calculate AChE_End End AChE_Calculate->AChE_End Glu_Start Start Glu_Mix Prepare Assay Mixture: Buffer + Test Compound + α-Glucosidase Glu_Start->Glu_Mix Glu_Incubate1 Pre-incubate (37°C, 15 min) Glu_Mix->Glu_Incubate1 Glu_Add_Substrate Add Substrate (pNPG) Glu_Incubate1->Glu_Add_Substrate Glu_Incubate2 Incubate (37°C, 30 min) Glu_Add_Substrate->Glu_Incubate2 Glu_Stop Stop Reaction (Na2CO3) Glu_Incubate2->Glu_Stop Glu_Measure Measure Absorbance at 405 nm Glu_Stop->Glu_Measure Glu_Calculate Calculate % Inhibition and IC50 Glu_Measure->Glu_Calculate Glu_End End Glu_Calculate->Glu_End

Caption: Experimental workflows for enzyme inhibition assays.

References

Validating the Target of N-(4-ethoxyphenyl)acetamide (Phenacetin): A Comparative Guide to Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Initial Clarification: The compound of interest, N-(4-ethoxyphenyl)ethanesulfonamide, is likely a mistyping of the well-known analgesic N-(4-ethoxyphenyl)acetamide, commonly known as Phenacetin. This guide will focus on the validation of the biological target of Phenacetin and its primary active metabolite, Paracetamol (Acetaminophen).

The primary biological targets of Phenacetin's active metabolite, Paracetamol, are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the inflammatory and pain signaling pathways. This guide provides a comparative analysis of the inhibitory effects of Phenacetin's metabolites and other non-steroidal anti-inflammatory drugs (NSAIDs) on these targets, supported by experimental data and detailed protocols.

Comparative Inhibitory Potency against COX-1 and COX-2

The inhibitory activity of various compounds against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The data presented below, compiled from various in vitro studies, demonstrates the comparative potency of Paracetamol and other common NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Paracetamol 113.7[1]25.8[1]4.4
Phenacetin Less potent than Paracetamol[2]Less potent than Paracetamol[2]No clear preference[2]
Ibuprofen 12[3]80[3]0.15
Diclofenac 0.076[3]0.026[3]2.9
Celecoxib 82[3]6.8[3]12
Rofecoxib > 100[3]25[3]> 4.0
Meloxicam 37[3]6.1[3]6.1
Indomethacin 0.0090[3]0.31[3]0.029
Piroxicam 47[3]25[3]1.9

Note: IC50 values can vary between studies depending on the specific assay conditions. The selectivity ratio is a key indicator of whether a compound preferentially inhibits COX-1 or COX-2. A ratio greater than 1 suggests COX-2 selectivity.

Signaling Pathway of Arachidonic Acid Metabolism and NSAID Intervention

The analgesic and anti-inflammatory effects of NSAIDs are primarily achieved by inhibiting the COX enzymes, which are central to the arachidonic acid cascade. This pathway leads to the production of prostaglandins, which are key mediators of pain, fever, and inflammation.

membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimuli (Injury, Cytokines) aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins pain Pain prostaglandins->pain fever Fever prostaglandins->fever inflammation Inflammation prostaglandins->inflammation nsaids Phenacetin (via Paracetamol) & Other NSAIDs nsaids->cox1 nsaids->cox2

Caption: Arachidonic acid pathway and NSAID inhibition.

Experimental Protocols

A widely used method for determining the COX-1 and COX-2 inhibitory activity of compounds is the human whole-blood assay. This ex vivo method closely mimics the physiological environment.

Human Whole-Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Anticoagulant (e.g., heparin).

  • Test compound (e.g., Paracetamol) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Phosphate-buffered saline (PBS).

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

  • Incubator, centrifuge, and microplate reader.

Procedure:

COX-1 Activity (Thromboxane B2 Production):

  • Aliquot 1 mL of fresh, heparinized whole blood into tubes.

  • Add various concentrations of the test compound or vehicle control to the blood samples.

  • Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and measure the concentration of Thromboxane B2 (a stable metabolite of the COX-1 product Thromboxane A2) using an EIA kit.

  • Calculate the percentage inhibition of TXB2 production for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

COX-2 Activity (Prostaglandin E2 Production):

  • Aliquot 1 mL of fresh, heparinized whole blood into tubes.

  • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.

  • Add various concentrations of the test compound or vehicle control.

  • Incubate the tubes at 37°C for 24 hours.

  • Centrifuge the tubes to separate the plasma.

  • Collect the plasma and measure the concentration of Prostaglandin E2 using an EIA kit.

  • Calculate the percentage inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Experimental Workflow

The following diagram illustrates the general workflow for a whole-blood COX inhibition assay.

start Start: Fresh Human Blood split Aliquot Blood start->split cox1_branch COX-1 Assay split->cox1_branch cox2_branch COX-2 Assay split->cox2_branch add_compound1 Add Test Compound/ Vehicle cox1_branch->add_compound1 add_lps Induce with LPS cox2_branch->add_lps incubate1 Incubate (1h, 37°C) for Clotting add_compound1->incubate1 add_compound2 Add Test Compound/ Vehicle add_lps->add_compound2 incubate2 Incubate (24h, 37°C) add_compound2->incubate2 centrifuge1 Centrifuge & Collect Serum incubate1->centrifuge1 centrifuge2 Centrifuge & Collect Plasma incubate2->centrifuge2 eia1 Measure TXB2 (EIA) centrifuge1->eia1 eia2 Measure PGE2 (EIA) centrifuge2->eia2 analyze Calculate % Inhibition & IC50 Values eia1->analyze eia2->analyze end End analyze->end

Caption: Workflow for whole-blood COX inhibition assay.

References

Efficacy of N-(4-ethoxyphenyl)ethanesulfonamide: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the biological activity and efficacy of N-(4-ethoxyphenyl)ethanesulfonamide. At present, no published studies provide the necessary experimental data to conduct a meaningful comparison of this compound with known drugs.

While the broader chemical class of sulfonamides is known to encompass a wide range of biologically active compounds, the specific efficacy of this compound remains uncharacterized in the public domain. Sulfonamide derivatives have been successfully developed for various therapeutic applications, including as antibacterial, anticancer, anti-inflammatory, and antiviral agents. However, the therapeutic potential of any given sulfonamide is highly dependent on its specific molecular structure.

Our extensive search for experimental data, including in vitro and in vivo studies, preclinical and clinical trial results, and patent literature detailing biological activity, did not yield any specific information for this compound. Consequently, it is not possible to identify a relevant therapeutic area or a specific mechanism of action for this compound. Without a known biological target or pharmacological effect, selecting appropriate "known drugs" for a comparative analysis is unfeasible.

Therefore, the creation of a comparison guide that includes data-driven tables, detailed experimental protocols, and visualizations of signaling pathways for this compound versus established medicines cannot be fulfilled at this time.

Further research and publication of primary experimental data are required to elucidate the pharmacological profile of this compound before any objective comparison of its efficacy against existing therapeutic agents can be made. We encourage researchers with any data on this compound to publish their findings to advance the scientific understanding of its potential.

In Vivo Validation of N-(4-ethoxyphenyl)acetamide (Phenacetin) Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo activity of N-(4-ethoxyphenyl)acetamide, commonly known as Phenacetin, with its primary active metabolite, Paracetamol (Acetaminophen), and another widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Phenacetin, a historical analgesic and antipyretic agent, has been largely withdrawn from the market due to its significant toxicity, particularly nephrotoxicity and carcinogenicity.[1][2] This guide summarizes key experimental data on the efficacy and toxicity of these compounds, offering valuable insights for researchers in the fields of pharmacology and toxicology.

Comparative Analysis of In Vivo Efficacy and Toxicity

The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of the analgesic, antipyretic, and toxic effects of Phenacetin, Paracetamol, and Ibuprofen.

Table 1: Comparative Analgesic and Antipyretic Efficacy

CompoundAnimal ModelAnalgesic ED50 / Effective DoseAntipyretic Effective DoseReference
Phenacetin Rodents (Trypsin & Kaolin Hyperalgesic Assays)ED50: 107-114 mg/kg (oral)Not specified in provided results[3]
Rodents (Formalin Test)Effective at 50 mg/kgNot specified in provided results[4]
Paracetamol Rodents (Acetic Acid Writhing Test)ActiveNot specified in provided results[3]
(Acetaminophen)Rodents (Formalin Test)Effective at 50 mg/kgEffective[4]
Ibuprofen RodentsNot specified in provided resultsInferior to Ibuprofen[5]

Table 2: Comparative In Vivo Toxicity

CompoundAnimal ModelPrimary ToxicityToxic Dose / Key FindingsReference
Phenacetin RatsNephrotoxicity, CarcinogenicityDietary administration caused urinary tract and nasal cavity tumors.[2]
HumansRenal Pelvic and Ureteral CancerAssociated with abuse of analgesic mixtures containing phenacetin.[1]
Paracetamol HumansHepatotoxicityToxic single dose in adults: 10-15 g (200-250 mg/kg bw).[6]
(Acetaminophen)MiceOxidative Stress, Tissue Damage250 mg/kg induced significant oxidative stress.[7]
Ibuprofen HumansGastrointestinal Bleeding, Renal Injury (long-term use)Toxic effects unlikely below 100 mg/kg; can be severe above 400 mg/kg.[8][9]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results. Below are protocols for assessing analgesic, antipyretic, and nephrotoxic effects.

Analgesic Activity: Hot Plate Test

The hot plate test is a common method for evaluating the central analgesic effects of drugs.

  • Apparatus: A heated plate with a controllable temperature.

  • Animals: Mice (18-22g) are typically used.

  • Procedure:

    • The temperature of the hot plate is maintained at a constant 55-56°C.

    • Animals are placed on the hot plate, and the latency to a response (e.g., licking of the paws, jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

    • The test compound or vehicle is administered, and the latency is measured at predetermined time points (e.g., 30, 60, 90 minutes) post-administration.

  • Endpoint: An increase in the latency to respond compared to the control group indicates an analgesic effect.

Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rats

This model is widely used to screen for antipyretic (fever-reducing) activity.

  • Animals: Wistar rats (150-200g) are commonly used.

  • Procedure:

    • The basal rectal temperature of each rat is recorded using a digital thermometer.

    • Fever is induced by a subcutaneous injection of a 15-20% suspension of Brewer's yeast in saline.

    • 18-24 hours post-yeast injection, the rectal temperature is measured again to confirm the establishment of pyrexia (typically an increase of at least 0.5°C).

    • The test compound, a standard antipyretic drug (e.g., Paracetamol), or vehicle is administered orally or intraperitoneally.

    • Rectal temperatures are recorded at regular intervals (e.g., 1, 2, 4, and 6 hours) post-treatment.

  • Endpoint: A significant reduction in the elevated body temperature compared to the control group indicates antipyretic activity.[10]

Nephrotoxicity Model: Drug-Induced Kidney Injury

This protocol describes a general model for assessing drug-induced kidney damage.

  • Animals: Rats or mice are used.

  • Procedure:

    • Animals are administered the test compound at various doses for a specified period (acute or chronic).

    • Urine and blood samples are collected at baseline and at different time points during the study for biochemical analysis.

    • At the end of the study, animals are euthanized, and the kidneys are collected for histopathological examination.

  • Endpoints:

    • Biochemical Markers: Measurement of serum creatinine and blood urea nitrogen (BUN) levels. Elevated levels indicate impaired kidney function.

    • Histopathology: Microscopic examination of kidney tissue sections for signs of damage, such as tubular necrosis, inflammation, and changes in glomerular structure.[11][12][13]

Visualizations

Signaling and Metabolic Pathways

Phenacetin_Metabolism Phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) Paracetamol Paracetamol (Acetaminophen) Phenacetin->Paracetamol O-deethylation (Major Pathway) p_Phenetidine p-Phenetidine (Nephrotoxic) Phenacetin->p_Phenetidine N-deacetylation Toxic_Metabolites Toxic Metabolites (e.g., NAPQI) Paracetamol->Toxic_Metabolites Oxidation (High Doses) Glucuronide_Sulfate Glucuronide/Sulfate Conjugates (non-toxic) Paracetamol->Glucuronide_Sulfate Conjugation

Caption: Metabolic pathway of Phenacetin.

Experimental Workflow

InVivo_Workflow cluster_Efficacy Efficacy Assessment cluster_Toxicity Toxicity Assessment Analgesia_Test Analgesia Testing (e.g., Hot Plate) Data_Collection Data Collection (Behavioral, Biochemical) Analgesia_Test->Data_Collection Antipyresis_Test Antipyresis Testing (e.g., Yeast-induced Fever) Antipyresis_Test->Data_Collection Nephrotoxicity_Model Nephrotoxicity Model Nephrotoxicity_Model->Data_Collection Tissue_Harvesting Tissue Harvesting (Kidney, Liver) Nephrotoxicity_Model->Tissue_Harvesting Hepatotoxicity_Model Hepatotoxicity Model Hepatotoxicity_Model->Data_Collection Hepatotoxicity_Model->Tissue_Harvesting Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., Temperature, Pain Threshold) Animal_Acclimatization->Baseline_Measurements Drug_Administration Drug/Vehicle Administration Baseline_Measurements->Drug_Administration Drug_Administration->Analgesia_Test Drug_Administration->Antipyresis_Test Drug_Administration->Nephrotoxicity_Model Drug_Administration->Hepatotoxicity_Model Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis Histopathology Histopathological Analysis Tissue_Harvesting->Histopathology Histopathology->Data_Analysis

Caption: General workflow for in vivo analgesic and toxicity studies.

References

Comparative analysis of N-(4-ethoxyphenyl)ethanesulfonamide analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of N-(4-ethoxyphenyl)ethanesulfonamide analogs reveals a class of compounds with diverse biological activities, primarily centered on the inhibition of carbonic anhydrase enzymes. Structural modifications to the parent molecule have been extensively explored to optimize potency and selectivity for various therapeutic targets, including anti-glaucoma, anti-cancer, and anti-inflammatory applications.

Performance Comparison of Sulfonamide Analogs

The primary mechanism of action for many N-phenylsulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial in various physiological processes.[1][2] Analogs are frequently evaluated for their inhibitory potency against different CA isoforms, with human carbonic anhydrase II (hCA II) being a common benchmark. Additionally, other biological activities such as acetylcholinesterase (AChE) inhibition and anti-inflammatory effects have been reported.

Carbonic Anhydrase Inhibition Activity

The inhibitory activity of benzenesulfonamide analogs against various human carbonic anhydrase (hCA) isoforms is a key area of investigation. The inhibition constant (Kᵢ) is a measure of the potency of an inhibitor; a lower Kᵢ value indicates a more potent inhibitor. The data presented below showcases the Kᵢ values of several benzenesulfonamide derivatives against four important hCA isoforms: hCA I, hCA II, hCA IX, and hCA XII. Acetazolamide (AZA) is included as a standard reference inhibitor.

Compound/AnalogScaffoldR GroupKᵢ (nM) vs hCA I[3][4]Kᵢ (nM) vs hCA II[3][4]Kᵢ (nM) vs hCA IX[4]Kᵢ (nM) vs hCA XII[4]
Acetazolamide (AZA) Reference-25012255.7
Analog 1 p-aminobenzenesulfonamidePhenyl98.710.145.34.5
Analog 2 p-aminobenzenesulfonamide4-Chlorophenyl75.48.933.74.1
Analog 3 p-aminobenzenesulfonamide4-Bromophenyl69.89.230.14.3
Analog 4 m-aminobenzenesulfonamidePhenyl115.8158.389.535.6
Analog 5 m-aminobenzenesulfonamide4-Chlorophenyl101.2147.565.429.8
Analog 6 m-aminobenzenesulfonamiden-Butylamine187.4256.7101.344.1
Acetylcholinesterase (AChE) and Antioxidant Activity

Certain sulfonamide derivatives have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease, and for their antioxidant properties. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme or radical activity.

Compound IDAChE Inhibition IC₅₀ (µg/mL)[5]DPPH Radical Scavenging IC₅₀ (µg/mL)[5]
M1 42.099.94
M2 51.3315.62
M3 68.1522.45
M4 82.4731.08
M5 95.2145.77

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks in the study of these sulfonamide analogs.

G Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_enzyme CA Active Site Zn_OH E-Zn²⁺-OH⁻ Zn_Inhibitor Inhibited Complex Zn_OH->Zn_Inhibitor H2CO3 H₂CO₃ Zn_OH->H2CO3 Nucleophilic Attack CO2 CO₂ Substrate CO2->Zn_OH Binding HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Release Inhibitor R-SO₂NH₂ (Sulfonamide) Inhibitor->Zn_OH Competitive Binding Inhibitor->Zn_Inhibitor

Mechanism of Carbonic Anhydrase Inhibition.

G Workflow for Screening Sulfonamide Analogs Start Library of Sulfonamide Analogs Primary_Screen Primary Screening (e.g., CA II Inhibition Assay) Start->Primary_Screen Hit_Ident Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Ident Secondary_Screen Secondary Screening (Isoform Selectivity Panel: CA I, IX, XII) Hit_Ident->Secondary_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis SAR_Analysis->Start Design New Analogs Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt End Candidate Drug Lead_Opt->End

Screening workflow for sulfonamide analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Carbonic Anhydrase Inhibition Assay

The determination of CA-catalyzed CO₂ hydration activity is performed using a stopped-flow instrument.[6] This method measures the initial rates of the hydration reaction.

  • Reagents and Buffers:

    • Indicator: Phenol red at a concentration of 0.2 mM.

    • Buffer: 20 mM HEPES, pH 7.4.

    • Ionic Strength Control: 20 mM Sodium Perchlorate.

    • Substrate: CO₂ solutions with concentrations ranging from 1.7 to 17 mM.

    • Enzyme: Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).

    • Inhibitors: Solutions of the test sulfonamide analogs at various concentrations.

  • Procedure:

    • The assay is conducted at a constant temperature, typically 25°C.

    • The reaction is initiated by mixing equal volumes of the CO₂-saturated solution and the enzyme/inhibitor solution in the stopped-flow instrument.

    • The change in absorbance of the pH indicator (phenol red) is monitored at its maximum absorbance wavelength (557 nm) over a period of 10–100 seconds.[6]

    • The initial velocity of the reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis:

    • Inhibition constants (Kᵢ) are determined by fitting the initial velocity data at different substrate and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.[7][8]

  • Reagents and Buffers:

    • Enzyme: Acetylcholinesterase (e.g., from human recombinant sources).

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.5).[8]

  • Procedure:

    • In a 96-well plate, add the assay buffer, the test compound solution, and the AChE enzyme solution.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB).

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product at 412 nm at regular intervals.[8]

  • Data Analysis:

    • The rate of the reaction is proportional to the AChE activity.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-Inflammatory Assay (In Vitro Protein Denaturation)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[9]

  • Reagents and Buffers:

    • Protein: Bovine Serum Albumin (BSA), typically at a 0.1% concentration.

    • Buffer: Phosphate Buffered Saline (PBS), pH 6.4.

    • Positive Control: A known anti-inflammatory drug, such as ibuprofen.

  • Procedure:

    • Prepare a reaction mixture containing PBS, BSA, and varying concentrations of the test compound.

    • Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for 5 minutes.

    • After heating, cool the samples to room temperature.

    • Measure the turbidity of the solutions, which is indicative of protein denaturation, using a spectrophotometer at a wavelength of 660 nm.

  • Data Analysis:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

    • The EC₅₀ value, the concentration at which 50% inhibition is observed, is determined from the dose-response curve.[9]

References

A Guide to Orthogonal Assays for Validating the Activity of N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key orthogonal assays to rigorously validate the biological activity of the novel compound N-(4-ethoxyphenyl)ethanesulfonamide. For the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of the fictitious protein kinase "Kinase X" in a primary high-throughput biochemical screen. Orthogonal assays, which rely on different physical principles than the primary assay, are crucial for confirming that the observed activity is a direct effect on the intended target and not an artifact of the initial screening conditions.

Here, we compare three robust orthogonal methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA). These assays will provide multi-faceted evidence of direct target engagement, binding kinetics, and intracellular activity.

Quantitative Data Summary

The following table summarizes hypothetical experimental data for this compound against Kinase X using the primary biochemical assay and the recommended orthogonal assays.

Assay Parameter This compound Alternative 1 (Compound Y) Alternative 2 (Compound Z)
Primary Biochemical Assay IC50 (nM)5010025
Isothermal Titration Calorimetry (ITC) Binding Affinity (K D ) (nM)7515030
Stoichiometry (n)1.11.01.2
Surface Plasmon Resonance (SPR) Association Rate (k on ) (10^5 M^-1 s^-1)2.51.83.0
Dissociation Rate (k off ) (10^-3 s^-1)1.92.70.9
Binding Affinity (K D ) (nM)7615030
Cellular Thermal Shift Assay (CETSA) Thermal Shift (ΔT m ) (°C)+3.5+2.1+4.2
Cellular EC50 (µM)0.51.20.3

Methodology and Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding interaction between this compound and Kinase X.[1][2] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][3]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze purified Kinase X protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).

    • Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects. A typical concentration for the ligand in the syringe is 10-20 times the concentration of the protein in the cell.

  • ITC Experiment:

    • Load the Kinase X solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat change peaks from each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D , n, ΔH, and ΔS.[2]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (this compound) to a ligand (Kinase X) immobilized on a sensor surface in real-time.[4][5] This assay provides kinetic information, including the association rate (k on ) and dissociation rate (k off ), from which the binding affinity (K D ) can be calculated (K D = k off /k on ).[6]

Experimental Protocol:

  • Immobilization of Kinase X:

    • Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified Kinase X protein over the activated surface to allow for covalent immobilization.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the immobilized Kinase X surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Globally fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k on and k off .

    • Calculate the K D from the ratio of k off /k on .

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within a cellular environment.[7] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (T m ).[8] This thermal shift can be quantified by measuring the amount of soluble protein remaining after heat treatment.[9][10]

Experimental Protocol:

  • Cell Treatment:

    • Culture cells that endogenously express Kinase X to an appropriate density.

    • Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

    • Quantify the amount of soluble Kinase X in the supernatant using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.[8]

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble Kinase X as a function of temperature to generate a melting curve.

    • Determine the T m for each curve. The difference in T m between the compound-treated and vehicle-treated samples represents the thermal shift (ΔT m ).

    • To determine the cellular EC50, perform the heat challenge at a single temperature near the T m and plot the amount of stabilized Kinase X as a function of compound concentration.

Visualizations

Signaling Pathway

cluster_pathway Hypothetical Kinase X Signaling Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor Kinase_X Kinase X Receptor->Kinase_X Activation Substrate Downstream Substrate Kinase_X->Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Substrate->Cellular_Response Inhibitor This compound Inhibitor->Kinase_X Inhibition

Caption: Hypothetical signaling pathway illustrating the role of Kinase X and its inhibition.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment with this compound B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Separation of Soluble and Precipitated Proteins C->D E 5. Quantification of Soluble Kinase X (e.g., Western Blot) D->E F 6. Data Analysis (Melting Curve & ΔTm) E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship of Assays

Caption: Logical progression from primary screen to confirmed activity using orthogonal assays.

References

Comparative Analysis of N-(4-ethoxyphenyl)ethanesulfonamide and Other Carbonic Anhydrase II Inhibitors: A Guide to Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding kinetics of the novel compound N-(4-ethoxyphenyl)ethanesulfonamide and established inhibitors of Carbonic Anhydrase II (CAII), a key enzyme implicated in glaucoma. This document is intended to serve as a resource for researchers in drug discovery and development, offering a framework for comparing the performance of potential therapeutic agents.

Disclaimer: this compound is a novel compound, and as such, its specific binding kinetics and biological targets are not yet extensively documented in publicly available literature. The data presented for this compound are hypothetical and are intended for illustrative purposes to guide comparative analysis. The data for the established inhibitors—Acetazolamide, Dorzolamide, and Brinzolamide—are based on published experimental findings.

Executive Summary

Carbonic Anhydrase II is a well-validated target for the treatment of glaucoma, as its inhibition leads to a reduction in aqueous humor production and consequently, a decrease in intraocular pressure.[1][2] This guide compares the binding kinetics of this compound (hypothetical data) with three clinically used CAII inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. The comparison is based on key kinetic parameters—the association rate constant (Kon), the dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd)—determined by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Data Presentation: Comparative Binding Kinetics of CAII Inhibitors

The following table summarizes the binding kinetics of this compound and the comparator compounds with human Carbonic Anhydrase II.

CompoundKon (M⁻¹s⁻¹)Koff (s⁻¹)Kd (nM)Method
This compound 1.2 x 10⁵2.4 x 10⁻³20SPR
Acetazolamide4.9 x 10⁵[3]1.23 x 10⁻²[3]25.1[3]SPR
Dorzolamide--1.9[4][5]Ki
Brinzolamide--3.2[6]IC50

Signaling Pathway: Carbonic Anhydrase II in Aqueous Humor Production

The inhibition of Carbonic Anhydrase II in the ciliary epithelium of the eye is a key mechanism for reducing intraocular pressure. CAII catalyzes the hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton. This process is crucial for the secretion of aqueous humor. By inhibiting CAII, the production of bicarbonate is reduced, leading to decreased fluid transport and a subsequent reduction in aqueous humor formation.[2][7][8]

Carbonic Anhydrase II Signaling Pathway in Aqueous Humor Production CO2 CO2 + H2O CAII Carbonic Anhydrase II CO2->CAII hydration H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3⁻ + H⁺ (Bicarbonate and Proton) H2CO3->HCO3 dissociation AqueousHumor Aqueous Humor Production HCO3->AqueousHumor drives CAII->H2CO3 Inhibitors This compound Acetazolamide Dorzolamide Brinzolamide Inhibitors->CAII inhibits

Caption: Inhibition of Carbonic Anhydrase II by sulfonamides blocks the pathway of aqueous humor production.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.[9] It provides quantitative information on the association and dissociation rates of a ligand (analyte) binding to a macromolecule (ligand) immobilized on a sensor surface.

Experimental Workflow:

SPR Experimental Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilization Immobilize CAII on Sensor Chip Association Association Phase: Inject Analyte over Sensor Surface Immobilization->Association AnalytePrep Prepare Analyte Solutions (e.g., this compound) AnalytePrep->Association Dissociation Dissociation Phase: Flow Running Buffer Association->Dissociation Regeneration Regeneration: Remove Bound Analyte Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Next Cycle Fitting Fit Data to Kinetic Model Sensorgram->Fitting Results Determine Kon, Koff, and Kd Fitting->Results

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Detailed Methodology:

  • Immobilization of Carbonic Anhydrase II:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Human Carbonic Anhydrase II (100 µg/mL in 10 mM sodium acetate, pH 5.0) is injected over the activated surface to achieve an immobilization level of approximately 5000 RU.[10]

    • The surface is then deactivated with a 1 M ethanolamine-HCl solution.

  • Analyte Preparation:

    • A stock solution of this compound is prepared in 100% DMSO.

    • Serial dilutions are made in running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO) to obtain a range of concentrations (e.g., 10 nM to 10 µM).[11][12]

  • Kinetic Analysis:

    • The analyte solutions are injected over the immobilized CAII surface at a flow rate of 30 µL/min.

    • The association phase is monitored for 180 seconds, followed by a dissociation phase in running buffer for 300 seconds.[12]

    • The sensor surface is regenerated between each analyte concentration with a pulse of a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.0).

  • Data Processing:

    • The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell and a blank injection.

    • The data are globally fitted to a 1:1 Langmuir binding model to determine the association rate constant (Kon), dissociation rate constant (Koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

ITC Experimental Workflow cluster_prep_itc Preparation cluster_titration Titration cluster_analysis_itc Data Analysis ProteinPrep Prepare CAII Solution in Cell Injection Inject Ligand into CAII Solution ProteinPrep->Injection LigandPrep Prepare Ligand Solution in Syringe (e.g., this compound) LigandPrep->Injection HeatMeasurement Measure Heat Change per Injection Injection->HeatMeasurement repeated injections BindingIsotherm Generate Binding Isotherm HeatMeasurement->BindingIsotherm ModelFitting Fit Data to Binding Model BindingIsotherm->ModelFitting ThermoResults Determine Kd, ΔH, and Stoichiometry ModelFitting->ThermoResults

Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.

Detailed Methodology:

  • Sample Preparation:

    • Human Carbonic Anhydrase II is dialyzed against the experimental buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).[14]

    • The final protein concentration in the sample cell is adjusted to 10-20 µM.

    • This compound is dissolved in the same dialysis buffer to a concentration of 100-200 µM. The DMSO concentration should be matched in both the protein and ligand solutions to minimize heats of dilution.

  • ITC Experiment:

    • The ITC instrument is equilibrated at 25°C.

    • The ligand solution is titrated into the protein solution in a series of small injections (e.g., 20 injections of 2 µL each) with a spacing of 150 seconds between injections to allow for thermal equilibration.[15]

  • Data Analysis:

    • The heat change for each injection is measured and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a one-site binding model to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Conclusion

This guide provides a framework for the comparative analysis of the binding kinetics of this compound and other inhibitors of Carbonic Anhydrase II. The provided experimental protocols for SPR and ITC offer detailed methodologies for obtaining the necessary quantitative data. The visualization of the relevant signaling pathway and experimental workflows aims to facilitate a deeper understanding of the mechanism of action and the experimental design. For a comprehensive evaluation of this compound, it is imperative to conduct these experiments to determine its actual binding kinetics and to further characterize its biological activity.

References

A Comparative Guide to the Reproducibility of N-(4-ethoxyphenyl)ethanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic methodologies for the preparation of N-(4-ethoxyphenyl)ethanesulfonamide, a key intermediate in various research and development applications. The objective is to offer insights into the reproducibility, efficiency, and potential challenges associated with each method, supported by illustrative experimental data. This document is intended to aid researchers in selecting the most suitable protocol for their specific laboratory context and scalability requirements.

Introduction to this compound

This compound is a sulfonamide derivative of p-phenetidine. Sulfonamides are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities. The reproducibility of the synthesis of such molecules is paramount for ensuring consistent purity, yield, and ultimately, reliable performance in downstream applications, including drug discovery and materials science. This guide compares two plausible synthetic routes for this compound, based on the well-established reaction between an arylamine and a sulfonyl chloride.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound is typically achieved by the reaction of 4-ethoxyaniline (p-phenetidine) with ethanesulfonyl chloride. The primary difference between the compared methods lies in the choice of base and solvent, which can significantly impact reaction kinetics, product isolation, and overall reproducibility.

Method A: Pyridine as Base in Dichloromethane (DCM)

This represents a traditional and widely adopted method for sulfonamide synthesis. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

Method B: Aqueous Sodium Bicarbonate with Phase-Transfer Catalyst

This alternative approach, often referred to as the Schotten-Baumann reaction condition, utilizes an biphasic system with an inorganic base and a phase-transfer catalyst (PTC) to facilitate the reaction between the water-insoluble and organic-soluble reactants.

Data Presentation

The following table summarizes the key quantitative metrics for the two synthetic methods. The data presented is a representative compilation based on typical outcomes for analogous reactions and is intended for comparative purposes.

ParameterMethod A: Pyridine/DCMMethod B: NaHCO₃/PTC
Average Yield 85% (Range: 80-90%)92% (Range: 88-95%)
Purity (by HPLC) 97% (Range: 95-98%)>99% (Range: 98.5-99.5%)
Reaction Time 4-6 hours2-3 hours
Reproducibility GoodExcellent
Scalability Moderate (Concerns with pyridine removal at scale)High (Easier workup and purification)
Cost of Reagents Moderate (Pyridine is more expensive than NaHCO₃)Low (Inexpensive base and catalyst)
Safety Concerns Use of chlorinated solvent (DCM), handling of pyridineUse of a phase-transfer catalyst (requires caution)

Experimental Protocols

Method A: Synthesis of this compound using Pyridine in DCM
  • Reaction Setup: To a solution of 4-ethoxyaniline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), pyridine (1.2 eq) is added. The mixture is cooled to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Ethanesulfonyl chloride (1.1 eq) is dissolved in DCM (2 mL/mmol) and added dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is washed sequentially with 1M HCl (2 x 10 mL/mmol) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 10 mL/mmol), and finally with brine (1 x 10 mL/mmol).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Method B: Synthesis of this compound using Aqueous Sodium Bicarbonate with a Phase-Transfer Catalyst
  • Reaction Setup: A solution of 4-ethoxyaniline (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq) in a suitable organic solvent (e.g., toluene or ethyl acetate, 10 mL/mmol) is prepared in a round-bottom flask with vigorous stirring. A solution of sodium bicarbonate (2.0 eq) in water (10 mL/mmol) is added to form a biphasic mixture.

  • Addition of Sulfonyl Chloride: Ethanesulfonyl chloride (1.1 eq) is added dropwise to the vigorously stirred biphasic mixture at room temperature over 20-30 minutes.

  • Reaction Progression: The reaction is stirred vigorously at room temperature for 2-3 hours. Reaction progress is monitored by TLC.

  • Workup and Isolation: After the reaction is complete, the layers are separated. The organic layer is washed with water (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting solid is typically of high purity but can be further purified by recrystallization if necessary.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and a key signaling pathway where sulfonamides are often studied.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactant_Prep Prepare Solutions: - 4-Ethoxyaniline in Solvent - Base Solution Cooling Cool to 0 °C (for Method A) Reactant_Prep->Cooling Addition Slowly Add Ethanesulfonyl Chloride Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench Reaction / Wash Monitoring->Quenching If complete Extraction Separate Organic Layer Quenching->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Recrystallization Recrystallize Crude Product Evaporation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

G Ext_Signal External Signal Receptor Cell Surface Receptor Ext_Signal->Receptor Enzyme Target Enzyme (e.g., Kinase, Cyclase) Receptor->Enzyme activates Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) Enzyme->Second_Messenger produces Downstream_Effector Downstream Effector Protein Second_Messenger->Downstream_Effector activates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Sulfonamide This compound (Potential Inhibitor) Sulfonamide->Enzyme inhibits

Caption: A generic signaling pathway illustrating the potential inhibitory action of a sulfonamide.

Benchmarking N-(4-ethoxyphenyl)ethanesulfonamide: A Comparative Analysis Against Sulfamethoxazole for Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmarking analysis of the investigational compound N-(4-ethoxyphenyl)ethanesulfonamide against the well-established sulfonamide antibiotic, Sulfamethoxazole. This document is intended for researchers, scientists, and drug development professionals interested in the comparative efficacy and methodologies for evaluating novel sulfonamide derivatives.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a cornerstone in the development of new therapeutic agents due to their versatile biological activities.[1][2][3] The core sulfonamide moiety acts as a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][4][5]

This compound is a synthetic sulfonamide derivative. To ascertain its potential biological activity, this guide benchmarks it against Sulfamethoxazole, a widely used sulfonamide antibiotic. The primary mechanism of action for sulfonamide antibacterials is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2]

Mechanism of Action: Dihydropteroate Synthase Inhibition

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). Bacteria synthesize folate de novo from para-aminobenzoic acid (PABA). DHPS catalyzes the conversion of PABA and dihydropteridine diphosphate into dihydropteroate, a precursor to folic acid. Folic acid is crucial for the synthesis of nucleotides and certain amino acids. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, halting the folic acid synthesis pathway and thereby inhibiting bacterial growth.

Sulfonamide_Mechanism_of_Action Figure 1: Mechanism of Action of Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Figure 1: Sulfonamide Mechanism of Action.

Experimental Protocols

The following protocols are standard methods for evaluating the antibacterial efficacy of sulfonamide compounds.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

a. Preparation of Bacterial Inoculum:

  • A pure culture of the test organism (e.g., Escherichia coli ATCC 25922) is grown on a suitable agar medium.

  • Several colonies are used to inoculate a tube of sterile Mueller-Hinton Broth (MHB).

  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Broth Microdilution Assay:

  • A serial two-fold dilution of this compound and Sulfamethoxazole is prepared in a 96-well microtiter plate using MHB.

  • The final concentrations typically range from 256 µg/mL to 0.5 µg/mL.

  • Each well is inoculated with the prepared bacterial suspension.

  • Positive (bacteria only) and negative (broth only) control wells are included.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow Figure 2: Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate Wells Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test and Reference Compounds Compounds->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Inspect for Growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Figure 2: MIC Determination Workflow.

Results: Comparative Antibacterial Activity

The following table summarizes hypothetical MIC values for this compound and Sulfamethoxazole against common bacterial strains. These values are for illustrative purposes to demonstrate the data presentation format.

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)
This compound 64128
Sulfamethoxazole (Reference) 3264

Discussion

This guide outlines a framework for benchmarking the antibacterial activity of this compound against the reference compound Sulfamethoxazole. The provided experimental protocols for MIC determination represent a standard approach for evaluating the potency of new antimicrobial agents. The illustrative data suggest that while this compound may possess antibacterial properties, its efficacy in this hypothetical scenario is lower than that of Sulfamethoxazole.

Further investigations would be required to fully characterize the antibacterial spectrum, safety profile, and potential for synergy with other agents for this compound. This comparative guide serves as a foundational document for such future research endeavors.

References

Comparative Toxicity Analysis: N-(4-ethoxyphenyl)ethanesulfonamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available toxicological data for N-(4-ethoxyphenyl)ethanesulfonamide and its analogs, including Phenacetin, Paracetamol, and Sulfanilamide, to inform researchers and drug development professionals. This guide synthesizes acute toxicity, carcinogenicity, and metabolic data, providing a framework for understanding the potential toxicological profiles of this class of compounds.

Due to a lack of direct toxicological studies on this compound, this guide leverages data from its closest structural analogs to construct a comparative toxicity profile. The primary comparator is Phenacetin (N-(4-ethoxyphenyl)acetamide), which differs only in the substitution on the nitrogen atom (ethanesulfonyl vs. acetyl group). Data on Paracetamol (a metabolite of Phenacetin), Sulfanilamide (a parent sulfonamide), N-phenylacetamide, and 4-ethoxyaniline are also included to provide a broader context for structure-toxicity relationships.

Acute Toxicity Profile

A summary of the acute oral toxicity data for the selected compounds is presented in Table 1. Phenacetin exhibits low to moderate acute toxicity in rats, with reported LD50 values ranging from 1650 to 4000 mg/kg.[1][2] One source indicates an oral LD50 in rats of 1650 mg/kg, while another reports a value of 3600 mg/kg.[3][4] Its primary metabolite, Paracetamol, has a similar acute toxicity profile. In contrast, Sulfanilamide, the parent compound for many sulfonamide drugs, shows a higher LD50 value in rats, suggesting lower acute toxicity compared to Phenacetin. N-phenylacetamide and 4-ethoxyaniline, which represent other structural components of the target molecule, exhibit moderate acute toxicity.

CompoundChemical StructureCAS NumberMolecular FormulaOral LD50 (Rat)Reference(s)
This compound Not availableC10H15NO3SNo data available
Phenacetin 62-44-2C10H13NO21650 - 4000 mg/kg[1][2][3][5]
Paracetamol 103-90-2C8H9NO2~1944 mg/kg
Sulfanilamide 63-74-1C6H8N2O2S3900 mg/kg[6]
N-phenylacetamide 103-84-4C8H9NO800 mg/kg[7]
4-ethoxyaniline 156-43-4C8H11NO540 - 580 mg/kg[8]

Carcinogenicity and Genotoxicity

Phenacetin is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[9][10] Chronic use of analgesic mixtures containing phenacetin has been linked to cancers of the renal pelvis and ureter.[9][11][12] Studies in experimental animals have also demonstrated its carcinogenicity, causing tumors in the urinary tract and nasal cavity.[13]

The genotoxicity of these compounds is often assessed using the Ames test, which evaluates their potential to cause mutations in bacteria. Aromatic amines and amides, such as the compounds discussed here, often require metabolic activation to become mutagenic.

Metabolic Pathways and Formation of Reactive Metabolites

The toxicity of Phenacetin is intrinsically linked to its metabolism. The major metabolic pathway involves O-deethylation to form Paracetamol, which is then further metabolized. However, a minor but critical pathway involves the N-hydroxylation of Phenacetin, leading to the formation of reactive metabolites. These reactive intermediates, such as N-acetyl-p-benzoquinone imine (NAPQI) derived from Paracetamol, are highly electrophilic and can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.[14][15][16][17] This is the primary mechanism behind the hepatotoxicity observed in Paracetamol overdose.[18][19][20][21]

Given the structural similarity, it is plausible that this compound could undergo similar metabolic activation pathways, potentially leading to the formation of reactive intermediates and subsequent toxicity. The replacement of the acetyl group with an ethanesulfonyl group may influence the rate and extent of these metabolic pathways.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathway leading to Phenacetin-induced toxicity and a general workflow for assessing cytotoxicity.

Phenacetin_Metabolism Phenacetin N-(4-ethoxyphenyl)acetamide (Phenacetin) Paracetamol N-(4-hydroxyphenyl)acetamide (Paracetamol) Phenacetin->Paracetamol O-deethylation (Major Pathway) N_hydroxy N-hydroxyphenacetin Phenacetin->N_hydroxy N-hydroxylation (Minor Pathway) Reactive_Metabolite Reactive Metabolites (e.g., N-acetyl-p-benzoquinone imine) Paracetamol->Reactive_Metabolite Oxidation N_hydroxy->Reactive_Metabolite Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Cellular_Macromolecules Covalent Binding Toxicity Cellular Damage & Toxicity Cellular_Macromolecules->Toxicity

Caption: Metabolic activation of Phenacetin leading to toxicity.

Cytotoxicity_Workflow cluster_plate 96-well Plate p1 p2 p3 p4 p5 p6 Seed_Cells Seed cells in 96-well plate Treat_Compound Treat cells with test compound (various concentrations) Seed_Cells->Treat_Compound Incubate Incubate for a defined period (e.g., 24, 48, 72 hours) Treat_Compound->Incubate Add_Reagent Add viability reagent (e.g., MTT, MTS) Incubate->Add_Reagent cluster_plate cluster_plate Measure_Signal Measure signal (e.g., absorbance, fluorescence) Analyze_Data Analyze data and determine IC50 Measure_Signal->Analyze_Data

References

Safety Operating Guide

Essential Safety and Disposal Guidance for N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides a procedural guide for the disposal of N-(4-ethoxyphenyl)ethanesulfonamide, tailored for researchers, scientists, and professionals in drug development.

Chemical and Hazard Data Summary

The table below summarizes the known quantitative and hazard information for this compound.

PropertyValue
CAS Number 57616-19-0
Molecular Formula C₁₀H₁₅NO₃S
Molecular Weight 229.3 g/mol
GHS Hazard Statement H302: Harmful if swallowed
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning

Disposal Protocol for this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound, treating it as a non-acutely hazardous chemical waste based on its known classification.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: If handling fine powders or creating dust, use a respirator with a particulate filter.

  • Work Area: Conduct all handling and disposal preparations within a certified chemical fume hood to minimize inhalation exposure.

2. Waste Identification and Segregation:

  • This compound is classified as harmful if swallowed (H302). It must be disposed of as hazardous chemical waste.

  • DO NOT dispose of this chemical down the drain or in the regular trash.

  • Segregate this solid waste from liquid waste streams and from incompatible chemicals.

3. Waste Collection and Containerization:

  • Primary Container: Use a dedicated, sealable, and chemically compatible waste container for solid chemical waste. The container should be in good condition, with no leaks or cracks.

  • Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The full chemical name: "this compound"

    • CAS Number: "57616-19-0"

    • The hazard characteristic: "Toxic" or "Harmful"

    • The date the first waste was added to the container.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

4. Decontamination of Empty Containers and Labware:

  • Triple Rinsing: Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste.

    • Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the rinsate as hazardous liquid waste in a separate, properly labeled container.

    • Allow the container to air dry completely in a fume hood.

  • Disposal of Rinsed Containers: Once triple-rinsed and dry, deface or remove the original label and dispose of the container in the regular laboratory glass or plastic recycling, as appropriate.

  • Contaminated Labware: Disposable labware (e.g., weighing boats, contaminated gloves) should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated using the triple rinse procedure.

5. Final Disposal:

  • Arrange for the collection of the sealed and labeled hazardous waste container through your institution's EHS department or licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Chemical Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical.

A Identify Chemical for Disposal (this compound) B Consult Safety Data Sheet (SDS) & Institutional EHS Policy A->B C Determine Hazard Classification (e.g., H302 - Harmful if Swallowed) B->C D Is it Acutely Hazardous (e.g., P-listed)? C->D E Is it Ignitable, Corrosive, or Reactive? D->E No J Follow Special Procedures for Acutely Hazardous Waste D->J Yes F Segregate as Non-Acutely Hazardous Solid Waste E->F No K Segregate Based on Specific Hazard (e.g., Flammable Solid) E->K Yes G Package in a Labeled, Sealed, Compatible Container F->G H Store in Satellite Accumulation Area G->H I Arrange for EHS Pickup and Final Disposal H->I J->G K->G

Caption: Workflow for laboratory chemical waste disposal.

Essential Safety and Handling Protocol for N-(4-ethoxyphenyl)ethanesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for N-(4-ethoxyphenyl)ethanesulfonamide (CAS No. 57616-19-0). This guidance is based on the safety data for the structurally similar compound, N-(4-ethoxyphenyl)acetamide (Phenacetin, CAS No. 62-44-2). It should be treated as a precautionary guideline. All laboratory personnel must conduct a thorough risk assessment before handling this chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe operational use and disposal.

Hazard Summary & Potential Risks

Based on its structural analog, N-(4-ethoxyphenyl)acetamide, this compound should be handled as potentially hazardous. The primary concerns include:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Carcinogenicity: May cause cancer.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

  • Mutagenicity: Suspected of causing genetic defects.[2]

Always handle this compound with the utmost care to avoid exposure.

Quantitative Safety Data

Quantitative exposure limits are not available in the reviewed documentation. The table below summarizes key physical and chemical properties for the structural analog, Phenacetin, which may be similar.

PropertyValueSource
Molecular Formula C10H13NO2--INVALID-LINK--[2]
Molecular Weight 179.2 g/mol --INVALID-LINK--[2]
Appearance White, crystalline powder/solid--INVALID-LINK--, --INVALID-LINK--[4][5]
Melting Point 133 - 138 °C (271.4 - 280.4 °F)--INVALID-LINK--[4]
Odor Odorless--INVALID-LINK--, --INVALID-LINK--[4][5]
Vapor Pressure < 1 mmHg @ 25 °C--INVALID-LINK--[4]
Occupational Exposure Limits Not established.

Personal Protective Equipment (PPE) Protocol

All personnel must wear the following PPE. Do not handle this substance until all safety precautions have been read and understood.[2][3][4][5]

Engineering Controls:
  • Work exclusively within a certified chemical fume hood.[3]

  • Ensure adequate ventilation to control dust formation.[1][3]

Eye and Face Protection:
  • Wear ANSI Z87.1-compliant chemical safety goggles or a face shield if there is a splash hazard.[4]

Skin and Body Protection:
  • Gloves: Wear chemically resistant gloves (e.g., nitrile) tested according to EN 374.[1] Always inspect gloves before use. Dispose of contaminated gloves after use in accordance with institutional and local regulations.

  • Clothing: Wear a flame-retardant lab coat, fully buttoned.

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3]

Respiratory Protection:
  • For operations that may generate dust, use a NIOSH-approved respirator with a P100 (or equivalent) particulate filter.[4]

Operational Plan: Handling and Storage

Follow these procedural steps for safe handling and storage.

  • Preparation:

    • Designate a specific area within a fume hood for handling.

    • Assemble all necessary equipment and PPE before starting work.

    • Ensure an eyewash station and safety shower are immediately accessible.

  • Handling:

    • Avoid all contact with skin and eyes and prevent dust formation and inhalation.[1][3]

    • Use spatulas and weighing paper for transferring the solid compound.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a dry, well-ventilated, and secure location, such as a locked cabinet.[1][3][4]

    • Store away from incompatible materials like strong oxidizing agents, acids, and bases.[4]

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Chemical Waste:

    • Collect all unused material and solutions containing the compound in a designated, sealed, and labeled hazardous waste container.

  • Contaminated Materials:

    • Dispose of all contaminated items (e.g., gloves, weighing paper, pipette tips) in a dedicated hazardous waste container.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS department, following all local, regional, and national regulations.[1][3][4] Do not dispose of down the drain or in regular trash.[1]

Visual Workflow for Safe Chemical Handling

The following diagram outlines the critical steps from receiving the chemical to its final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Disposal Phase prep_start Receive Chemical & Verify SDS Information risk_assessment Conduct Task-Specific Risk Assessment prep_start->risk_assessment ppe_selection Select & Inspect Appropriate PPE risk_assessment->ppe_selection don_ppe Don PPE Correctly ppe_selection->don_ppe Proceed to Handling handle_chemical Perform Experimental Work don_ppe->handle_chemical decontaminate Decontaminate Work Area & Equipment handle_chemical->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_collection Segregate & Collect Hazardous Waste doff_ppe->waste_collection Proceed to Disposal storage_waste Store Waste in Designated Area waste_collection->storage_waste disposal_pickup Arrange EHS Waste Pickup storage_waste->disposal_pickup end_process Process Complete disposal_pickup->end_process End of Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。